molecular formula C30H37NO4 B1683392 Ulipristal Acetate CAS No. 126784-99-4

Ulipristal Acetate

カタログ番号: B1683392
CAS番号: 126784-99-4
分子量: 475.6 g/mol
InChIキー: OOLLAFOLCSJHRE-ZHAKMVSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ulipristal acetate (CAS 126784-99-4) is a synthetic selective progesterone receptor modulator (SPRM) with a molecular weight of 475.62 g/mol and a formula of C30H37NO4 . This compound is a derivative of 19-norprogesterone and exhibits mixed agonist-antagonist activity at the progesterone receptor, acting as a context-dependent modulator . Its primary research applications are in the fields of emergency contraception and uterine fibroid pathophysiology. As an emergency contraceptive, its main mechanism of action is the inhibition or delay of ovulation . It is effective even when administered shortly before the luteinizing hormone (LH) peak, a point at which other contraceptives like levonorgestrel are no longer effective . It functions by repressing the expression of progesterone receptor-dependent genes that are critical for follicular rupture . While some debate exists on its potential post-fertilization effects on the endometrium, the majority of evidence indicates its primary effect is pre-ovulatory . In the study of uterine fibroids (leiomyomas), this compound has been shown to control excessive bleeding and significantly reduce fibroid volume . The mechanism for this effect is believed to be multifactorial, involving the direct suppression of cell proliferation, the induction of apoptosis (programmed cell death), and the remodeling of the extracellular matrix within the fibroid tissue . Researchers value this compound for investigating progesterone-mediated pathways in reproductive biology. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLLAFOLCSJHRE-ZHAKMVSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155294
Record name Ulipristal acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126784-99-4
Record name Ulipristal acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126784-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulipristal acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulipristal acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIPRISTAL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ulipristal Acetate and Uterine Fibroids: A Deep Dive into the Molecular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today offers an in-depth exploration of the molecular mechanisms through which ulipristal (B1683391) acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), exerts its therapeutic effects on uterine fibroids. This whitepaper, tailored for researchers, scientists, and drug development professionals, synthesizes current experimental data to elucidate the core pathways of UPA's action, from receptor binding to tissue-level remodeling.

Ulipristal acetate is a well-established oral medication for the management of uterine fibroids, the most common benign tumors in women of reproductive age.[1] It has demonstrated significant efficacy in reducing fibroid volume and controlling associated symptoms, such as heavy menstrual bleeding.[2][3] This guide delves into the intricate molecular processes that underpin these clinical outcomes.

Core Mechanism: Selective Progesterone Receptor Modulation

At the heart of UPA's action is its function as a selective progesterone receptor modulator.[4] Uterine fibroids are known to be progesterone-dependent, with progesterone receptors (PR) being expressed at higher levels in fibroid tissue compared to the normal myometrium.[5] Progesterone is understood to promote fibroid growth by upregulating growth factors and anti-apoptotic proteins.[2] UPA binds to these progesterone receptors, exhibiting a tissue-specific mix of agonistic and antagonistic activities.[4][6] In uterine fibroid cells, it primarily acts as a PR antagonist, inhibiting cell proliferation and inducing programmed cell death (apoptosis).[4][7]

This targeted action on the progesterone pathway is a key advantage, as it allows for the therapeutic benefits of progesterone antagonism without the systemic estrogen deprivation effects associated with other treatments like GnRH agonists.[5][8]

Key Signaling Pathways and Cellular Effects

The binding of UPA to the progesterone receptor initiates a cascade of downstream events that collectively lead to the shrinkage of uterine fibroids.

Inhibition of Cell Proliferation

UPA effectively halts the proliferation of fibroid cells by modulating the cell cycle. Experimental evidence shows that UPA treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[9][10] These proteins act as brakes on cell cycle progression, leading to a delay in the cell cycle.[9] Concurrently, UPA has been shown to downregulate the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), further contributing to the anti-proliferative effect.[9]

Induction of Apoptosis

A crucial component of UPA's mechanism is the induction of apoptosis in fibroid cells.[4] This is achieved through the downregulation of the anti-apoptotic protein Bcl-2.[1][2] By reducing the levels of Bcl-2, UPA shifts the cellular balance towards programmed cell death, contributing to a reduction in the overall tumor mass.[2] Studies have also shown an increase in the expression of cleaved caspase-3, a key executioner of apoptosis, in response to UPA treatment.[2]

Remodeling of the Extracellular Matrix

Uterine fibroids are characterized by an excessive accumulation of extracellular matrix (ECM), which contributes significantly to their bulk.[11] UPA influences the composition and integrity of this matrix. It has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade ECM components.[9][12] Simultaneously, UPA can decrease the expression of tissue inhibitors of metalloproteinases (TIMPs).[1] This shift in the MMP/TIMP balance favors the breakdown of the ECM, leading to a reduction in fibroid volume.[1][12]

Furthermore, UPA treatment has been associated with a decrease in the expression of key ECM proteins like fibronectin (FN1) and versican (VCAN).[12] It also downregulates the expression of tenascin-C, another ECM protein.[13]

Anti-Angiogenic Effects

The growth of uterine fibroids is dependent on the formation of new blood vessels, a process known as angiogenesis. UPA exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1] This suppression of neovascularization further limits the growth and survival of fibroid cells.[1]

Quantitative Data Summary

The clinical efficacy of this compound in treating uterine fibroids has been demonstrated in numerous studies. The following tables summarize key quantitative data from these trials.

Clinical Trial Dosage Treatment Duration Median Reduction in Fibroid Volume Control of Uterine Bleeding (Amenorrhea Rate) Reference
PEARL I 5 mg/day13 weeks-91%[3]
10 mg/day92%[3]
PEARL II 5 mg/day13 weeks36%90%[2]
10 mg/day42%98%[2]
PEARL III (after 4 courses) 10 mg/day4 x 12-week courses72.1%90%[3]
PEARL IV (after 2 courses) 5 mg/day2 x 12-week courses54%>80% (controlled bleeding)[14]
10 mg/day58%>80% (controlled bleeding)[14]
VENUS-I 5 mg/day12 weeks-47.2%[15]
10 mg/day-58.3%[15]
Gene/Protein Effect of UPA Treatment Fold Change Significance (p-value) Reference
Integrin subunit beta 4 Repressed-12.50< 0.001[13][16]
Tenascin-C Downregulated (in responsive patients)-2.500.010[13][16]
Survivin Repressed (in short-term responsive tumors)-7.69< 0.001[13][16]
Catenin delta 2 Upregulated (in non-responsive myomas)+7.36< 0.001[13][16]
VCAN (protein) Decreased in 80% of treated specimens--[12]
FN1 (protein) Decreased in 60% of treated specimens--[12]
MMP2 Increased-p < 0.05[12]
MMP9 Decreased-p < 0.05[12]

Experimental Methodologies

The findings presented in this guide are based on a variety of experimental techniques. Key methodologies employed in the cited research include:

  • Cell Culture: Primary cultures of leiomyoma cells are isolated from patient myomectomy specimens and incubated with varying concentrations of UPA to assess its direct effects on cell proliferation, viability, and gene/protein expression.[9][17]

  • Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of target genes, such as those involved in cell cycle regulation (p21, p27, cyclin E, CDK2), apoptosis (Bcl-2), and ECM components (COL1A, FN1, VCAN).[9][12]

  • Western Blotting: This method is employed to measure the protein levels of key targets to confirm that changes in gene expression translate to changes in protein abundance.[12]

  • Immunohistochemistry: This technique is used to visualize the localization and abundance of specific proteins within the fibroid tissue, providing spatial context to the molecular changes observed.[12]

  • Animal Models: Preclinical studies in animal models, such as mice, are used to investigate the in vivo effects of UPA on uterine tissue and to elucidate its mechanism of action in a whole-organism context.[18][19]

  • Clinical Trials: Randomized, double-blind, placebo-controlled clinical trials (such as the PEARL and VENUS studies) are essential for evaluating the efficacy and safety of UPA in patients with uterine fibroids.[2][3][15]

Visualizing the Pathways of Action

To further clarify the complex interplay of molecular events, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Core signaling pathways of this compound in uterine fibroid cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies patient_tissue Patient Myomectomy Specimens primary_culture Primary Leiomyoma Cell Culture patient_tissue->primary_culture upa_treatment_vitro UPA Treatment (Varying Concentrations) primary_culture->upa_treatment_vitro molecular_analysis Molecular Analysis (qRT-PCR, Western Blot, Immunohistochemistry) upa_treatment_vitro->molecular_analysis clinical_endpoints Clinical Endpoints (Fibroid Volume, Bleeding) molecular_analysis->clinical_endpoints Correlates with clinical_trials Clinical Trials (e.g., PEARL, VENUS) upa_treatment_vivo UPA Administration (Oral Dosing) clinical_trials->upa_treatment_vivo upa_treatment_vivo->clinical_endpoints tissue_analysis Tissue Analysis (Post-treatment Biopsies) upa_treatment_vivo->tissue_analysis

Figure 2: General experimental workflow for investigating UPA's mechanism of action.

Logical_Relationship UPA This compound SPRM Selective Progesterone Receptor Modulation UPA->SPRM Anti_Proliferation Inhibition of Cell Proliferation SPRM->Anti_Proliferation Apoptosis Induction of Apoptosis SPRM->Apoptosis ECM_Remodeling ECM Remodeling SPRM->ECM_Remodeling Anti_Angiogenesis Anti-Angiogenesis SPRM->Anti_Angiogenesis Fibroid_Shrinkage Fibroid Volume Reduction Anti_Proliferation->Fibroid_Shrinkage Apoptosis->Fibroid_Shrinkage ECM_Remodeling->Fibroid_Shrinkage Anti_Angiogenesis->Fibroid_Shrinkage Symptom_Relief Symptom Relief (e.g., Reduced Bleeding) Fibroid_Shrinkage->Symptom_Relief

Figure 3: Logical relationship of UPA's actions leading to clinical outcomes.

Conclusion

This compound's efficacy in the treatment of uterine fibroids is rooted in its multifaceted molecular mechanism of action. By selectively modulating the progesterone receptor, UPA orchestrates a concerted cellular response that includes the inhibition of cell proliferation, induction of apoptosis, remodeling of the extracellular matrix, and suppression of angiogenesis. This in-depth understanding of its core mechanisms is crucial for ongoing research, the development of novel therapeutic strategies, and the optimization of clinical applications for the management of uterine fibroids.

References

The Pharmacokinetics and Pharmacodynamics of Ulipristal Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with distinct pharmacokinetic and pharmacodynamic properties that underpin its efficacy in emergency contraception and the management of uterine fibroids. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of UPA, alongside a detailed exploration of its molecular mechanisms of action. Quantitative data are summarized in tabular format for ease of reference, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological effects.

Pharmacokinetics

Ulipristal Acetate exhibits a well-characterized pharmacokinetic profile following oral administration. It is rapidly absorbed, extensively metabolized, and primarily eliminated through the feces.

Absorption and Distribution

Following a single 30 mg oral dose, UPA is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 0.5 to 3 hours.[1] The presence of a high-fat meal can delay absorption, as evidenced by a 40% to 45% decrease in Cmax and a delay in the time to maximum concentration (Tmax) by about 2.25 to 3 hours; however, the overall exposure (AUC) is increased by 20% to 26%.[2] These food-related effects are not considered clinically significant, allowing for administration with or without food.[2]

UPA is highly bound to plasma proteins (>94%), including albumin, alpha-1-acid glycoprotein, and high-density lipoprotein.[2][3]

Table 1: Pharmacokinetic Parameters of this compound (Single Dose)

Parameter5 mg Dose[2]10 mg Dose[4]20 mg Dose[3]30 mg Dose[2][3]
Cmax (ng/mL) 47.7 ± 27.742.2130.9176 ± 89
Tmax (h) 0.91 ± 0.980.750.89~1
AUC (ng·h/mL) 112 ± 49216.6 (Day 10)602.8 (Day 10)556 ± 260
t½ (h) 46.4 ± 14.038 - 4938 - 4932.4 ± 6.3
Absolute Bioavailability ---27.46 ± 4.97%
Volume of Distribution (L) ---644.0
Clearance (L/h) ---10.3

Data are presented as mean ± standard deviation where available.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP1A2.[2][5] The major metabolic pathway is oxidative demethylation, resulting in the formation of a mono-demethylated metabolite (PGL4002) and a di-demethylated metabolite.[6] The mono-demethylated metabolite is pharmacologically active.[1]

Table 2: Pharmacokinetic Parameters of Mono-demethylated this compound (PGL4002)

Parameter10 mg UPA Dose[4]
Cmax (ng/mL) 25.1 ± 12.0
Tmax (h) 1.0 (0.5 - 2.0)
AUC (ng·h/mL) 119 ± 52
t½ (h) 35.8 ± 16.3

Data are presented as mean ± standard deviation or median (range).

Excretion

The primary route of elimination for UPA and its metabolites is through the feces.[4] A mass balance study using radiolabeled UPA demonstrated that approximately 73% of the administered dose was recovered in the feces, with about 6% recovered in the urine.[4][6] The terminal half-life of UPA is approximately 32.4 to 46.4 hours.[2][3][7]

Pharmacodynamics

This compound's pharmacodynamic effects are mediated through its selective modulation of the progesterone receptor (PR), where it can exert both antagonistic and partial agonistic activities depending on the target tissue and the hormonal environment.[8][9]

Mechanism of Action in Emergency Contraception

The primary mechanism of action of UPA in emergency contraception is the inhibition or delay of ovulation.[10][11] This is achieved by antagonizing the effects of progesterone on the hypothalamic-pituitary-ovarian axis, which suppresses or delays the luteinizing hormone (LH) surge required for follicular rupture.[12] UPA is effective even when administered shortly before the LH peak, a time when levonorgestrel-based emergency contraception is no longer effective.[10]

Table 3: Efficacy of this compound in Delaying Ovulation

Timing of AdministrationFollicular Rupture Delayed/Inhibited
Before LH surge onset100%
After LH surge onset, before LH peak78.6%
After LH peak8.3%

Data from a study by Brache et al. as cited in multiple sources.

dot

Ovulation_Inhibition_Pathway cluster_HPAxis Hypothalamic-Pituitary Axis cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Follicle Follicle Pituitary->Follicle LH Surge Ovulation Ovulation Follicle->Ovulation Follicular Rupture Progesterone Progesterone Progesterone->Pituitary Positive Feedback Ulipristal_Acetate This compound Progesterone_Receptor Progesterone Receptor Ulipristal_Acetate->Progesterone_Receptor Antagonizes Progesterone_Receptor->Pituitary Blocks LH Surge

Caption: UPA's antagonism of the progesterone receptor blocks the LH surge.

Mechanism of Action in Uterine Fibroids

In uterine fibroids, UPA exerts its therapeutic effect by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in the fibroid cells.[8] This leads to a reduction in the size of the fibroids and an alleviation of associated symptoms such as heavy menstrual bleeding.[8] Studies have shown that UPA downregulates the expression of angiogenic growth factors and modulates the expression of matrix metalloproteinases (MMPs), contributing to the breakdown of the extracellular matrix in leiomyoma cells.[13] In some cancer cell lines, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway.[14]

Uterine_Fibroid_Pathway cluster_Cellular_Effects Effects on Fibroid Cells Ulipristal_Acetate This compound Progesterone_Receptor Progesterone Receptor Ulipristal_Acetate->Progesterone_Receptor Modulates Inhibit_Proliferation Inhibition of Cell Proliferation Progesterone_Receptor->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis Progesterone_Receptor->Induce_Apoptosis Modulate_ECM ECM Modulation Progesterone_Receptor->Modulate_ECM Fibroid_Shrinkage Fibroid Volume Reduction Inhibit_Proliferation->Fibroid_Shrinkage Induce_Apoptosis->Fibroid_Shrinkage Modulate_ECM->Fibroid_Shrinkage

Caption: Workflow for the quantification of UPA in plasma using LC-MS/MS.

Assessment of Ovulation Inhibition in Clinical Trials

Clinical trials evaluating the efficacy of UPA as an emergency contraceptive typically involve the following methodologies:

  • Participant Selection: Healthy, regularly menstruating women are recruited.

  • Follicular Monitoring: Transvaginal ultrasonography is used to monitor the growth of the dominant ovarian follicle.

  • Hormonal Analysis: Serial blood samples are collected to measure levels of LH, estradiol, and progesterone to determine the phase of the menstrual cycle and the timing of the LH surge.

  • Drug Administration: UPA or placebo is administered at specific times relative to the follicular size or the onset of the LH surge.

  • Outcome Assessment: The primary outcome is the occurrence of follicular rupture (ovulation) within a specified timeframe (e.g., 5 days) after treatment, as confirmed by ultrasound and progesterone levels.

Evaluation of Effects on Uterine Fibroid Cells

In vitro studies to assess the impact of UPA on uterine fibroid cells often include:

  • Cell Culture: Primary leiomyoma cells are isolated from patient tissues and cultured.

  • Proliferation Assays: The effect of UPA on cell proliferation is measured using assays such as MTT or by quantifying the expression of proliferation markers like Ki-67 and PCNA via immunohistochemistry.

  • Apoptosis Assays: The induction of apoptosis is assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the levels of apoptosis-related proteins like cleaved caspase-3 and Bcl-2.

  • Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of target genes and proteins involved in cell growth, apoptosis, and extracellular matrix remodeling (e.g., MMPs, TIMPs).

Conclusion

This compound possesses a favorable pharmacokinetic profile that allows for effective oral administration. Its unique pharmacodynamic properties as a selective progesterone receptor modulator provide a potent mechanism for both emergency contraception through the delay of ovulation and the medical management of uterine fibroids by inducing apoptosis and inhibiting proliferation of fibroid cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.

References

Ulipristal Acetate: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a synthetic steroid that acts as a selective progesterone (B1679170) receptor modulator (SPRM).[1] It is primarily utilized for emergency contraception and the management of uterine fibroids.[2][3] This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, and mechanism of action of Ulipristal Acetate. It includes detailed experimental protocols for its characterization and summarizes key quantitative data in a structured format for ease of reference.

Molecular Structure and Physicochemical Properties

This compound, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[3][4][5] Its structure is characterized by a 4,9-diene steroid backbone with a distinctive aminophenyl substitution at the 11β position, which is crucial for its activity.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference
IUPAC Name [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate[3]
Synonyms CDB-2914, Ella, EllaOne, Esmya[3][5]
CAS Number 126784-99-4[3]
Molecular Formula C₃₀H₃₇NO₄[5][6]
Molecular Weight 475.6 g/mol [5][6]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
pKa 5.49 ± 0.24 (Predicted)[1]
Melting Point 184.0 to 188.0 °C
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol. DMSO: up to 95 mg/mL.[1][7]
Bioavailability Nearly 100%[3]
Protein Binding 97–99.5%[3][8]
Metabolism Primarily hepatic, via Cytochrome P450 (CYP3A4)[3][9]
Elimination Half-life ~32 hours[3][8]
Peak Plasma Concentration (Cmax) 176 ± 89 ng/mL (single 30 mg dose)[10][11]
Time to Peak (Tmax) ~1 hour (fasting state)[10][11]
Excretion ~90% in feces[3]

Mechanism of Action

This compound's primary pharmacological effect is mediated through its high-affinity binding to the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activities depending on the target tissue and hormonal environment.[2][9] This selective modulation is the cornerstone of its therapeutic applications.

Emergency Contraception: Ovulation Inhibition

When used for emergency contraception, UPA's principal mechanism is the inhibition or delay of ovulation.[12][13] Progesterone, acting through the PR, is essential for the luteinizing hormone (LH) surge that triggers follicular rupture and ovulation.[8] UPA, by binding to the PR in the hypothalamus and pituitary, can block this natural progesterone action.[13] This prevents or postpones the LH surge, thereby delaying follicular rupture.[13] Notably, UPA remains effective even when administered shortly before the LH surge has begun, a period when other hormonal contraceptives like levonorgestrel (B1675169) are no longer effective.[8]

Endometrial Effects

UPA also has direct effects on the endometrium, altering the uterine lining to make it less receptive to implantation.[2] However, most studies conclude that the low dose of UPA used for emergency contraception has no significant effect on embryo attachment, with ovulation inhibition being the primary mechanism.[8]

Uterine Fibroids

In the treatment of uterine fibroids, which are progesterone-dependent benign tumors, UPA's antagonistic effects on the PR in fibroid tissue are key.[2] It inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size and associated symptoms like heavy bleeding.[2][14]

Receptor Cross-Reactivity

This compound also binds to glucocorticoid and androgen receptors, but with a much lower affinity than for the progesterone receptor.[4][15] Significant anti-glucocorticoid and anti-androgen activities are observed only at doses approximately 50 times higher than those required for its anti-progestin effects, highlighting its selectivity for the PR.[4][8]

UPA_Ovulation_Inhibition cluster_CNS Central Nervous System cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH LH_Surge LH Surge Pituitary->LH_Surge + Follicle Dominant Follicle Ovulation Ovulation Follicle->Ovulation Progesterone Progesterone Progesterone->Hypothalamus + UPA This compound UPA->Hypothalamus Blocks PR UPA->Pituitary Blocks PR LH_Surge->Follicle

Caption: UPA's primary mechanism for ovulation inhibition.

Experimental Protocols

The following protocols are representative of standard methodologies used to characterize the activity and properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of UPA on a relevant cell line (e.g., uterine fibroid cells or endometrial cells).

  • Materials:

    • Target cell line (e.g., Ishikawa endometrial adenocarcinoma cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[16]

    • Compound Treatment: Prepare serial dilutions of UPA in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of UPA. Include a vehicle control (medium with DMSO at the same concentration as the highest UPA dose).[16]

    • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[16]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the UPA concentration to determine the IC50 (half-maximal inhibitory concentration) value.[16]

Quantification in Human Plasma by LC-MS/MS

This protocol describes a method for quantifying UPA in human plasma, essential for pharmacokinetic studies.

  • Materials:

    • Human plasma samples

    • This compound analytical standard and deuterated internal standard (IS), e.g., this compound-d3

    • Methanol (for protein precipitation)

    • LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)

    • ACE Excel 3 C18-PFP column or equivalent[17]

  • Procedure:

    • Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard. Precipitate plasma proteins by adding methanol. Vortex and centrifuge to pellet the proteins.[17]

    • Chromatography: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).[17]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UPA (e.g., m/z 476.2 → 134.1) and the IS (e.g., m/z 479.3 → 416.2).[17]

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify UPA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, accuracy, precision, and stability.[17]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (50 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Precipitate 3. Protein Precipitation (Methanol) Add_IS->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Inject 6. Inject into HPLC Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Integrate->Calibrate Quantify 12. Quantify Concentration Calibrate->Quantify

Caption: General workflow for UPA quantification in plasma.

References

Ulipristal Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Selective Progesterone (B1679170) Receptor Modulator (SPRM)

Introduction

Ulipristal Acetate (UPA) is a potent, orally active selective progesterone receptor modulator (SPRM) with significant applications in reproductive health, primarily for emergency contraception and the management of uterine fibroids.[1] As a derivative of 19-norprogesterone, UPA exhibits a unique pharmacological profile, acting as a mixed progesterone agonist/antagonist depending on the target tissue and the hormonal environment.[2][3] This tissue-selective activity allows for targeted therapeutic effects while potentially minimizing unwanted side effects associated with broad-spectrum hormonal agents. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its characterization.

Mechanism of Action

This compound exerts its effects by binding with high affinity to the progesterone receptor (PR), where it can elicit agonist, antagonist, or partial agonist/antagonist responses.[2] This selective modulation of the PR is the foundation of its therapeutic utility. In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1] For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptor in leiomyoma cells inhibit cell proliferation and induce apoptosis, leading to a reduction in fibroid volume.

Signaling Pathways

This compound's interaction with the progesterone receptor initiates a cascade of molecular events that modulate gene expression. Key signaling pathways affected by UPA include:

  • Progesterone Receptor-Dependent Ovulation Pathway: UPA's antagonist activity at the progesterone receptor in the hypothalamus and pituitary, as well as directly within the ovary, blocks the normal signaling cascade required for follicular rupture and ovulation.[4][5][6][7][8] This is a critical mechanism for its use as an emergency contraceptive.

G UPA This compound PR Progesterone Receptor (PR) UPA->PR Binds to GnRH GnRH Release PR->GnRH Inhibits Ovulation Ovulation PR->Ovulation Directly Inhibits PR-dependent pathways in ovary Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary LH_Surge LH Surge Pituitary->LH_Surge Induces Ovary Ovary LH_Surge->Ovulation Triggers

Caption: UPA's Inhibition of the Ovulation Pathway.
  • STAT3/CCL2 Signaling Pathway in Uterine Sarcoma: In uterine sarcoma cells, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to decreased cell growth and induction of apoptosis. This suggests a potential therapeutic application beyond benign conditions.[9][10][11][12]

G UPA This compound STAT3_P STAT3 Phosphorylation UPA->STAT3_P Inhibits CCL2 CCL2 Expression UPA->CCL2 Downregulates Cell_Growth Cell Growth UPA->Cell_Growth Inhibits Apoptosis Apoptosis UPA->Apoptosis Induces STAT3 STAT3 STAT3_P->STAT3 Activates STAT3->CCL2 Regulates CCL2->Cell_Growth Promotes G UPA This compound PRA Progesterone Receptor A (PRA) UPA->PRA Binds to BCl2_L1 BCl2-L1 Expression UPA->BCl2_L1 Represses Cell_Proliferation Cell Proliferation UPA->Cell_Proliferation Inhibits PRA->BCl2_L1 Stimulates BCl2_L1->Cell_Proliferation Promotes G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prep_Reagents Prepare PR-LBD, fluorescent tracer, and UPA solutions Serial_Dilution Create serial dilutions of UPA Prep_Reagents->Serial_Dilution Add_UPA Add UPA dilutions to 384-well plate Serial_Dilution->Add_UPA Add_Premix Add PR-LBD/tracer premix Add_UPA->Add_Premix Incubate Incubate at room temperature Add_Premix->Incubate Measure_FP Measure fluorescence polarization Incubate->Measure_FP Generate_Curve Generate dose-response curve Measure_FP->Generate_Curve Calculate_Ki Calculate Ki value Generate_Curve->Calculate_Ki G cluster_0 Sample Collection cluster_1 Sample Processing & Analysis Bimanual_Exam Perform bimanual exam to determine uterine position Insert_Speculum Insert speculum and cleanse cervix Bimanual_Exam->Insert_Speculum Endometrial_Biopsy Obtain endometrial biopsy using a pipelle Insert_Speculum->Endometrial_Biopsy Fixation Fix tissue in formalin Endometrial_Biopsy->Fixation Embedding Paraffin embedding Fixation->Embedding Sectioning Section tissue Embedding->Sectioning Staining H&E and IHC staining Sectioning->Staining Microscopy Microscopic examination by a pathologist Staining->Microscopy G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis Cell_Lysis Lyse cells and extract proteins Quantification Quantify protein concentration Cell_Lysis->Quantification Denaturation Denature proteins Quantification->Denaturation SDS_PAGE Separate proteins by SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-pSTAT3 or anti-STAT3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

References

The Genesis of a Selective Progesterone Receptor Modulator: An In-depth Technical Guide to the Discovery and Development of Ulipristal Acetate (CDB-2914)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal Acetate (B1210297) (UPA), initially known by its development code CDB-2914, is a selective progesterone (B1679170) receptor modulator (SPRM) that has emerged as a significant therapeutic agent in women's health, primarily for emergency contraception and the management of uterine fibroids. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ulipristal Acetate. It details the preclinical and clinical journey of this compound, from its synthesis and receptor binding profile to its pharmacokinetics and clinical efficacy. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Quest for a Selective Progesterone Receptor Modulator

The development of this compound was driven by the need for a compound with a more refined interaction with the progesterone receptor (PR) than existing progestins and anti-progestins. The goal was to create a molecule with tissue-selective agonist and antagonist activities, thereby maximizing therapeutic benefits while minimizing off-target effects. UPA was designed as a derivative of 19-norprogesterone (B1209251) to enhance its specificity for the progesterone receptor.[1] This selective modulation allows UPA to exert distinct effects in different physiological contexts, a key attribute for its dual applications in emergency contraception and the treatment of uterine fibroids.[2]

Synthesis and Physicochemical Properties

This compound, chemically known as 17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione, is a synthetic steroid. Several synthetic routes for UPA have been developed to optimize yield and facilitate industrial-scale production.

One common synthetic pathway involves a multi-step process starting from readily available steroid precursors. Key steps include epoxidation, cyanation, Grignard reaction, methylation, and acetylation to arrive at the final compound.[3][4] Another efficient route involves the 1,4-addition of an aryl side-chain to a steroidal epoxide intermediate, followed by hydrolysis and aromatization.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₀H₃₇NO₄
Molar Mass 475.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO

Source: Information compiled from various chemical and pharmaceutical data sources.

Mechanism of Action: Modulating the Progesterone Receptor

This compound's primary mechanism of action is its high-affinity binding to the progesterone receptor, where it acts as a partial agonist/antagonist.[2][6] This dual activity is tissue-dependent and is the foundation of its therapeutic effects. In the context of emergency contraception, UPA's antagonistic effects are predominant. By binding to the PR in the hypothalamus and pituitary, it inhibits or delays the luteinizing hormone (LH) surge, which is essential for ovulation.[2][7] This effect is particularly notable as UPA can delay ovulation even when the LH surge has initiated.[7]

When used for the treatment of uterine fibroids, UPA's mixed agonist/antagonist properties lead to the inhibition of cell proliferation and the induction of apoptosis in the fibroid tissue.[2]

Receptor Binding Profile

This compound exhibits a high and selective affinity for the progesterone receptor. Its binding affinity for glucocorticoid and androgen receptors is significantly lower, resulting in a favorable side-effect profile compared to less selective compounds like mifepristone.[1][8]

Table 2: Receptor Binding Affinity of this compound

ReceptorLigandAssay SystemValue (EC₅₀)
Progesterone Receptor A (PR-A) This compoundHuman8.5 nM
Progesterone Receptor B (PR-B) This compoundHuman7.7 nM
Progesterone Receptor (Uterine) This compoundRabbit13.6 nM
Glucocorticoid Receptor (GR) This compoundRabbit Thymic15.4 nM
Estrogen Receptor (ER) This compoundHuman>10,000 nM

Source: Bertin Bioreagent Product Information Sheet

Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of intracellular events that modulate gene expression.

G This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA This compound PR Progesterone Receptor (PR) UPA->PR Binds to HSP Heat Shock Proteins PR->HSP Associated with UPA_PR_Complex UPA-PR Complex Nucleus Nucleus UPA_PR_Complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effect Biological Effect (e.g., Ovulation Inhibition) Transcription->Biological_Effect

This compound binds to the Progesterone Receptor.

Preclinical Development

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound. These studies, conducted in various animal models, confirmed its potent anti-progestational and anti-ovulatory effects.

In Vitro Studies

In vitro assays demonstrated UPA's high binding affinity for the progesterone receptor and its ability to modulate PR-mediated gene expression.

In Vivo Studies

Animal models, particularly in rabbits and rats, were used to assess the in vivo efficacy of UPA. These studies confirmed its ability to inhibit ovulation and prevent pregnancy when administered post-coitally. For instance, in a mouse model, a 40 mg/kg intraperitoneal dose of UPA administered within 6 hours of human chorionic gonadotropin (hCG) treatment effectively inhibited ovulation.

Clinical Development

The clinical development of this compound has been extensive, focusing on its efficacy and safety for both emergency contraception and the treatment of uterine fibroids.

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached within approximately one hour. It is highly bound to plasma proteins and is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][9]

Table 3: Pharmacokinetic Parameters of this compound (30 mg single dose)

ParameterValue
Tmax (Time to Peak Concentration) ~1 hour
Cmax (Peak Plasma Concentration) 176 ± 89 ng/mL
Protein Binding >98%
Metabolism Primarily via CYP3A4
Elimination Half-life ~32 hours

Source: Jadav SP, et al. J Pharmacol Pharmacother. 2012.[4]

Clinical Efficacy for Emergency Contraception

Multiple large-scale clinical trials have demonstrated the high efficacy of a single 30 mg dose of this compound for emergency contraception when taken up to 120 hours after unprotected intercourse.

Table 4: Clinical Trial Efficacy Data for this compound in Emergency Contraception

Study/AnalysisTime WindowUPA Pregnancy Rate (95% CI)Comparator (Levonorgestrel) Pregnancy Rate (95% CI)Odds Ratio (95% CI)
Glasier et al., 2010 Up to 72h1.8% (1.0-3.0)2.6% (1.7-3.9)0.68 (0.35-1.31)
Creinin et al., 2006 Up to 72h0.9%1.7%-
Fine et al., 2010 48 to 120h2.1% (1.4-3.1)--
Meta-analysis Up to 120h1.3%2.2%0.55 (0.32-0.93)

Source: Glasier A, et al. Lancet. 2010; Creinin MD, et al. Obstet Gynecol. 2006; Fine P, et al. Obstet Gynecol. 2010; Brache V, et al. Contraception. 2013.

Clinical Efficacy for Uterine Fibroids

Clinical trials have also established the efficacy of this compound in reducing the size of uterine fibroids and controlling associated bleeding.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to the progesterone receptor using a radioligand competitive binding assay.

  • Preparation of Receptor Source:

    • Homogenize tissue rich in progesterone receptors (e.g., uterine tissue) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Perform ultracentrifugation to obtain a high-speed cytosol fraction containing soluble progesterone receptors.[10]

  • Competitive Binding Reaction:

    • Use a constant, low concentration of a radiolabeled ligand (e.g., [³H]progesterone).

    • Add a range of concentrations of the unlabeled competitor (this compound) to a series of reaction tubes.

    • Incubate the radiolabeled ligand, competitor, and receptor preparation to allow binding to reach equilibrium.[10]

  • Separation of Bound and Free Ligand:

    • Separate receptor-bound radioligand from unbound radioligand using methods like dextran-coated charcoal adsorption or filtration.[10]

  • Quantification of Binding:

    • Measure the amount of radioactivity in the bound fraction using a scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10]

G Competitive Receptor Binding Assay Workflow start Start prepare_receptors Prepare Receptor Source (e.g., Uterine Cytosol) start->prepare_receptors prepare_ligands Prepare Radiolabeled Ligand and Unlabeled Competitor (UPA) start->prepare_ligands incubate Incubate Receptors, Radiolabeled Ligand, and Competitor prepare_receptors->incubate prepare_ligands->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data (IC50 and Ki calculation) quantify->analyze end End analyze->end

Workflow for a competitive receptor binding assay.
Microarray Analysis of Ovarian Gene Expression

This protocol provides a general outline for analyzing changes in ovarian gene expression following treatment with this compound.

  • RNA Extraction:

    • Isolate total RNA from ovarian tissue of control and UPA-treated animals using a standard RNA extraction kit.

  • RNA Quality Control:

    • Assess the integrity and purity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis and Labeling:

    • Synthesize complementary DNA (cDNA) from the RNA samples.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

  • Microarray Hybridization:

    • Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

  • Scanning and Image Analysis:

    • Scan the microarray slide to detect the fluorescent signals.

    • Use image analysis software to quantify the intensity of each spot.

  • Data Normalization and Analysis:

    • Normalize the raw data to correct for experimental variations.

    • Identify differentially expressed genes between the control and UPA-treated groups using statistical analysis (e.g., t-test, ANOVA).

  • Functional Analysis:

    • Perform pathway analysis and gene ontology analysis to understand the biological significance of the differentially expressed genes.

G Microarray Gene Expression Analysis Workflow start Start rna_extraction RNA Extraction from Ovarian Tissue start->rna_extraction qc RNA Quality Control rna_extraction->qc labeling cDNA Synthesis and Fluorescent Labeling qc->labeling hybridization Microarray Hybridization labeling->hybridization scanning Scanning and Image Analysis hybridization->scanning analysis Data Normalization and Statistical Analysis scanning->analysis functional_analysis Functional Analysis (Pathway, Gene Ontology) analysis->functional_analysis end End functional_analysis->end

Workflow for microarray gene expression analysis.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of reproductive health. Its unique profile as a selective progesterone receptor modulator allows for targeted therapeutic effects with a favorable safety profile. The comprehensive preclinical and clinical development program has robustly established its efficacy and safety for both emergency contraception and the treatment of uterine fibroids. This technical guide has provided an in-depth overview of the journey of this compound from its chemical synthesis to its clinical application, offering valuable insights for researchers and professionals dedicated to the advancement of pharmaceutical sciences.

References

Preclinical Efficacy and Safety of Ulipristal Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a dual agonist and antagonist profile depending on the target tissue.[1][2] This unique mechanism of action has positioned it as a therapeutic agent for conditions such as emergency contraception and uterine fibroids.[1][3] This technical guide provides a comprehensive overview of the preclinical data that have elucidated the efficacy and safety profile of UPA, forming the foundation for its clinical development. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Ulipristal Acetate exerts its pharmacological effects primarily by binding with high affinity to the progesterone receptor (PR), where it can act as either an antagonist or a partial agonist.[4][5] This tissue-selective activity is crucial to its therapeutic applications.

In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[6] When administered during the follicular phase, particularly before the luteinizing hormone (LH) surge, UPA can effectively postpone follicular rupture.[4][7] This is achieved by interfering with the normal progesterone-mediated signaling required for ovulation.[8] Studies in mice have shown that UPA can block ovulation by inhibiting PR-dependent pathways within the ovary.[8]

For the treatment of uterine fibroids, UPA's efficacy stems from its antiproliferative and pro-apoptotic effects on fibroid cells.[1][3] By acting as a PR antagonist in these benign tumors, UPA inhibits their growth and can lead to a reduction in their size.[1][9] This is accomplished by downregulating anti-apoptotic factors and growth factor expression, thereby selectively inducing apoptosis in fibroid cells.[3]

Signaling Pathway of this compound

UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR UPA-PR Complex PR->UPA_PR Nucleus Nucleus UPA_PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) UPA_PR->PRE Binds to Nucleus->PRE Gene_Expression Altered Gene Expression PRE->Gene_Expression Modulates Ovulation_Inhibition Inhibition/Delay of Ovulation Gene_Expression->Ovulation_Inhibition Apoptosis Induction of Apoptosis (Fibroid Cells) Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation (Fibroid Cells) Gene_Expression->Proliferation_Inhibition

Caption: UPA's mechanism of action.

Preclinical Efficacy

The efficacy of this compound has been evaluated in various animal models for its applications in both emergency contraception and the treatment of uterine fibroids.

Emergency Contraception Models

Preclinical studies in rats have demonstrated the antiovulatory and antifertility activities of UPA.[10][11] When administered post-coitally, UPA was effective in preventing pregnancy.[10][11] In rabbits, UPA inhibited progesterone-induced endometrial glandular proliferation, suggesting an additional mechanism that could contribute to its contraceptive effect.[10][11] The potency of UPA in inhibiting ovulation was found to be significantly higher than that of mifepristone (B1683876) in rats.[12]

Uterine Fibroid Models

While specific animal models for uterine fibroids are not extensively detailed in the provided search results, the mechanism of inhibiting cell proliferation and inducing apoptosis in fibroid cells has been established through in vitro studies and is the basis for its clinical use in treating uterine leiomyomas.[1][3][13]

Preclinical Safety and Toxicology

A comprehensive battery of toxicology studies has been conducted to establish the safety profile of this compound in various animal species.

Acute Toxicity

Single-dose toxicity studies were performed in female rats and rabbits. A single oral dose of 1250 mg/kg, which is approximately 380 and 760 times the clinical dose on a body surface area basis for rats and rabbits respectively, was administered.[12] In rats, one out of ten animals was sacrificed due to morbidity, while no treatment-related mortalities were observed in rabbits.[12]

Repeat-Dose Toxicity

Long-term toxicity studies have been conducted in mice, rats, and cynomolgus monkeys.

Table 1: Summary of Repeat-Dose Toxicity Studies

SpeciesDurationDose Levels (mg/kg/day)Key Findings
TgRasH2 Mice 26 weeks15, 45, 130No evidence of UPA-induced carcinogenicity. Organ weight changes in liver, pituitary, thyroid/parathyroid, and epididymis at the highest dose. Minimal panlobular hepatocellular hypertrophy in both sexes at 130 mg/kg/day.[10][14]
Sprague Dawley Rats 104 weeks1, 3, 10No evidence of UPA-induced carcinogenicity. Decreased incidence of fibroadenomas and adenocarcinomas in the mammary gland. Non-neoplastic findings in reproductive and endocrine systems, considered exaggerated pharmacological effects.[10][14]
Cynomolgus Monkeys 39 weeks1, 5, 25UPA was well-tolerated. Dose-dependent macroscopic and microscopic observations were limited to the uterus and oviducts, which were related to the pharmacological action of UPA and showed partial reversibility.[11][14]
Carcinogenicity

Carcinogenicity studies were conducted in transgenic TgRasH2 mice for 26 weeks and in Sprague Dawley rats for 104 weeks. In both species, there was no evidence of any UPA-induced carcinogenicity at doses up to 130 mg/kg/day in mice and 10 mg/kg/day in rats.[10][14] Notably, in rats, UPA treatment was associated with a decreased incidence of mammary gland fibroadenomas and adenocarcinomas.[10][14]

Reproductive Toxicology

Reproductive toxicity studies have been conducted to assess the effects of UPA on fertility and embryo-fetal development. In rats, UPA treatment was shown to promote follicle development at each stage but inhibited ovulation by suppressing the LH surge.[15] This resulted in an increase in atretic follicles or unruptured luteinized cysts.[15] However, the study did not find evidence of direct toxic effects on the ovary.[15] In mice, UPA administered at doses similar to those used for emergency contraception did not affect gamete transport, fertilization, or early embryo development.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments.

Carcinogenicity Study in Sprague Dawley Rats
  • Animal Model: Male and female Sprague Dawley rats.

  • Study Duration: 104 weeks.

  • Dosing: this compound was administered at dose levels of 1, 3, or 10 mg/kg/day. Control groups received the vehicle and water.

  • Parameters Assessed: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all organs and tissues.

  • Rationale: To assess the long-term carcinogenic potential of UPA.

39-Week Oral Toxicity Study in Cynomolgus Monkeys
  • Animal Model: Female cynomolgus monkeys.

  • Study Duration: 39 weeks.

  • Dosing: Daily oral administration of this compound at dose levels of 1, 5, or 25 mg/kg.

  • Parameters Assessed: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examination of tissues.

  • Rationale: To evaluate the potential toxicity of UPA following chronic administration in a non-human primate model.

Experimental Workflow for a Rodent Carcinogenicity Study

cluster_0 Acclimatization cluster_1 Dosing Phase (104 Weeks) cluster_2 Terminal Phase cluster_3 Analysis A Animal Arrival (Sprague Dawley Rats) B Randomization into Groups (Vehicle, UPA 1, 3, 10 mg/kg/day) A->B C Daily Oral Gavage B->C D Weekly Clinical Observations & Body Weight Measurement C->D D->C Repeat for 104 weeks E Necropsy D->E F Organ Weight Measurement E->F G Tissue Collection & Fixation F->G H Histopathological Examination G->H I Data Analysis & Reporting H->I

Caption: Rodent carcinogenicity study workflow.

Conclusion

The preclinical data for this compound demonstrate a well-defined mechanism of action as a selective progesterone receptor modulator. Efficacy has been established in relevant animal models for its indications in emergency contraception and uterine fibroids. The extensive toxicology program, including long-term studies in multiple species, has revealed a favorable safety profile, with no evidence of carcinogenicity and predictable, pharmacology-related effects on reproductive tissues. This robust preclinical package has provided a strong foundation for the successful clinical development and use of this compound.

References

Ulipristal Acetate and the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Effects for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a significant compound in reproductive health, primarily for its role in emergency contraception. Its efficacy is rooted in its profound effects on the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a comprehensive overview of the core mechanisms of UPA action, focusing on its interaction with the HPO axis. We present a detailed analysis of its pharmacodynamics, supported by quantitative data from key clinical trials, and outline the experimental protocols used in these seminal studies. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Ulipristal Acetate is a derivative of 19-norprogesterone (B1209251) that exhibits both antagonistic and partial agonistic activity at the progesterone receptor (PR).[1][2] This dual activity allows it to modulate the physiological processes governed by progesterone, a key hormone in the female reproductive cycle. The primary mechanism of action for UPA in emergency contraception is the inhibition or delay of ovulation.[1][3] This is achieved through its influence on the HPO axis, which regulates the menstrual cycle. Understanding the intricate effects of UPA on this axis is crucial for optimizing its clinical use and for the development of new therapeutic applications.

Pharmacodynamics of this compound on the HPO Axis

UPA's primary pharmacological target is the progesterone receptor. By binding to PRs in the hypothalamus, pituitary gland, and ovaries, UPA modulates the release of gonadotropins and directly affects ovarian function.[2][4]

Effects on the Hypothalamus and Pituitary Gland

Progesterone typically exerts negative feedback on the hypothalamus and pituitary gland, regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By acting as a PR antagonist, UPA can interfere with this feedback loop. When administered in the follicular phase, particularly before the LH surge, UPA can suppress or delay the surge, which is the direct trigger for ovulation.[1][5]

Direct Ovarian Effects

Beyond its central effects, UPA appears to have a direct inhibitory effect on follicular rupture in the ovary.[6][7] Even when administered after the LH surge has initiated, UPA can delay follicular rupture, a key advantage over other emergency contraceptives like levonorgestrel.[5][8] This suggests that UPA interferes with progesterone-dependent pathways within the ovary that are essential for the final stages of follicle maturation and ovulation.[6][7]

Endometrial Effects

While the primary mechanism of UPA for emergency contraception is the inhibition of ovulation, it also exerts effects on the endometrium.[9] Depending on the timing of administration, UPA can alter the endometrial lining, potentially making it less receptive to implantation.[1][2] Studies have shown a dose-dependent decrease in endometrial thickness when UPA is administered in the early luteal phase.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key pharmacodynamic studies of this compound.

Table 1: Effect of this compound (30 mg) on Follicular Rupture When Administered in the Advanced Follicular Phase (Leading Follicle ≥18 mm)

Timing of Administration Relative to LH SurgePercentage of Cycles with Follicular Rupture Delayed for at least 5 days
Before LH Surge Onset100%
After LH Surge Onset, Before LH Peak79%
On the Day of LH PeakIneffective

Source: Brache et al. (2013)[8]

Table 2: Comparison of this compound (30 mg) and Levonorgestrel (1.5 mg) on Inhibition of Follicular Rupture

Treatment GroupPercentage of Cycles with Follicular Rupture Delayed for at least 5 days
This compound58.8%
Levonorgestrel14.6%
Placebo4%

Source: Brache et al. (2013)[8]

Table 3: Dose-Dependent Effects of this compound on Endometrial Thickness in the Early Luteal Phase

UPA DoseMean Decrease in Endometrial Thickness
10 mgNo significant delay
50 mgSignificant delay in endometrial maturation
100 mgSignificant delay in endometrial maturation

Source: Stratton et al. (2010), as cited in Mechanism of Action of this compound for Emergency Contraception: A Systematic Review[1]

Table 4: Receptor Binding Affinity of this compound

ReceptorRelative Binding AffinityAntagonistic Activity
Progesterone ReceptorHighYes (also partial agonist)
Glucocorticoid ReceptorLower than Progesterone ReceptorYes, at doses 50-fold higher than for anti-progestin effect
Androgen ReceptorLower than Progesterone ReceptorYes, at doses 50-fold higher than for anti-progestin effect

Source: this compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC - NIH[9]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacodynamic studies of this compound.

Study Design for Ovulation Inhibition Trials
  • Design: Randomized, double-blind, placebo-controlled, crossover studies were frequently employed.[8]

  • Participants: Healthy women with regular menstrual cycles (typically 24-35 days) were recruited.[9] Exclusion criteria often included the use of hormonal contraceptives in the months prior to the study.[10]

  • Intervention: A single oral dose of 30 mg this compound was administered during the late follicular phase, identified by a leading follicle size of ≥18 mm as measured by transvaginal ultrasound.[8]

  • Monitoring:

    • Follicular Development: Transvaginal ultrasonography was performed daily or every other day to monitor the diameter of the dominant follicle.[8] Follicular rupture was confirmed by the disappearance of the follicle or a significant decrease in size.

    • Hormonal Analysis: Serum levels of LH, FSH, estradiol, and progesterone were measured from blood samples collected daily.[8] The onset of the LH surge was defined by a significant increase in LH levels from baseline, and the LH peak was identified as the highest measured value.[8]

  • Primary Endpoint: The primary outcome was the incidence of follicular rupture within 5-6 days of treatment administration.[8]

Methodology for Endometrial Receptivity Studies
  • Design: In vitro studies using a three-dimensional endometrial co-culture system have been utilized.[11]

  • Sample Collection: Endometrial biopsies were obtained from healthy, fertile women at a specific point in their menstrual cycle (e.g., LH+4).[11]

  • Cell Culture and Treatment: Epithelial and stromal cells were isolated from the biopsies and cultured to form a 3D construct. These constructs were then treated with this compound (e.g., 200 ng/ml) or a vehicle control.[11]

  • Embryo Attachment Assay: Healthy human embryos were placed on the endometrial constructs, and the rate of attachment was assessed after a set period (e.g., 5 days).[11]

  • Gene Expression Analysis: The expression of genes associated with endometrial receptivity was analyzed using techniques such as real-time PCR.[11]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to this compound's effects.

UPA_HPO_Axis cluster_brain Central Nervous System cluster_ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Follicle Follicle Pituitary->Follicle LH, FSH Ovulation Ovulation Follicle->Ovulation Leads to UPA Ulipristal Acetate ProgesteroneReceptor Progesterone Receptor UPA->ProgesteroneReceptor Binds to ProgesteroneReceptor->Hypothalamus Modulates GnRH release ProgesteroneReceptor->Pituitary Inhibits LH Surge ProgesteroneReceptor->Follicle Directly inhibits follicular rupture

Figure 1: UPA's Mechanism of Action on the HPO Axis.

Experimental_Workflow_Ovulation_Inhibition Start Recruit Healthy Female Volunteers Screening Screening: - Regular Menstrual Cycles - No Hormonal Contraception Start->Screening Monitoring_Start Initiate Cycle Monitoring: - Transvaginal Ultrasound - Serum Hormone Assays Screening->Monitoring_Start Dominant_Follicle Dominant Follicle ≥18 mm? Monitoring_Start->Dominant_Follicle Dominant_Follicle->Monitoring_Start No Randomization Randomize to Treatment Group (UPA, Placebo, etc.) Dominant_Follicle->Randomization Yes Treatment Administer Single Oral Dose Randomization->Treatment Post_Treatment_Monitoring Daily Post-Treatment Monitoring (5-7 days): - Ultrasound for Follicular Rupture - Hormone Level Analysis Treatment->Post_Treatment_Monitoring Endpoint Primary Endpoint: Incidence of Ovulation Post_Treatment_Monitoring->Endpoint

Figure 2: Experimental Workflow for UPA Ovulation Inhibition Studies.

Conclusion

This compound exerts its primary contraceptive effect by potently inhibiting or delaying ovulation through its modulation of the hypothalamic-pituitary-ovarian axis. Its ability to act even after the initiation of the LH surge distinguishes it from other oral emergency contraceptives. The quantitative data from rigorous clinical trials provide a clear picture of its efficacy in disrupting the ovulatory process. A thorough understanding of its pharmacodynamics and the experimental protocols used to elucidate its mechanisms is essential for the ongoing research and development of selective progesterone receptor modulators in reproductive medicine. This guide serves as a foundational resource for professionals in the field, consolidating key data and visualizing the complex interactions of this compound within the female reproductive system.

References

In-Vitro Characterization of Ulipristal Acetate's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a complex bioactivity profile, exhibiting both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1][2] This dual activity, coupled with its interaction with other steroid receptors, underpins its therapeutic applications in emergency contraception and the management of uterine fibroids.[3][4] This technical guide provides an in-depth overview of the in-vitro characterization of UPA's bioactivity, focusing on its receptor binding affinity, cellular effects, and modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of SPRMs.

Data Presentation: Quantitative Analysis of Ulipristal Acetate's Bioactivity

The following tables summarize the key quantitative parameters that define the in-vitro bioactivity of this compound.

ReceptorLigandCell Line/Tissue SourceAssay TypeKi (nM)Reference
Progesterone Receptor (PR)This compoundHuman Uterine Fibroid CellsCompetitive Radioligand BindingND
Glucocorticoid Receptor (GR)This compoundHuman Liver Cells (HepG2)Competitive Radioligand BindingND

ND : Not definitively reported in the searched literature. While described as having high affinity for PR and lower for GR, specific Ki values were not found.

Cell LineAssay TypeEndpoint MeasuredIC50/EC50 (µM)Reference
Ishikawa (Endometrial Cancer)Cell Viability (MTT)Inhibition of Proliferation~10[5]
Uterine Sarcoma Cells (MES-SA, SK-UT-1)Cell Viability (MTT)Inhibition of GrowthDose-dependent[6]
Primary Leiomyoma CellsCell Proliferation (EdU)Inhibition of Proliferation1 - 10[7]
Ishikawa (Endometrial Cancer)Caspase 3/7 ActivityInduction of ApoptosisDose-dependent[8]

Core Bioactivity of this compound

Progesterone Receptor Modulation

This compound's primary mechanism of action is its function as a selective progesterone receptor modulator.[1][2] It binds with high affinity to the progesterone receptor, where it can act as either an antagonist or a partial agonist, depending on the cellular context and the presence of co-regulators. This dual functionality allows UPA to inhibit progesterone-mediated signaling, which is crucial for its effects on ovulation and the endometrium.[4]

Glucocorticoid Receptor Antagonism

UPA also exhibits cross-reactivity with the glucocorticoid receptor (GR), where it functions as an antagonist.[9][10][11] This anti-glucocorticoid activity is an important consideration in its overall pharmacological profile. Studies have shown that UPA can block glucocorticoid-induced gene transcription in a dose-dependent manner in various cell types, including human liver and uterine fibroid cells.[9] This effect is direct and does not require the presence of the progesterone receptor.[9]

Key In-Vitro Effects of this compound

Anti-proliferative and Pro-apoptotic Effects

In-vitro studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various cell types, particularly in uterine fibroid (leiomyoma) and endometrial cancer cells.

  • Inhibition of Cell Proliferation: UPA has been shown to inhibit the proliferation of uterine leiomyoma cells and endometrial cancer cell lines in a dose-dependent manner.[5][7] This effect is often associated with the up-regulation of cell cycle inhibitors like p21 and p27.[12]

  • Induction of Apoptosis: UPA promotes apoptosis, or programmed cell death, in uterine fibroid and endometrial cancer cells.[8][9] This is achieved through the modulation of key apoptotic proteins, including the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[8] Furthermore, UPA has been observed to increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are critical for the final stages of apoptosis.[8]

Modulation of Gene Expression

This compound significantly alters the gene expression profiles in its target cells. In uterine fibroid cells, UPA treatment leads to changes in the expression of genes related to the extracellular matrix and apoptosis.[9] In endometrial cells, UPA has been shown to down-regulate genes involved in endometrial receptivity and decidualization.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key intracellular signaling pathways.

Progesterone Receptor Signaling Pathway

As a selective modulator of the progesterone receptor, UPA directly influences the PR signaling cascade. Upon binding, UPA can either block the recruitment of co-activators, leading to transcriptional repression (antagonistic effect), or recruit a different set of co-regulators, resulting in a modified transcriptional response (partial agonistic effect).

PR_Signaling cluster_nucleus Nucleus UPA This compound PR Progesterone Receptor (PR) UPA->PR Binds Progesterone Progesterone Progesterone->PR Binds Coactivators Co-activators PR->Coactivators Recruits Corepressors Co-repressors PR->Corepressors Recruits PRE Progesterone Response Element (PRE) Coactivators->PRE Binds to Corepressors->PRE Binds to Gene_Activation Target Gene Activation PRE->Gene_Activation Leads to Gene_Repression Target Gene Repression PRE->Gene_Repression Leads to GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA This compound GR Glucocorticoid Receptor (GR) UPA->GR Binds & Blocks Glucocorticoid Glucocorticoid Glucocorticoid->GR Binds Nuclear_Translocation Nuclear Translocation GR->Nuclear_Translocation Undergoes GRE Glucocorticoid Response Element (GRE) Nuclear_Translocation->GRE Binds to Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Initiates Receptor_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing PR or GR) start->prepare_membranes incubate Incubate Membranes with Radioligand and UPA prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate count Quantify Radioactivity separate->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Varying Concentrations of UPA seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate to Allow Formazan Crystal Formation add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze Data Analysis (IC50 determination) measure_absorbance->analyze end End analyze->end TUNEL_Assay_Workflow start Start culture_treat Culture and Treat Cells with UPA start->culture_treat fix_permeabilize Fix and Permeabilize Cells culture_treat->fix_permeabilize label_dna Label DNA Strand Breaks with TdT and BrdUTP fix_permeabilize->label_dna detect_label Detect Labeled DNA with Fluorescent Antibody label_dna->detect_label counterstain Counterstain Nuclei (e.g., with DAPI) detect_label->counterstain visualize Visualize and Quantify Apoptotic Cells counterstain->visualize end End visualize->end

References

Initial Clinical Trial Data for Ulipristal Acetate in Gynecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal (B1683391) Acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a significant therapeutic agent in gynecology. Its unique mechanism of action, demonstrating both antagonistic and partial agonistic effects on the progesterone receptor, has led to its successful application in emergency contraception and the management of uterine fibroids. This technical guide provides an in-depth analysis of the initial clinical trial data that established the efficacy and safety profile of Ulipristal Acetate. It includes a detailed examination of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a comprehensive summary of pivotal clinical trial protocols and outcomes for its primary gynecological indications. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its effects by binding to and modulating progesterone receptors (PR), which are critical in various reproductive processes.[1] Depending on the target tissue and the physiological context, UPA can act as a progesterone antagonist or a partial agonist.[1][2][3][4]

  • For Emergency Contraception: UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1][2][5] It can effectively disrupt follicular development and rupture even when administered shortly before the LH peak.[6][7] Additionally, UPA may alter the endometrial lining, potentially hindering implantation, although its primary effect is considered pre-ovulatory.[1][6]

  • For Uterine Fibroids: In the context of uterine fibroids, which are progesterone-dependent benign tumors, UPA acts as a progesterone receptor antagonist.[1] This action inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size.[1][2] It also effectively controls uterine bleeding associated with fibroids.[8]

Signaling Pathway of this compound

cluster_EC Emergency Contraception cluster_UF Uterine Fibroids UPA_EC This compound Hypothalamus_Pituitary Hypothalamic-Pituitary Axis UPA_EC->Hypothalamus_Pituitary Modulates LH_Surge LH Surge UPA_EC->LH_Surge Inhibits/Delays Endometrium_EC Endometrium UPA_EC->Endometrium_EC Alters Ovary Ovary Hypothalamus_Pituitary->Ovary Gonadotropin release Ovary->LH_Surge Leads to Ovulation Ovulation LH_Surge->Ovulation Triggers Implantation Implantation Endometrium_EC->Implantation Less receptive to UPA_UF This compound PR_Fibroid Progesterone Receptors (in Fibroid Cells) UPA_UF->PR_Fibroid Antagonizes Cell_Proliferation Cell Proliferation UPA_UF->Cell_Proliferation Inhibits Apoptosis Apoptosis UPA_UF->Apoptosis Induces Bleeding Uterine Bleeding Control UPA_UF->Bleeding Leads to PR_Fibroid->Cell_Proliferation Promotes Fibroid_Size Fibroid Size Reduction Screening Patient Screening (Symptomatic Fibroids, Abnormal Bleeding) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo UPA_5mg This compound (5 mg/day) Randomization->UPA_5mg UPA_10mg This compound (10 mg/day) Randomization->UPA_10mg Treatment 12-13 Week Treatment Period Placebo->Treatment UPA_5mg->Treatment UPA_10mg->Treatment Follow_Up Post-Treatment Follow-Up Treatment->Follow_Up Endpoints Primary & Secondary Endpoint Assessment (Bleeding, Fibroid Volume, QoL) Follow_Up->Endpoints Enrollment Participant Enrollment (Unprotected Intercourse within 120 hours) Randomization Randomization Enrollment->Randomization UPA_Dose Single Dose This compound (30mg) Randomization->UPA_Dose Comparator Comparator (e.g., Levonorgestrel) Randomization->Comparator Follow_Up_Visit Follow-Up Visit (Next Expected Menses) UPA_Dose->Follow_Up_Visit Comparator->Follow_Up_Visit Pregnancy_Test Pregnancy Assessment (hCG Test) Follow_Up_Visit->Pregnancy_Test Outcome Determine Pregnancy Rate Pregnancy_Test->Outcome

References

Methodological & Application

Application Notes and Protocols: Ulipristal Acetate In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal Acetate (B1210297) (UPA) is a synthetic steroid that functions as a selective progesterone (B1679170) receptor modulator (SPRM).[1] It demonstrates both partial agonist and antagonist effects on the progesterone receptor (PR), with the specific action being tissue-dependent.[1][2] In vitro studies have established its role in inhibiting cell proliferation and promoting apoptosis in cell types sensitive to progesterone signaling.[1] This is particularly relevant in uterine fibroids (leiomyomas), where UPA inhibits the growth of fibroid cells.[2][3] Its mechanism involves modulating PR activity, which in turn stimulates apoptosis and inhibits the proliferation of myoma cells by upregulating proteins like p21 and p27, thereby causing a delay in the cell cycle.[3][4] UPA is also under investigation for its effects on various cancer cell lines, including uterine sarcoma and endometrial cancer cells.[5][6]

These application notes provide detailed protocols for two standard in vitro assays—the MTT and BrdU assays—to quantify the effects of Ulipristal Acetate on cell proliferation and viability.

Mechanism of Action & Signaling Pathways

This compound primarily exerts its effects by binding to the progesterone receptor, modulating its activity.[2] This interaction initiates a cascade of downstream signaling events that collectively suppress cell growth. In uterine sarcoma cells, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway.[5][7] It downregulates the phosphorylation and total expression of STAT3, a key transcription factor involved in cell proliferation and survival.[5] Furthermore, UPA treatment leads to the upregulation of cyclin-dependent kinase inhibitors p21 and p27, which are critical regulators that can halt the cell cycle, thus preventing cell division.[3] This multi-faceted mechanism, which includes both the induction of apoptosis and the inhibition of proliferation, makes UPA an effective agent in reducing the size of progesterone-dependent tumors like uterine fibroids.[2]

UPA_Signaling_Pathway cluster_cell Cell UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR modulates STAT3 STAT3 PR->STAT3 inhibits p21_p27 p21 / p27 PR->p21_p27 upregulates Apoptosis Apoptosis PR->Apoptosis induces CCL2 CCL2 STAT3->CCL2 regulates CellCycle Cell Cycle Progression p21_p27->CellCycle inhibits Proliferation Cell Proliferation CellCycle->Proliferation

Caption: UPA modulates the Progesterone Receptor, leading to inhibition of the STAT3/CCL2 pathway, upregulation of p21/p27, cell cycle arrest, and induction of apoptosis.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the observed effects of this compound on various cell lines from published research. Concentrations and outcomes are provided to guide experimental design.

Cell LineCell TypeAssayUPA ConcentrationIncubation TimeObserved EffectCitation(s)
MES-SA, SK-UT-1, SK-LMS-1 Human Uterine SarcomaMTT, Caspase-3Dose-dependentNot SpecifiedInhibited cell growth and increased apoptosis.[7][8]
Ishikawa Cells Human Endometrial AdenocarcinomaCell Viability, Apoptosis10, 40 µMNot SpecifiedDecreased cell viability and growth, induced apoptosis.[1][6]
Primary Leiomyoma Cells Human Uterine FibroidAutophagy Assay0.1 - 5 µM96 hoursStimulation of autophagy.[1]
Primary Leiomyoma Cells Human Uterine FibroidProliferation AssayVariousNot SpecifiedUpregulated p21/p27, downregulated Cyclin E/CDK2.[4]
Good Response Leiomyomas Human Uterine FibroidImmunohistochemistryIn vivo treatment3 monthsDecreased Ki67 & PCNA positive cells, increased apoptosis.[3]

General Experimental Workflow

A typical in vitro experiment to assess the effect of this compound on cell proliferation follows a standardized workflow, from initial cell culture preparation to final data analysis and interpretation.

Experimental_Workflow cluster_workflow Experimental Workflow Culture 1. Cell Culture (e.g., Leiomyoma, Sarcoma cells) Seed 2. Seed Cells (96-well plate) Culture->Seed Treat 3. UPA Treatment (Dose-response & time-course) Seed->Treat Assay 4. Proliferation Assay (MTT or BrdU) Treat->Assay Acquire 5. Data Acquisition (Spectrophotometer/Microplate Reader) Assay->Acquire Analyze 6. Data Analysis (Calculate IC50, statistical significance) Acquire->Analyze

Caption: Standard workflow for assessing this compound's impact on cell proliferation.

Experimental Protocols

Protocol 1: MTT Cell Viability and Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cells of interest (e.g., SK-UT-1, Ishikawa)

  • Complete cell culture medium

  • This compound (UPA)

  • DMSO (for UPA stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO).

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of UPA in DMSO.

    • Perform serial dilutions of UPA in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UPA. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9] A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the medium-only blanks from all other readings.

  • Calculate the percentage of cell viability for each UPA concentration relative to the vehicle-treated control cells using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of viability against the UPA concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of UPA that inhibits 50% of cell proliferation).

Protocol 2: BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a method for quantifying cell proliferation based on the incorporation of this thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle.[12][13] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[10] This assay directly measures DNA synthesis and is a robust indicator of cell division.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (UPA) and DMSO

  • 96-well flat-bottom tissue culture plates

  • BrdU Labeling Solution (typically 10 µM)

  • Fixing/Denaturing Solution (e.g., acid-based or heat-based)

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with various concentrations of UPA for the desired duration.

  • BrdU Labeling:

    • After the UPA treatment period, add BrdU labeling solution to each well to a final concentration of 1X.[14]

    • Incubate the plate for 2-24 hours at 37°C. The incubation time depends on the cell division rate; rapidly dividing cells may only need 1-4 hours, while slower-growing primary cells may require up to 24 hours.[10][13]

  • Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[14] This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Remove the Fixing/Denaturing solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted anti-BrdU primary antibody to each well.

    • Incubate for 1 hour at room temperature.[14]

    • Remove the primary antibody solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30-60 minutes at room temperature.[10]

  • Detection:

    • Remove the secondary antibody solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[10]

    • Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Subtract the average absorbance of the background control wells from all other readings.

  • Calculate the percentage of proliferation for each UPA concentration relative to the vehicle-treated control cells.

    • % Proliferation = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of proliferation against the UPA concentration to generate a dose-response curve and determine the IC₅₀ value.

References

Unlocking New Avenues in Uterine Fibroid Research: Application Notes and Protocols for Ulipristal Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of animal models utilized in the study of uterine fibroids and the therapeutic potential of Ulipristal (B1683391) Acetate (B1210297) (UPA). While extensive clinical data underscores the efficacy of UPA in treating uterine fibroids in humans, detailed protocols for its application in preclinical animal models are not widely published. This document synthesizes the available information on relevant animal models and the established mechanism of action of UPA to guide researchers in designing future preclinical studies.

Introduction to Ulipristal Acetate

This compound is a selective progesterone (B1679170) receptor modulator (SPRM) that has demonstrated significant efficacy in reducing the size of uterine fibroids and controlling associated symptoms, such as heavy menstrual bleeding.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of progesterone receptors, which play a crucial role in the pathophysiology of uterine fibroids.[1] UPA exerts anti-proliferative, pro-apoptotic, and anti-fibrotic effects on leiomyoma cells.[3][4]

Established Animal Models for Uterine Fibroid Research

The study of uterine fibroids has been historically challenged by the lack of spontaneous animal models that fully recapitulate the human condition. However, several models have been developed and are utilized to investigate the pathogenesis of leiomyomas and to test novel therapeutic agents.

The Eker Rat Model

The Eker rat carries a naturally occurring germline mutation in the tuberous sclerosis 2 (Tsc-2) tumor suppressor gene, leading to the development of uterine leiomyomas with high frequency. This model has been valuable for studying the genetic basis of uterine fibroids and for preclinical therapeutic studies.

Note: Despite the existence of this model, specific protocols for the administration of this compound to Eker rats for the study of uterine fibroids were not identified in the available literature.

Xenograft Models

Xenograft models involve the transplantation of human uterine fibroid tissue or cells into immunodeficient mice, typically subcutaneous or under the kidney capsule. These models are instrumental for studying the growth of human fibroid tissue in an in vivo environment and for evaluating the direct effects of therapeutic compounds on human leiomyoma cells.

Transgenic Mouse Models

Genetically engineered mouse models have been developed to study the role of specific genes and signaling pathways in the development of uterine fibroids. These models can be designed to overexpress or knockout genes implicated in leiomyoma formation, providing valuable insights into the molecular mechanisms of the disease.

Note: The current body of scientific literature lacks specific protocols detailing the use of this compound in transgenic mouse models of uterine fibroids.

Mechanism of Action of this compound on Uterine Fibroids

UPA's therapeutic effects on uterine fibroids are mediated through its interaction with the progesterone receptor, leading to a cascade of cellular events that inhibit fibroid growth and promote their shrinkage.

Signaling Pathway of this compound in Leiomyoma Cells

UPA_Mechanism cluster_cell Leiomyoma Cell cluster_nucleus UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR_Complex UPA-PR Complex UPA->UPA_PR_Complex PR->UPA_PR_Complex Nucleus Nucleus UPA_PR_Complex->Nucleus Translocates to PRE Progesterone Response Elements (PREs) UPA_PR_Complex->PRE Modulates Transcription Gene_Expression Altered Gene Expression PRE->Gene_Expression Alters Proliferation Cell Proliferation Gene_Expression->Proliferation Decreased Apoptosis Apoptosis Gene_Expression->Apoptosis Increased ECM_Production Extracellular Matrix (ECM) Production Gene_Expression->ECM_Production Decreased Fibroid_Growth Fibroid Growth Proliferation->Fibroid_Growth Inhibition of Fibroid_Shrinkage Fibroid Shrinkage Apoptosis->Fibroid_Shrinkage Induction of ECM_Production->Fibroid_Shrinkage Reduction of Experimental_Workflow Model_Selection 1. Animal Model Selection (e.g., Xenograft Mice) Group_Assignment 2. Randomization and Group Assignment Model_Selection->Group_Assignment Treatment_Admin 3. UPA/Vehicle Administration Group_Assignment->Treatment_Admin Monitoring 4. In-life Monitoring (Tumor Volume, Body Weight) Treatment_Admin->Monitoring Endpoint 5. Endpoint Data Collection (Tumor Weight, Histology) Monitoring->Endpoint Analysis 6. Data Analysis and Interpretation Endpoint->Analysis

References

Application Notes and Protocols for High-Throughput Screening Assays for Selective Progesterone Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize selective progesterone (B1679170) receptor modulators (SPRMs). The following sections cover the principles, methodologies, and data analysis for key biochemical and cell-based assays.

Introduction to Selective Progesterone Receptor Modulators (SPRMs)

Selective progesterone receptor modulators (SPRMs) are a class of compounds that bind to the progesterone receptor (PR) and exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects.[1] This tissue selectivity makes them promising therapeutic agents for various gynecological conditions, including uterine fibroids, endometriosis, and certain cancers, potentially with fewer side effects than full agonists or antagonists.[1][2] High-throughput screening (HTS) plays a crucial role in the discovery of novel SPRMs by enabling the rapid evaluation of large compound libraries.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperones, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, modulating their transcription. The specific co-regulators (co-activators or co-repressors) recruited to the receptor-DNA complex determine the agonist or antagonist activity of the bound ligand.

Progesterone_Signaling cluster_cytoplasm Cytoplasm PR Progesterone Receptor (PR) PR_HSP PR-HSP Complex PR->PR_HSP HSP Heat Shock Proteins (HSP) HSP->PR_HSP SPRM SPRM SPRM->PR_HSP PR_dimer PR Dimer PR_HSP->PR_dimer Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Nuclear Translocation CoReg Co-regulators (Co-activators/Co-repressors) PRE->CoReg Transcription Gene Transcription CoReg->Transcription

Progesterone Receptor Signaling Pathway

High-Throughput Screening Assays

A variety of HTS assays are available to identify and characterize SPRMs. The choice of assay depends on the specific research question, available resources, and desired throughput. Below are protocols for three commonly used assay formats.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle:

This is a biochemical, homogeneous assay that measures the binding of a fluorescently labeled progesterone analog (tracer) to the progesterone receptor ligand-binding domain (PR-LBD).[3][4] In solution, the small tracer molecule rotates rapidly, resulting in low fluorescence polarization. When bound to the much larger PR-LBD, the tracer's rotation slows down, leading to a high fluorescence polarization signal.[3] Test compounds that bind to the PR-LBD will compete with the tracer, causing a decrease in the fluorescence polarization signal.[4]

Experimental Workflow:

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds and controls in assay buffer Add_Compound Add test compounds/controls to wells Compound_Prep->Add_Compound Receptor_Prep Prepare PR-LBD working solution in assay buffer Add_Receptor_Tracer Add PR-LBD and tracer to wells Receptor_Prep->Add_Receptor_Tracer Tracer_Prep Prepare fluorescent tracer working solution in assay buffer Tracer_Prep->Add_Receptor_Tracer Add_Compound->Add_Receptor_Tracer Incubate Incubate at room temperature (1-4 hours, protected from light) Add_Receptor_Tracer->Incubate Read_Plate Measure fluorescence polarization using a plate reader Incubate->Read_Plate Calculate_mP Calculate millipolarization (mP) values Read_Plate->Calculate_mP Plot_Data Plot % inhibition vs. compound concentration Calculate_mP->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Fluorescence Polarization Assay Workflow

Protocol:

Materials:

  • Progesterone Receptor Ligand-Binding Domain (PR-LBD)

  • Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Red or Green)[5][6]

  • Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4, with 0.01% BSA)

  • Test compounds and control ligands (e.g., progesterone, mifepristone)

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reagent Preparation:

    • Prepare a working solution of PR-LBD in assay buffer.

    • Prepare a working solution of the fluorescent tracer in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.

    • Include wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor) controls.

    • Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.

    • Add 15 µL of the PR-LBD/tracer premix to each well. The final volume should be 20 µL.[7]

  • Incubation: Gently mix the plate on a shaker for 1 minute and incubate at room temperature for 1 to 4 hours, protected from light.[7]

  • Measurement: Measure the fluorescence polarization on a compatible plate reader with appropriate excitation and emission wavelengths for the chosen tracer.

Data Analysis:

  • Calculate the millipolarization (mP) values for each well.

  • Determine the percent inhibition for each compound concentration relative to the "no competitor" and "no receptor" controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data for Known SPRMs (FP Assay):

CompoundIC50 (nM)Notes
Progesterone~1-10Varies depending on specific tracer and assay conditions.
Mifepristone (B1683876) (RU486)~1-5Potent antagonist, often used as a positive control.[8]
Ulipristal Acetate~0.5-5High-affinity binding.
Asoprisnil~1-10Demonstrates high binding affinity for the progesterone receptor.[9]
Cell-Based Reporter Gene Assay

Principle:

This assay utilizes a mammalian cell line that has been engineered to express the full-length human progesterone receptor and a reporter gene (e.g., luciferase or beta-lactamase) under the control of a progesterone-responsive promoter.[10][11] When an agonist binds to the PR, it activates the transcription of the reporter gene, leading to an increase in the reporter protein and a measurable signal (e.g., light emission for luciferase).[10] Antagonists will block this activation, while partial agonists will induce a response that is lower than that of a full agonist.

Experimental Workflow:

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Thaw_Cells Thaw and culture PR reporter cells Plate_Cells Plate cells in 384-well plates and incubate Thaw_Cells->Plate_Cells Add_Compounds Add compounds to cells (agonist or antagonist mode) Plate_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Incubate_Cells Incubate cells (typically 18-24 hours) Add_Compounds->Incubate_Cells Add_Substrate Add reporter gene substrate (e.g., luciferase substrate) Incubate_Cells->Add_Substrate Read_Signal Measure signal (e.g., luminescence) Add_Substrate->Read_Signal Normalize_Data Normalize data to controls Read_Signal->Normalize_Data Plot_Data Plot dose-response curves Normalize_Data->Plot_Data Determine_EC50_IC50 Determine EC50 (agonists) or IC50 (antagonists) Plot_Data->Determine_EC50_IC50

Reporter Gene Assay Workflow

Protocol:

Materials:

  • PR reporter cell line (e.g., PR-UAS-bla GripTite cells)[11]

  • Cell culture medium and supplements

  • Test compounds and controls (progesterone for agonist mode, mifepristone for antagonist mode)

  • Reporter gene detection reagents (e.g., luciferase assay system)

  • White, solid-bottom, 384-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture: Culture the PR reporter cells according to the supplier's instructions.

  • Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of test compounds to the cells.

    • Antagonist Mode: Add a fixed concentration of a PR agonist (e.g., progesterone at its EC80) along with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the reporter gene detection reagent to each well.

    • Incubate as recommended by the manufacturer.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the positive and negative controls.

  • For agonist mode, plot the response versus the log of the compound concentration and determine the EC50.

  • For antagonist mode, plot the percent inhibition versus the log of the compound concentration and determine the IC50.

Quantitative Data for Known SPRMs (Reporter Gene Assay):

CompoundActivityEC50/IC50 (nM)Cell LineNotes
ProgesteroneAgonist~1-10VariousPotent agonist, used as a positive control.
Mifepristone (RU486)Antagonist~0.1-5VariousPotent antagonist.
This compoundMixed/AntagonistIC50 ~0.2CHOAntagonist activity at human PRB.[3]
AsoprisnilMixed/Antagonist-T47DDemonstrated antagonism in a PR-B transfection assay.[12]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle:

HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[13][14] In a competitive binding assay format, a PR-LBD labeled with a donor (e.g., Europium cryptate) and a fluorescently labeled progesterone (tracer) as the acceptor are used. When the tracer binds to the PR-LBD, the donor and acceptor are in close proximity, resulting in a high FRET signal. Test compounds that compete for binding will disrupt this interaction, leading to a decrease in the FRET signal.[15]

Experimental Workflow:

HTRF_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Components Add compounds, donor-PR-LBD, and acceptor-tracer to wells Compound_Prep->Add_Components Receptor_Prep Prepare donor-labeled PR-LBD solution Receptor_Prep->Add_Components Tracer_Prep Prepare acceptor-labeled tracer solution Tracer_Prep->Add_Components Incubate Incubate at room temperature Add_Components->Incubate Read_Plate Read time-resolved fluorescence on an HTRF-compatible reader Incubate->Read_Plate Calculate_Ratio Calculate the ratio of acceptor to donor emission Read_Plate->Calculate_Ratio Plot_Data Plot ratio vs. compound concentration Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

HTRF Assay Workflow

Protocol:

Materials:

  • Donor-labeled PR-LBD (e.g., with Eu3+-cryptate)

  • Acceptor-labeled progesterone tracer (e.g., with d2)

  • Assay buffer

  • Test compounds and controls

  • Low-volume, white or black, 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.

  • Assay Setup:

    • Add test compounds to the microplate wells.

    • Add the donor-labeled PR-LBD.

    • Add the acceptor-labeled tracer.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 1-2 hours).

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

Data Analysis:

  • Calculate the ratio of the acceptor signal to the donor signal for each well.

  • Normalize the data to the high and low controls.

  • Plot the normalized ratio versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Quantitative Data for Known SPRMs (HTRF Assay):

CompoundIC50 (nM)Notes
Progesterone~5-20Varies with specific assay reagents and conditions.
Mifepristone (RU486)~1-10Potent antagonist, serves as a good positive control.
This compound~1-15Demonstrates strong competitive binding in HTRF format.
Asoprisnil~5-25Effective in displacing tracer in competitive HTRF assays.

Data Normalization and Troubleshooting

Data Normalization: For reliable HTS data, proper normalization is crucial to account for plate-to-plate and well-to-well variability.[16][17] Common normalization methods include:

  • Percentage of Control: Data is expressed as a percentage of the activity of a positive control.

  • Z-Score: This method normalizes data based on the mean and standard deviation of the entire plate, making it less sensitive to outliers.

  • B-Score: A more robust method that corrects for row and column effects on the plate.

Troubleshooting Common HTS Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low Z' Factor (<0.5) High variability in controls, low signal-to-background ratio, reagent instability.Optimize reagent concentrations, check reagent stability, ensure proper mixing, and verify instrument settings.[18]
High False Positive Rate Compound autofluorescence, light scattering, compound aggregation.Perform counter-screens without the target protein, use alternative detection methods, and check for compound solubility issues.
High False Negative Rate Low compound potency, insufficient incubation time, low compound concentration.Increase compound concentration, optimize incubation time, and ensure compound stability in the assay buffer.
Edge Effects Evaporation from outer wells, temperature gradients across the plate.Use plates with lids, ensure proper sealing, incubate plates in a humidified chamber, and avoid using the outer wells for samples.

For more detailed troubleshooting guidance, refer to the Assay Guidance Manual.[19]

References

Application Notes & Protocols for Designing Clinical Trials for Long-Term Ulipristal Acetate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing robust clinical trials to evaluate the long-term safety and efficacy of Ulipristal (B1683391) Acetate (B1210297) (UPA) for the treatment of symptomatic uterine fibroids. The protocols outlined below are based on established clinical trial methodologies and findings from key studies on UPA.

Introduction

Ulipristal Acetate is a selective progesterone (B1679170) receptor modulator (SPRM) that has demonstrated significant efficacy in the short-term and long-term management of uterine fibroids by controlling bleeding, reducing fibroid volume, and improving quality of life.[1][2][3][4][5] Long-term treatment often involves intermittent courses to ensure safety, particularly concerning the endometrium and liver function.[6][7][8] Designing clinical trials for long-term UPA treatment requires careful consideration of the study population, treatment regimen, and comprehensive safety and efficacy endpoints.

Core Components of Clinical Trial Design

Study Objectives
  • Primary Objective: To evaluate the long-term efficacy and safety of intermittent UPA treatment in premenopausal women with symptomatic uterine fibroids.

  • Secondary Objectives:

    • To assess the effect of long-term UPA treatment on fibroid volume and uterine size.

    • To evaluate the impact on quality of life and pain.

    • To monitor for endometrial changes and assess their reversibility.

    • To establish a long-term safety profile, with a focus on liver function.

Study Design

A multi-center, randomized, double-blind, placebo-controlled design is recommended for initial long-term studies, followed by open-label extension studies for continued safety and efficacy assessment.[3][4][9]

  • Treatment Courses: Repeated 12-week or 3-month treatment courses of daily oral UPA (5 mg or 10 mg) are common.[1][3][4][6]

  • Off-Treatment Intervals: Each treatment course should be followed by a drug-free period to allow for menstruation and endometrial assessment.[6][8]

Patient Population

Inclusion Criteria:

  • Premenopausal women aged 18-50 years.[10]

  • Confirmed diagnosis of uterine fibroids with at least one fibroid of a specified size (e.g., ≥3 cm).[1]

  • Symptomatic uterine fibroids, characterized by heavy menstrual bleeding (e.g., pictorial blood loss assessment chart [PBAC] score >100 or menstrual blood loss ≥80 mL).[10]

  • Uterine size not exceeding a certain gestational week equivalent (e.g., <16-20 weeks).[1][10]

  • Candidates for surgical treatment of fibroids.[1]

Exclusion Criteria:

  • Suspicion of malignancy.

  • Significant cardiovascular, renal, or hepatic disease.[11]

  • Abnormal liver enzyme values at screening.[11]

  • Current or recent use of hormonal therapies that could interfere with the study drug.

Efficacy and Safety Endpoints

Efficacy Endpoints
Efficacy EndpointMethod of AssessmentTiming of Assessment
Control of Uterine Bleeding Patient diaries, PBAC scoresThroughout the study
Amenorrhea Rate Patient diaries (defined as no bleeding for a consecutive period, e.g., 35 days)[10]At the end of each treatment course
Time to Amenorrhea Patient diariesDuring each treatment course
Fibroid Volume Reduction Transvaginal ultrasonography or MRIBaseline, and at the end of each treatment course
Quality of Life Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire[12]Baseline, and at specified intervals throughout the study
Pain Reduction Visual Analog Scale (VAS) for painBaseline, and at specified intervals
Safety Endpoints
Safety EndpointMethod of AssessmentTiming of Assessment
Endometrial Histology Endometrial biopsyScreening, and at the end of specified treatment courses[1]
Endometrial Thickness Transvaginal ultrasonographyScreening, and at the end of each treatment course[3]
Liver Function Serum levels of ALT, AST, bilirubin (B190676)Before, during, and after each treatment course[7]
Adverse Events Patient reporting and clinical assessmentThroughout the study
Vital Signs and Laboratory Parameters Standard clinical proceduresAt scheduled study visits

Experimental Protocols

Protocol for Endometrial Biopsy and Assessment
  • Biopsy Collection:

    • Perform an endometrial biopsy at screening and at the end of specified treatment courses (e.g., after course 1, 4, and 8).[1][6]

    • Schedule the biopsy 10-18 days after the start of menstruation during the off-treatment interval.[1]

  • Sample Processing:

  • Histopathological Evaluation:

    • A panel of at least two independent, experienced pathologists should review the slides in a blinded manner.[1]

    • Assess for Progesterone Receptor Modulator Associated Endometrial Changes (PAEC), hyperplasia, and malignancy.

    • Document any non-physiological, non-proliferative changes.[1]

Protocol for Liver Function Monitoring
  • Baseline Assessment:

    • Measure serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin levels before initiating treatment.

  • During Treatment Monitoring:

    • Repeat liver function tests monthly during each treatment course.

  • Post-Treatment Follow-up:

    • Conduct a final liver function test 2-4 weeks after the cessation of each treatment course.

  • Actionable Thresholds:

    • Define clear stopping rules for elevated liver enzymes (e.g., ALT or AST >3 times the upper limit of normal).

Visualizations

Signaling Pathway of this compound

UPA_Mechanism cluster_cell Target Cell (Uterine Fibroid/Endometrium) UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to PR DNA DNA PR->DNA Modulates PR -DNA Binding Progesterone Progesterone Progesterone->PR Natural Ligand Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulates Transcription Cell_Effects Inhibition of Proliferation Induction of Apoptosis Gene_Expression->Cell_Effects

Caption: Mechanism of action of this compound at the cellular level.

Experimental Workflow for a Long-Term UPA Clinical Trial

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment_Course_1 Treatment Course 1 (12 weeks) Randomization->Treatment_Course_1 UPA Group Placebo_Arm Placebo Arm Randomization->Placebo_Arm Control Group Off_Treatment_1 Off-Treatment Interval 1 (Menstruation + Assessment) Treatment_Course_1->Off_Treatment_1 Treatment_Course_N Treatment Course 'n' (12 weeks) Off_Treatment_1->Treatment_Course_N Repeat Cycle Off_Treatment_N Off-Treatment Interval 'n' (Menstruation + Assessment) Treatment_Course_N->Off_Treatment_N End_of_Study End of Study/ Long-Term Follow-up Off_Treatment_N->End_of_Study Placebo_Arm->End_of_Study Parallel Follow-up

Caption: Intermittent treatment workflow for long-term UPA clinical trials.

Logical Relationship of Trial Phases

Trial_Phases Phase_I Phase I (Pharmacokinetics, Safety in Healthy Volunteers) Phase_II Phase II (Dose-Ranging, Preliminary Efficacy & Safety) Phase_I->Phase_II Establishes Initial Safety Phase_III Phase III (Pivotal Long-Term Efficacy & Safety Studies) Phase_II->Phase_III Determines Optimal Dose Phase_IV Phase IV (Post-Marketing Surveillance, Real-World Evidence) Phase_III->Phase_IV Confirms Benefit-Risk Profile

Caption: Logical progression of clinical trial phases for UPA development.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between treatment arms and across different time points.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicUPA 5 mg (n=...)UPA 10 mg (n=...)Placebo (n=...)
Age (years), mean (SD)
Race/Ethnicity, n (%)
BMI ( kg/m ²), mean (SD)
Number of Fibroids, median (IQR)
Total Fibroid Volume (cm³), median (IQR)
PBAC Score, median (IQR)

Table 2: Efficacy Outcomes After Four Treatment Courses

OutcomeUPA 5 mgUPA 10 mg
Amenorrhea Rate (%)
Course 1
Course 2
Course 3
Course 4
Median Fibroid Volume Reduction from Baseline (%)
After Course 1
After Course 2
After Course 3
After Course 4
Mean Change in UFS-QoL Score from Baseline

Table 3: Incidence of Key Adverse Events

Adverse EventUPA 5 mg (n, %)UPA 10 mg (n, %)Placebo (n, %)
Headache
Hot Flush
Nausea
ALT/AST > 3x ULN
Endometrial Thickening (>16 mm)

Conclusion

The design of clinical trials for long-term UPA treatment requires a multi-faceted approach that balances the assessment of sustained efficacy with rigorous safety monitoring. The protocols and guidelines presented here provide a foundation for developing comprehensive studies that can further elucidate the long-term role of this compound in the management of uterine fibroids. Adherence to these principles will ensure the generation of high-quality data to inform clinical practice and regulatory decisions.

References

Unveiling the Impact of Ulipristal Acetate on Extracellular Matrix Remodeling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to understand the therapeutic mechanisms of Ulipristal Acetate (B1210297) (UPA) in the treatment of uterine fibroids and other related conditions, a comprehensive set of application notes and protocols has been developed. This documentation provides researchers, scientists, and drug development professionals with detailed methodologies to assess the effect of UPA on extracellular matrix (ECM) production. Uterine fibroids are characterized by an excessive accumulation of ECM components, and UPA has been shown to effectively reduce fibroid volume, in part by modulating this matrix.[1][2]

These detailed protocols offer a standardized approach to investigating the molecular and cellular changes within the ECM following UPA treatment. The provided methodologies cover quantitative gene expression analysis, protein quantification and localization, and histological assessment of collagen deposition.

Understanding Ulipristal Acetate's Mechanism of Action

This compound, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated efficacy in reducing the size of uterine leiomyomas.[3] Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis in fibroid cells.[4] Furthermore, a significant aspect of its therapeutic effect lies in its ability to remodel the extensive fibrosis characteristic of these benign tumors.[2] UPA has been observed to decrease the production of key ECM proteins, including collagen type I, fibronectin, and versican.[1] This reduction in ECM components is thought to be mediated through the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), as well as through the attenuation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6]

Data Presentation: Summary of Expected Quantitative Changes

The following table summarizes the anticipated quantitative changes in key ECM components and related signaling molecules in uterine fibroid tissue or cells following treatment with this compound, based on published studies.

Analyte Methodology Expected Change with UPA Treatment Reference
Gene Expression
Collagen 1A1 (COL1A1)Quantitative PCR (qPCR)Decrease[1]
Fibronectin (FN1)Quantitative PCR (qPCR)Decrease[1]
Versican (VCAN)Quantitative PCR (qPCR)Decrease[1]
Protein Levels
Collagen Type IWestern Blot / IHCDecrease[5]
FibronectinWestern Blot / IHCDecrease[1][5]
VersicanWestern Blot / IHCDecrease[1][5]
Active TGF-β3Western BlotDecrease[5]
Phosphorylated Smad2/3Western BlotDecrease[5]
Enzyme Activity/Levels
Matrix Metalloproteinase-1 (MMP-1)Zymography / IHCIncrease[6]
Matrix Metalloproteinase-2 (MMP-2)Zymography / IHCIncrease[2][6]
Tissue Inhibitor of Metalloproteinase-1 (TIMP-1)Western Blot / IHCDecrease[6]
Histological Assessment
Total CollagenMasson's Trichrome / Sirius Red StainingDecrease[1]

Experimental Protocols

Detailed protocols for the key experimental procedures are provided below to ensure reproducibility and accuracy in assessing the effects of UPA on ECM production.

Quantitative Real-Time PCR (qPCR) for ECM Gene Expression

This protocol details the steps for quantifying the mRNA expression levels of key ECM genes (COL1A1, FN1, VCAN) in uterine fibroid cells or tissues treated with UPA.

a. RNA Extraction:

  • Homogenize uterine fibroid tissue or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Follow the manufacturer's instructions for incubation times and temperatures.

c. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (COL1A1, FN1, VCAN) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.

  • Perform qPCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Perform a melt curve analysis to verify the specificity of the amplified products.

d. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the reference gene and comparing the UPA-treated samples to the vehicle control.

Western Blotting for ECM Protein Quantification

This protocol outlines the procedure for detecting and quantifying the protein levels of collagen type I, fibronectin, and versican.

a. Protein Extraction:

  • Homogenize tissue samples or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against collagen type I, fibronectin, or versican overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for ECM Protein Localization

This protocol describes the staining of paraffin-embedded uterine fibroid tissue sections to visualize the distribution of fibronectin and versican.

a. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm thick sections and mount on positively charged slides.

b. Deparaffinization and Rehydration:

  • Deparaffinize the sections in xylene.

  • Rehydrate through a graded series of ethanol (B145695) to water.

c. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

d. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with primary antibodies against fibronectin or versican overnight at 4°C.

  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

  • Develop the signal with a DAB substrate.

  • Counterstain with hematoxylin.

e. Imaging:

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Examine and capture images using a light microscope.

Sirius Red Staining for Collagen Quantification

This colorimetric assay is used to quantify total collagen content in cell culture supernatants or tissue lysates.

a. Sample Preparation:

  • For cell culture, collect the supernatant.

  • For tissue, homogenize and extract soluble collagen.

b. Staining:

  • Add Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) to the samples.

  • Incubate for 1 hour at room temperature.

  • Centrifuge to pellet the collagen-dye complex.

  • Wash the pellet with 0.1 M HCl to remove unbound dye.

c. Quantification:

  • Elute the bound dye with 0.1 M NaOH.

  • Measure the absorbance of the eluate at 540 nm using a microplate reader.

  • Calculate the collagen concentration based on a standard curve generated with known concentrations of purified collagen.[7]

Masson's Trichrome Staining for Collagen Visualization

This histological stain is used to differentiate collagen from other tissue components.

a. Staining Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Stain nuclei with Weigert's iron hematoxylin.

  • Stain cytoplasm and muscle fibers red with Biebrich scarlet-acid fuchsin.

  • Differentiate with phosphomolybdic-phosphotungstic acid.

  • Stain collagen blue with aniline (B41778) blue.[4][8]

b. Imaging and Analysis:

  • Dehydrate, clear, and mount the sections.

  • Visualize under a light microscope, where collagen will appear blue, nuclei black, and cytoplasm/muscle red.[9] The area of blue staining can be quantified using image analysis software.

Visualizing the Molecular Pathways

To further elucidate the mechanisms of UPA action, the following diagrams illustrate the key signaling pathways and experimental workflows.

UPA_Signaling_Pathway UPA This compound PR Progesterone Receptor UPA->PR antagonizes MMPs MMPs (MMP-1, MMP-2) UPA->MMPs increases TIMPs TIMPs UPA->TIMPs decreases TGFB3 TGF-β3 PR->TGFB3 inhibits expression of TGFBR TGF-β Receptor TGFB3->TGFBR activates pSmad pSmad2/3 TGFBR->pSmad phosphorylates ECM_Genes ECM Gene Transcription (COL1A1, FN1, VCAN) pSmad->ECM_Genes promotes ECM_Proteins ECM Protein Synthesis (Collagen, Fibronectin, Versican) ECM_Genes->ECM_Proteins leads to ECM_Degradation ECM Degradation MMPs->ECM_Degradation promotes TIMPs->MMPs inhibits

Caption: UPA's signaling pathway in reducing ECM.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_methods Methods Tissue Uterine Fibroid Tissue (UPA-treated vs. Control) RNA RNA Extraction Tissue->RNA Protein Protein Extraction Tissue->Protein Histology Paraffin Embedding Tissue->Histology qPCR qPCR RNA->qPCR WB Western Blot Protein->WB IHC IHC Histology->IHC Staining Collagen Staining Histology->Staining

Caption: Experimental workflow for assessing UPA's effects.

References

Application Notes and Protocols: Evaluating the In Vitro Impact of Ulipristal Acetate on Embryo Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] Its primary mechanism in emergency contraception is the delay or inhibition of ovulation.[3][4][5][6][7][8][9] However, its potential post-ovulatory effects on the endometrium and embryo implantation remain a subject of extensive research.[3][4][5][6][7] These application notes provide a detailed overview of in vitro methodologies to assess the impact of UPA on the crucial step of embryo attachment to the endometrium. The protocols described herein are designed to offer a robust framework for investigating the molecular and cellular interactions that govern implantation and how they may be modulated by UPA.

Core Methodologies and Experimental Protocols

Several in vitro models have been developed to mimic the complex process of embryo implantation. These models are indispensable for studying the effects of compounds like UPA on endometrial receptivity and embryo attachment, given the ethical and technical challenges of in vivo human studies.[5]

Three-Dimensional (3D) Endometrial Co-Culture System with Human Embryos

This advanced model provides a more physiologically relevant environment by co-culturing primary human endometrial epithelial and stromal cells in a three-dimensional collagen matrix, simulating the architecture of the human endometrium.[3][4][5]

Protocol:

  • Cell Isolation and Culture:

    • Obtain endometrial biopsies from healthy, fertile women in the mid-luteal phase (LH+4).[3][4][5]

    • Isolate endometrial stromal and epithelial cells using established enzymatic digestion and filtration methods.

    • Culture the isolated cells in appropriate media until sufficient numbers are achieved.

  • Construction of the 3D Co-Culture:

    • Prepare a collagen matrix and embed the endometrial stromal cells within it.

    • Seed the endometrial epithelial cells on top of the stromal cell-collagen mixture.

    • Culture the 3D construct in a progesterone-containing medium until a confluent epithelial layer is formed.[3][4][5]

  • Ulipristal Acetate Treatment and Embryo Co-culture:

    • Divide the 3D constructs into a control group (vehicle only) and a treatment group.

    • Treat the designated group with UPA at a clinically relevant concentration (e.g., 200 ng/mL).[3][4][5]

    • Introduce healthy, viable human blastocysts to the surface of both control and treated endometrial constructs.[3][4][5]

    • Continue the co-culture for a period of 5 days to allow for embryo attachment.[3][4][5]

  • Assessment of Embryo Attachment:

    • Visually inspect the co-cultures daily using light microscopy to monitor for embryo attachment to the epithelial layer.

    • At the end of the co-culture period, quantify the number of attached embryos in each group.

  • Molecular Analysis of Endometrial Receptivity Markers:

    • Following the co-culture, harvest the 3D endometrial constructs.

    • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes involved in endometrial receptivity. A list of relevant genes can be found in the data presentation section.[4][5]

JAr Spheroid-Endometrial Cell Co-Culture Model

This model utilizes a choriocarcinoma cell line (JAr) that forms spheroids to mimic the blastocyst and a human endometrial adenocarcinoma cell line (Ishikawa) or primary endometrial cells to represent the endometrium. It offers a higher throughput and more readily available alternative to using human embryos.[10]

Protocol:

  • Cell Culture:

    • Culture JAr cells and Ishikawa cells (or primary endometrial cells) in their respective recommended media.

  • JAr Spheroid Formation:

    • Generate JAr spheroids of a uniform size by seeding a known number of cells in non-adherent culture plates.

  • Endometrial Cell Monolayer Preparation:

    • Seed Ishikawa cells or primary endometrial cells in culture plates and grow them to confluence to form a monolayer.

  • This compound Treatment:

    • Treat the confluent endometrial cell monolayers with varying concentrations of UPA (e.g., 0.04, 0.4, 4 µM) or vehicle control for 24 hours.[10]

  • Co-culture and Attachment Assay:

    • Add the pre-formed JAr spheroids to the treated endometrial cell monolayers.

    • Co-culture for a defined period to allow for spheroid attachment.

    • Gently wash the co-cultures to remove non-adherent spheroids.

    • Quantify the number of attached spheroids in each treatment group.

  • Molecular Analysis:

    • Following treatment, lyse the endometrial cells and extract RNA and protein.

    • Analyze the expression of relevant markers, such as progesterone receptor (PR), β-catenin, and Glycogen Synthase Kinase 3β (GSK-3β), using qRT-PCR and Western blotting.[10]

Data Presentation

Quantitative Analysis of Embryo and Spheroid Attachment
In Vitro ModelTreatment GroupControl Attachment RateUPA Treatment ConcentrationUPA Attachment RateP-valueReference
3D Endometrial Co-culture with Human EmbryosHuman Embryos7 out of 10 (70%)200 ng/mL5 out of 10 (50%)0.650[3][4][5]
JAr Spheroid-Ishikawa Cell Co-cultureJAr Spheroids93.0%0.04 µM93.6%> 0.05[10]
93.0%0.4 µM93.4%> 0.05[10]
93.0%4 µM91.4%> 0.05[10]
JAr Spheroid-Primary Endometrial Cell Co-cultureJAr Spheroids46.5%4 µM42.6%> 0.05[10]
Gene Expression Changes in 3D Endometrial Co-Culture Following UPA Treatment
GeneFunction in ImplantationEffect of UPA (200 ng/mL)Fold ChangeP-valueReference
Upregulated Genes
HBEGFMediates blastocyst adhesionSignificant UpregulationNot specified0.009[4][5]
IL6Cytokine involved in implantationSignificant Upregulation2.6320.025[5]
Downregulated Genes
HAND2Transcription factor, decidualizationSignificant DownregulationNot specified0.003[4][5]
OPN (SPP1)Cell adhesionSignificant DownregulationNot specified0.003[4][5]
CALCRCalcitonin receptor, receptivitySignificant DownregulationNot specified0.016[4][5]
FGF2Mediates blastocyst adhesionSignificant DownregulationNot specified0.023[4][5]
PGRProgesterone ReceptorSignificant DownregulationNot specified< 0.001[5]
No Significant Change
IL1ACytokineNo significant difference1.2620.065[5]
LIFCytokine crucial for implantationNo significant difference-1.3910.107[5]
PRLDecidualization markerNo significant difference--[7]
IGFBP1Decidualization markerNo significant difference--[7]
FOXO1Transcription factor, decidualizationNo significant difference--[7]
SGK1Kinase, decidualizationNo significant difference--[7]
COUP-TFIITranscription factorNo significant difference--[7]
HOXA10Homeobox gene, receptivityNo significant difference--[7]
MUC1Anti-adhesion moleculeNo significant difference--[7]

Visualizations

Experimental Workflow: 3D Endometrial Co-Culture Model

G cluster_0 Cell Preparation cluster_1 3D Culture Construction cluster_2 Treatment & Co-Culture cluster_3 Analysis A Endometrial Biopsy (LH+4) B Isolate Epithelial & Stromal Cells A->B C Embed Stromal Cells in Collagen B->C D Seed Epithelial Cells on Top C->D E Culture to Confluence D->E F Control (Vehicle) E->F G UPA Treatment (200 ng/mL) E->G H Add Human Blastocysts F->H G->H I Co-culture for 5 Days H->I J Assess Embryo Attachment I->J K qRT-PCR for Receptivity Genes I->K

Caption: Workflow for the 3D endometrial co-culture model.

Progesterone Receptor Signaling and UPA Intervention

G cluster_0 Progesterone Action cluster_1 UPA Intervention P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds & Activates PRE Progesterone Response Element (DNA) PR->PRE Binds UPA_PR UPA-PR Complex Genes Target Gene Transcription (e.g., HAND2, OPN) PRE->Genes Regulates Altered_Genes Altered Gene Transcription (e.g., ↓HAND2, ↓OPN, ↓PGR) PRE->Altered_Genes Dysregulates UPA This compound UPA->PR Binds & Modulates UPA_PR->PRE Altered Binding/Activity

Caption: UPA's modulation of progesterone receptor signaling.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for elucidating the effects of this compound on embryo attachment. The 3D endometrial co-culture system, while complex, offers a high-fidelity representation of the in vivo environment. The JAr spheroid co-culture model serves as a valuable, higher-throughput alternative.

Current in vitro evidence suggests that UPA, at concentrations relevant to emergency contraception, does not significantly inhibit the physical attachment of human embryos or trophoblastic spheroids to endometrial cells.[3][4][5][10] However, UPA does induce significant changes in the gene expression profile of endometrial cells, downregulating key markers of endometrial receptivity and decidualization such as HAND2, OPN, and the progesterone receptor itself.[4][5] These molecular alterations suggest a potential, more subtle impact on the quality and progression of implantation that warrants further investigation.

These methodologies are critical for the continued evaluation of SPRMs and other compounds that may interact with the implantation process, contributing to a deeper understanding of reproductive biology and the development of future contraceptive and fertility treatments.

References

Application Notes and Protocols for Preclinical Dosage Determination of Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with antagonistic and partial agonist effects on the progesterone receptor.[1][2] It is utilized in the management of uterine fibroids and as an emergency contraceptive.[1][2] In the context of uterine fibroids, UPA has demonstrated efficacy in reducing tumor size and controlling bleeding by inhibiting cell proliferation and inducing apoptosis in fibroid cells.[2][3] These application notes provide a comprehensive guide for determining the appropriate dosage of Ulipristal Acetate in preclinical research settings, covering efficacy, pharmacokinetic, and safety pharmacology studies.

Data Presentation

Table 1: this compound Dosages in Preclinical Efficacy and Toxicity Studies
Animal ModelStudy TypeDosage RangeKey FindingsReference(s)
Mouse Ovulation Inhibition40 mg/kg (single dose)Inhibition of ovulation[4]
Rat Carcinogenicity1, 3, 10 mg/kg/dayDecreased incidence of mammary fibroadenomas and adenocarcinomas.[5]
Rat Acute Toxicity1250 mg/kg (single dose)Low order of acute toxicity.[1]
Rabbit Acute Toxicity1250 mg/kg (single dose)No treatment-related mortalities.[1]
Cynomolgus Monkey Long-term Oral Toxicity (39 weeks)1, 5, 25 mg/kg/dayWell-tolerated with dose-dependent effects on the uterus and oviducts.[3]
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
ParameterValueConditionsReference(s)
Tmax (median) ~1 hourSingle 30 mg oral dose[6]
Cmax (mean) 176 ± 89 ng/mLSingle 30 mg oral dose[6]
AUC0-inf (mean) 556 ± 260 ng·h/mLSingle 30 mg oral dose[6]
Terminal Half-life ~32.4 ± 6.3 hoursSingle 30 mg oral dose[6]

Signaling Pathway

The primary mechanism of action for this compound in uterine fibroids involves the modulation of the progesterone receptor, leading to an anti-proliferative and pro-apoptotic state.

G cluster_0 This compound (UPA) cluster_1 Cellular Response in Uterine Fibroids UPA This compound PR Progesterone Receptor (PR) UPA->PR Binds and antagonizes Proliferation Cell Proliferation PR->Proliferation Inhibits BCL2 BCL-2 Gene Expression PR->BCL2 Inhibits VEGF VEGF/VEGFR Expression PR->VEGF Downregulates FibroidGrowth Fibroid Growth Proliferation->FibroidGrowth Reduces Apoptosis Apoptosis Apoptosis->FibroidGrowth Reduces BCL2->Apoptosis Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibits Angiogenesis->FibroidGrowth Reduces

UPA's Mechanism of Action in Uterine Fibroids.

Experimental Protocols

Experimental Workflow for Preclinical Dosage Determination

G start Start: Define Research Question (e.g., Efficacy for Uterine Fibroids) lit_review Literature Review & Dose Range Finding start->lit_review efficacy Dose-Response Efficacy Study lit_review->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study efficacy->pk_pd Inform PK/PD dose selection safety Safety Pharmacology Study pk_pd->safety Inform safety study dose selection data_analysis Data Analysis & Interpretation safety->data_analysis dose_selection Select Optimal Preclinical Dose data_analysis->dose_selection end End: Proceed to Further Preclinical/Clinical Studies dose_selection->end

Preclinical Dosage Determination Workflow.
Dose-Response Efficacy Study for Uterine Fibroids (Rodent Model)

Objective: To determine the dose-dependent efficacy of this compound in reducing uterine fibroid volume in a suitable rodent model (e.g., Eker rat or a xenograft model).

Materials:

  • Female Eker rats or immunodeficient mice for xenografts

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Dosing gavage needles

  • High-frequency ultrasound imaging system

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model Acclimatization: House animals in a controlled environment for at least one week before the study.

  • Tumor Induction/Implantation (if applicable): For xenograft models, implant human uterine fibroid tissue subcutaneously into the flank of immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Low-dose UPA (e.g., 1 mg/kg/day)

    • Group 3: Mid-dose UPA (e.g., 3 mg/kg/day)

    • Group 4: High-dose UPA (e.g., 10 mg/kg/day)

    • Note: Doses should be selected based on literature review and preliminary dose-ranging studies.

  • Treatment Administration: Administer UPA or vehicle orally via gavage once daily for a predetermined period (e.g., 4-12 weeks).

  • Tumor Volume Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²) or more accurately with a high-frequency ultrasound imaging system.

  • Body Weight and Clinical Observations: Monitor body weight and general health of the animals daily.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and excise the tumors.

    • Measure final tumor weight and volume.

    • Collect tissue samples for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and molecular analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine dose-response relationships.

Pharmacokinetic (PK) Study in Rats

Objective: To characterize the pharmacokinetic profile of this compound in rats after a single oral dose.

Materials:

  • Male or female Sprague-Dawley rats with jugular vein cannulas

  • This compound

  • Vehicle for oral administration

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. House them individually and allow for recovery from surgery.

  • Dosing: Administer a single oral dose of UPA (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[6]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 13,000 g for 10 minutes at 4°C) to separate the plasma.[7]

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.[7] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Chromatography: Use a C18 column with a gradient elution of a suitable mobile phase (e.g., acetonitrile and water with 0.1% formic acid).[7]

    • Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify UPA and its major metabolites.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Core Battery Safety Pharmacology Study

Objective: To assess the potential adverse effects of this compound on the central nervous, cardiovascular, and respiratory systems in accordance with ICH S7A guidelines.[8]

a) Central Nervous System (CNS) Assessment (modified Irwin test in rats):

  • Administer a single oral dose of UPA at three dose levels (e.g., therapeutic, supra-therapeutic, and a dose causing mild toxicity) and a vehicle control to different groups of rats.

  • Observe each animal for a comprehensive set of behavioral and physiological parameters at regular intervals (e.g., 30, 60, 120, 240 minutes post-dose).

  • Parameters to observe include, but are not limited to:

    • Behavioral: alertness, grooming, motor activity, posture, gait.

    • Neurological: reflexes (pinna, corneal), muscle tone, tremor, convulsions.

    • Autonomic: pupil size, salivation, piloerection.

b) Cardiovascular System Assessment (telemetry in conscious, unrestrained dogs or monkeys):

  • Surgically implant telemetry transmitters in the animals to continuously monitor cardiovascular parameters.

  • After a recovery period, administer single oral doses of UPA and vehicle in a crossover design with an adequate washout period.

  • Continuously record electrocardiogram (ECG), blood pressure, and heart rate before and for at least 24 hours after dosing.

  • Analyze the data for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT/QTc).

c) Respiratory System Assessment (whole-body plethysmography in conscious, unrestrained rats):

  • Place rats in plethysmography chambers to measure respiratory parameters.

  • Administer single oral doses of UPA and vehicle to different groups.

  • Measure respiratory rate, tidal volume, and minute volume at regular intervals post-dose.

  • Analyze the data for any significant changes in respiratory function compared to the control group.

Conclusion

The determination of an appropriate preclinical dose for this compound requires a systematic approach that integrates efficacy, pharmacokinetic, and safety data. The protocols outlined above provide a framework for conducting these essential studies. Researchers should adapt these methodologies to their specific research questions and animal models, ensuring compliance with all relevant ethical and regulatory guidelines. The resulting data will be crucial for establishing a safe and effective dose to advance to further stages of drug development.

References

Application of Ulipristal Acetate in Endometrial Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) primarily used for uterine fibroids and emergency contraception.[1] Its mechanism of action involves modulating the progesterone receptor (PR), leading to tissue-specific agonist or antagonist effects.[1] Recent in vitro studies have explored the therapeutic potential of UPA in endometrial cancer, focusing on its effects on cell proliferation, apoptosis, and underlying molecular mechanisms. These application notes provide a comprehensive overview of the use of UPA in endometrial cancer cell line studies, including detailed experimental protocols and a summary of key findings.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Ulipristal Acetate on the Ishikawa endometrial cancer cell line.

Table 1: Effect of this compound on Cell Viability and Proliferation

ParameterCell LineUPA Concentration (μM)Incubation TimeObserved EffectReference
Cell ViabilityIshikawa10, 4072 hoursDose-dependent decrease in cell viability.[2][3]
Colony FormationIshikawa10, 4010 daysDose-dependent suppression of cancer cell growth.[2][3]

Table 2: Effect of this compound on Cell Migration and Invasion

AssayCell LineUPA Concentration (μM)Incubation TimeObserved EffectReference
Migration AssayIshikawa4048 hoursDose-dependent decrease in cell migration.[2][3]
Invasion AssayIshikawa4048 hoursInhibition of cell invasion.[2][3]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

ProteinCell LineUPA ConcentrationIncubation TimeMethodObserved EffectReference
BaxIshikawaNot specified24 hoursWestern BlotIncreased expression[3]
Bcl-2IshikawaNot specified24 hoursWestern BlotDecreased expression[3]
Cleaved PARPIshikawaNot specified48 hoursWestern BlotIncreased expression[3]
p53IshikawaNot specified24 hoursWestern BlotIncreased expression[3]

Table 4: Effect of this compound on Proinflammatory Cytokine Expression

CytokineCell LineUPA TreatmentObserved EffectCo-treatmentEffect of Co-treatmentReference
Oncostatin MIshikawaStand-aloneIncreased expressionEstrogen receptor antagonist (ICI 182,720)Decreased expression[2][3]
IL-6IshikawaStand-aloneIncreased expressionEstrogen receptor antagonist (ICI 182,720)Decreased expression[2][3]
IL-8IshikawaStand-aloneIncreased expressionEstrogen receptor antagonist (ICI 182,720)Decreased expression[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is based on the methodology described by Kanda et al. (2021).[3]

Materials:

  • Ishikawa endometrial cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (UPA) stock solution (in DMSO)

  • 96-well microplates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed Ishikawa cells in a 96-well microplate at a density of 1 x 10³ cells/well.

  • Incubate the cells for 24 hours to allow for attachment.

  • Treat the cells with varying concentrations of UPA (e.g., 0, 10, 40 μM). Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 μL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This is a general protocol for assessing apoptosis by flow cytometry.

Materials:

  • Ishikawa cells treated with UPA

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture Ishikawa cells and treat with desired concentrations of UPA for the specified duration.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 μL of the cell suspension to a flow cytometry tube.

  • Add 5 μL of Annexin V-FITC and 5 μL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blotting

This protocol is based on the methodology described by Kanda et al. (2021).[3]

Materials:

  • Ishikawa cells treated with UPA

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat Ishikawa cells with UPA for 24 hours (for Bax, Bcl-2, p53) or 48 hours (for cleaved PARP).

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: β-actin (1:200), Bax (1:200), cleaved PARP (1:1000), Bcl-2 (1:200), p53 (1:500).[3]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

UPA_Apoptosis_Pathway UPA This compound PR Progesterone Receptor UPA->PR p53 p53 PR->p53 activation Bax Bax p53->Bax up-regulation Bcl2 Bcl-2 p53->Bcl2 down-regulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibition Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: UPA-induced apoptotic signaling pathway in endometrial cancer cells.

UPA_Proinflammatory_Pathway cluster_cytokines Proinflammatory Cytokines UPA This compound Proinflammatory_Response Proinflammatory Response UPA->Proinflammatory_Response induces ER_Antagonist Estrogen Receptor Antagonist (ICI 182,720) ER_Antagonist->Proinflammatory_Response inhibits OSM Oncostatin M Proinflammatory_Response->OSM up-regulation IL6 IL-6 Proinflammatory_Response->IL6 up-regulation IL8 IL-8 Proinflammatory_Response->IL8 up-regulation

Caption: Dual effect of UPA on proinflammatory responses.

Experimental_Workflow cluster_assays Cellular Assays start Start: Ishikawa Cell Culture treatment UPA Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration western Protein Expression (Western Blot) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis migration->analysis western->analysis end Conclusion analysis->end

References

Immunohistochemistry protocols for detecting Ulipristal Acetate's effect on tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Immunohistochemical Analysis of Ulipristal (B1683391) Acetate's Effects

Introduction Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with mixed agonist and antagonist effects.[1][2] It is clinically utilized for emergency contraception and the management of uterine fibroids.[2][3] Its primary mechanism of action involves binding to the progesterone receptor (PR), thereby inhibiting or modulating progesterone-dependent gene expression.[2][4] In the context of uterine leiomyomas (fibroids), UPA has been shown to reduce tumor volume by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and remodeling the extracellular matrix.[2][5][6]

Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the cellular and molecular changes induced by UPA in tissue samples. By using specific antibodies to target proteins of interest, researchers can assess the in-situ effects of UPA on key biological processes. This document provides detailed protocols and data for the IHC-based analysis of UPA's therapeutic effects, focusing on markers for proliferation, apoptosis, and hormone receptor status in uterine fibroids and endometrial tissue.

Key Biomarkers for Assessing UPA's Effects

  • Proliferation Markers (e.g., Ki-67, PCNA): UPA treatment has been demonstrated to significantly reduce the expression of proliferation markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) in uterine fibroid cells.[5][6] This indicates a potent anti-proliferative effect.

  • Apoptosis Markers (e.g., Cleaved Caspase-3, TUNEL): The induction of apoptosis is a key mechanism for UPA-mediated fibroid reduction. IHC for cleaved caspase-3, an executioner caspase in the apoptotic pathway, and TUNEL assays can quantify this effect.[5][7]

  • Apoptosis Regulators (e.g., Bcl-2): UPA has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, further promoting cell death in leiomyoma cells.[7]

  • Steroid Receptors (e.g., ER, PR): Studies have shown that a good response to UPA treatment in fibroids can be associated with a significant decrease in estrogen receptor (ER) and progesterone receptor (PR) immunoexpression.[6]

  • Extracellular Matrix (ECM) Components (e.g., Fibronectin, Versican): UPA can also impact the extensive ECM of fibroids. IHC studies have shown decreased amounts of fibronectin (FN1) and versican (VCAN) in leiomyoma specimens after UPA treatment, suggesting an effect on ECM protein concentration.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies assessing the effect of Ulipristal Acetate on various biomarkers in uterine leiomyoma tissue using immunohistochemistry.

Table 1: Effect of UPA on Proliferation and Apoptosis Markers in Uterine Leiomyomas

BiomarkerEffect of UPA TreatmentMethod of QuantificationReference
Ki-67 Significant decrease in positive cellsPercentage of total cells[5][6]
PCNA Significant decrease in positive cellsPercentage of positive cells[6]
Cleaved Caspase-3 Significant increase in positive cellsPercentage of total cells[5]
TUNEL Assay Significant increase in positive cellsPercentage of total cells[6]
Bcl-2 Decrease in expressionImmunoexpression analysis[7]

Table 2: Effect of UPA on Hormone Receptors and ECM Proteins in Uterine Leiomyomas

BiomarkerEffect of UPA TreatmentMethod of QuantificationReference
Estrogen Receptor (ER) Significant decrease in immunoexpressionImmunoexpression analysis[6]
Progesterone Receptor (PR) Significant decrease in immunoexpressionImmunoexpression analysis[6]
Fibronectin (FN1) Decreased amount observedImmunohistochemical analysis[8][9]
Versican (VCAN) Decreased amount observedImmunohistochemical analysis[8][9]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the standard workflow for an immunohistochemistry experiment.

UPA_Mechanism_of_Action cluster_cell Leiomyoma Cell cluster_effects Cellular Effects UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds & Modulates Proliferation Cell Proliferation (Ki-67 / PCNA) PR->Proliferation Inhibits Apoptosis Apoptosis (Cleaved Caspase-3) PR->Apoptosis Induces AntiApoptosis Anti-Apoptosis (Bcl-2) PR->AntiApoptosis Inhibits

Caption: UPA binds to the progesterone receptor, inhibiting proliferation and inducing apoptosis.

IHC_Workflow start Tissue Collection (e.g., Biopsy) fixation Fixation (e.g., 4% Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (3-5 µm) embedding->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking Blocking (e.g., Normal Serum) retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Ki-67) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP/DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mount Dehydration & Mounting counterstain->mount analysis Microscopy & Analysis mount->analysis

Caption: Standard experimental workflow for immunohistochemistry on paraffin-embedded tissues.

Detailed Experimental Protocols

This section provides a general protocol for immunohistochemical staining of paraffin-embedded tissue sections, which is applicable for most of the key biomarkers mentioned.

Protocol: IHC Staining of Paraffin-Embedded Sections

1. Materials and Reagents

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking Solution (e.g., 10% Normal Goat Serum with 1% BSA in TBS)

  • Primary Antibody (specific to the target protein, e.g., Rabbit anti-Ki-67)

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit)

  • Enzyme Conjugate (e.g., HRP-Streptavidin)

  • Chromogen Substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

2. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 10 minutes each.[10]

  • Immerse slides in 100% Ethanol: 2 changes for 10 minutes each.[10]

  • Immerse slides in 95% Ethanol: 1 change for 5 minutes.[10]

  • Immerse slides in 70% Ethanol: 1 change for 5 minutes.[10]

  • Rinse slides briefly in running tap water.[11]

3. Antigen Retrieval

  • This step is crucial for unmasking epitopes that have been cross-linked by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is commonly used.[12]

  • Immerse slides in a staining dish filled with Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Heat the slides in a microwave, pressure cooker, or water bath. A typical protocol is to heat to 95-100°C for 20-30 minutes.[11]

  • Allow slides to cool to room temperature (approx. 20-30 minutes).

  • Rinse slides in PBS or TBS wash buffer for 5 minutes.

4. Peroxidase Blocking (if using HRP-conjugate)

  • Incubate sections in 3% Hydrogen Peroxide (H₂O₂) in PBS or methanol (B129727) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[13]

  • Rinse slides with PBS/TBS wash buffer 2 times for 5 minutes each.

5. Blocking Non-Specific Binding

  • Incubate sections with a blocking solution (e.g., 10% normal serum from the species the secondary antibody was raised in) for at least 1 hour at room temperature in a humidified chamber.[13] This step minimizes non-specific antibody binding.

  • Drain the blocking solution. Do not rinse.

6. Primary Antibody Incubation

  • Dilute the primary antibody in antibody diluent (e.g., TBS with 1% BSA) to its optimal concentration.

  • Apply the diluted primary antibody to the sections, ensuring complete coverage.

  • Incubate overnight at 4°C in a humidified chamber for optimal results.[13] Alternatively, incubate for 1-2 hours at room temperature.

  • Rinse slides with wash buffer 3 times for 5 minutes each.

7. Secondary Antibody and Detection

  • Apply a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) diluted in antibody diluent.

  • Incubate for 30-60 minutes at room temperature in a humidified chamber.[14]

  • Rinse slides with wash buffer 3 times for 5 minutes each.

  • Apply the enzyme conjugate (e.g., HRP-Streptavidin).

  • Incubate for 30 minutes at room temperature.[11]

  • Rinse slides with wash buffer 3 times for 5 minutes each.

8. Chromogen Development

  • Prepare the chromogen substrate (e.g., DAB) according to the manufacturer's instructions.

  • Apply the substrate to the sections and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.[13]

  • Stop the reaction by rinsing slides in deionized water.

9. Counterstaining

  • Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei.

  • "Blue" the sections by rinsing in running tap water.

  • Differentiate briefly in 1% acid alcohol if overstaining occurs, followed by rinsing.

10. Dehydration and Mounting

  • Dehydrate the sections through graded ethanol solutions (e.g., 95% then 100%).[10]

  • Clear in xylene.[10]

  • Apply a coverslip using a permanent mounting medium.

11. Analysis

  • Examine the slides under a light microscope. Positive staining will appear as a colored precipitate (e.g., brown for DAB) at the site of the target antigen.

  • Quantitative analysis can be performed by counting the percentage of positively stained cells in multiple high-power fields or by using digital image analysis software.[12][15]

Marker-Specific Considerations
  • Ki-67: This is a nuclear protein. Positive staining should only be observed in the nucleus of proliferating cells. The MIB-1 antibody clone is commonly used.[12] Scoring is typically expressed as the percentage of positively stained malignant cells.[12]

  • Cleaved Caspase-3: Staining is primarily cytoplasmic. It is a marker for cells undergoing apoptosis.

  • Bcl-2: This is an anti-apoptotic protein, and its expression is typically cytoplasmic. In normal endometrium, Bcl-2 expression is hormone-dependent, peaking in the follicular phase and disappearing at the onset of secretory activity.[16]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ulipristal Acetate Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Ulipristal Acetate (B1210297) (UPA) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is Ulipristal Acetate and why is its solubility a concern?

A1: this compound is a selective progesterone (B1679170) receptor modulator (SPRM) used in emergency contraception and for the treatment of uterine fibroids.[1][2][3] It is a lipophilic molecule, characterized as poorly soluble in water.[4][5] This low aqueous solubility can lead to challenges in preparing stock solutions, precipitation in aqueous-based experimental media (e.g., cell culture media), and can impact the accuracy and reproducibility of experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies.[1][6][7][8][9] Ethanol is another potential solvent.[6] Some sources also mention chloroform, ethyl acetate, and methanol (B129727) as solvents, though quantitative solubility data is less readily available for these.[10] UPA is practically insoluble in water.[6]

Q3: I'm seeing conflicting information about UPA's solubility in DMSO. What is the correct value?

A3: You may encounter a range of reported solubility values for UPA in DMSO, from 5 mg/mL to as high as 95 mg/mL.[1][6] This variability can be attributed to factors such as the purity of the UPA, the quality and water content of the DMSO (hygroscopic DMSO can reduce solubility), the temperature at which dissolution is performed, and the use of physical methods like warming or sonication to aid dissolution.[6][7] It is crucial to use fresh, anhydrous DMSO for the best results.[6]

Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Pre-warm the media: Adding the stock solution to media that has been pre-warmed to 37°C can help maintain solubility.[11]

  • Rapid mixing: Add the UPA stock solution dropwise to the vortexing media to ensure rapid and even dispersion, avoiding localized high concentrations that can trigger precipitation.[11]

  • Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[11] Maintaining a slightly higher (but non-toxic) final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[11]

  • Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help to keep them in solution.[11]

  • Consider solubility enhancers: For specific applications, co-solvents like PEG300 and Tween80 or hydrotropic agents like niacinamide have been used to improve UPA's aqueous solubility.[5][6]

Troubleshooting Guides

Problem: Difficulty Dissolving this compound Powder
Symptom Possible Cause Suggested Solution
Powder does not fully dissolve in DMSO at room temperature.Insufficient solvent volume or low ambient temperature.Increase the solvent volume to achieve a lower concentration. Gently warm the solution (e.g., in a 37°C water bath) with intermittent vortexing.[1][9] Use of an ultrasonic bath can also aid dissolution.[7]
A clear solution is initially formed, but crystals appear upon standing.The solution is supersaturated. The DMSO may have absorbed moisture.Prepare a fresh solution at a slightly lower concentration. Ensure you are using fresh, anhydrous DMSO.[6] Store stock solutions in small, single-use aliquots to minimize exposure to air and moisture.
Problem: Precipitation in Cell Culture Media
Symptom Possible Cause Suggested Solution
Immediate cloudiness or precipitate formation upon adding UPA stock to media.Localized high concentration of UPA and DMSO, causing it to crash out of solution. Temperature shock.Add the stock solution slowly and dropwise into the media while vigorously vortexing or stirring.[11] Ensure the media is pre-warmed to 37°C before adding the UPA stock.[11]
Precipitate forms over time in the incubator.Evaporation of media leading to increased compound concentration. Instability of the compound in the media over time.Ensure proper humidification of the incubator and that culture vessels are well-sealed to prevent evaporation.[11] Prepare fresh media with UPA for longer-term experiments or perform media changes more frequently.
The final concentration of UPA in media is inconsistent.Loss of compound due to precipitation and subsequent removal during filtration.Address the root cause of precipitation before sterile filtering. Do not attempt to filter out the precipitate as this will lower the effective concentration of your compound.[11]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Reported Solubility Conditions/Notes Reference
DMSO5 mg/mLWarmed[1]
DMSO10 mMat 25°C[8]
DMSO≥21.3 mg/mLWith gentle warming[9]
DMSO33.33 mg/mLRequires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility.[7]
DMSO83 mg/mLUse fresh DMSO as moisture absorption reduces solubility.[6]
DMSO95 mg/mLUse fresh DMSO.[6]
Ethanol14 mg/mL[6]
WaterInsoluble[6]
ChloroformSolubleQuantitative data not specified.[10]
Ethyl AcetateSolubleQuantitative data not specified.[10]
MethanolSolubleQuantitative data not specified.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 475.62 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block (optional)

    • Ultrasonic bath (optional)

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 475.62 g/mol = 0.0047562 g = 4.76 mg

    • Weigh out 4.76 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes, with intermittent vortexing.[1][9] Alternatively, place the tube in an ultrasonic bath for 5-10 minutes.[7]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO if required for your application.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8][11]

Protocol 2: Dilution of this compound Stock into Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)

    • Sterile conical tube

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound required for your experiment (e.g., 1 µM).

    • Calculate the volume of the 10 mM stock solution needed. For 10 mL of media with a final concentration of 1 µM: V1 = (C2 * V2) / C1 = (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL

    • Place the 10 mL of pre-warmed cell culture medium in a sterile conical tube.

    • Turn on the vortex mixer to a medium speed to create a vortex in the media.

    • Carefully pipette the calculated volume (1 µL) of the UPA stock solution and dispense it dropwise directly into the vortex of the swirling media.[11] This ensures rapid dilution and minimizes the risk of precipitation.

    • Continue vortexing for another 10-15 seconds to ensure the solution is thoroughly mixed.

    • Immediately use the prepared media for your experiment.

Visualizations

UPA_Signaling_Pathway UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to PR_HSP Inactive PR-HSP Complex PR->PR_HSP Binding HSP HSP HSP->PR_HSP UPA_PR UPA-PR Complex PR_HSP->UPA_PR UPA displaces HSP PRE Progesterone Response Element (PRE) on DNA UPA_PR->PRE Binds to Gene_Expression Altered Gene Expression PRE->Gene_Expression Modulates Transcription Cellular_Effects Cellular Effects: - Inhibition of Ovulation - Inhibition of Proliferation - Induction of Apoptosis Gene_Expression->Cellular_Effects Leads to

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting weigh 1. Weigh UPA Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Warm, Sonicate) add_dmso->dissolve store 4. Aliquot & Store at -20°C/-80°C dissolve->store warm_media 5. Pre-warm Media to 37°C vortex_media 6. Vortex Media warm_media->vortex_media add_stock 7. Add Stock Solution Dropwise to Vortex vortex_media->add_stock mix 8. Mix Thoroughly add_stock->mix precipitate Precipitation Observed? add_stock->precipitate treat_cells 9. Treat Cells with UPA-containing Media mix->treat_cells incubate 10. Incubate for Desired Duration treat_cells->incubate analyze 11. Analyze Results incubate->analyze check Review Steps 5-7: - Media Temperature - Mixing Speed - Addition Rate precipitate->check Yes check->add_stock Adjust & Retry

Caption: Workflow for preparing and using this compound solutions.

References

Optimizing Ulipristal Acetate Dosage: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

IV. Technical Support Center: Optimizing Ulipristal (B1683391) Acetate (B1210297) Dosage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ulipristal acetate (UPA) dosage and minimize off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target receptor for this compound?

A1: The primary off-target receptor for this compound is the glucocorticoid receptor (GR).[1][2][3][4] While UPA is a selective progesterone (B1679170) receptor (PR) modulator, it exhibits significant binding affinity for the GR, where it acts as an antagonist.[1][3] This cross-reactivity is a critical consideration in experimental design, as it can lead to unintended biological effects.

Q2: How does this compound's binding affinity for the progesterone receptor compare to the glucocorticoid receptor?

A2: this compound has a higher binding affinity for the progesterone receptor than for the glucocorticoid receptor. However, its affinity for the GR is still significant and can lead to antagonistic effects, especially at higher concentrations. One study noted that UPA has a 50% lower binding affinity for the rabbit GR compared to the well-known GR antagonist RU-486 (mifepristone).

Q3: What are the known downstream effects of this compound's off-target activity on the glucocorticoid receptor?

A3: The antagonistic effect of this compound on the glucocorticoid receptor can inhibit the normal signaling pathway of glucocorticoids. This includes blocking GR phosphorylation, preventing its translocation from the cytoplasm to the nucleus, and reducing its binding to DNA. Consequently, the transcription of glucocorticoid-responsive genes, such as PER1, FKBP5, and GILZ, is suppressed.[1][5][6]

Q4: At what concentrations do the off-target effects of this compound on the glucocorticoid receptor become significant in vitro?

A4: The off-target effects of this compound on the glucocorticoid receptor are dose-dependent. In cell-based assays, concentrations of 100 nM UPA can begin to show inhibition of glucocorticoid-induced gene expression, with complete blockage observed at 1 µM.

Q5: Are there specific cell lines that are recommended for studying the off-target effects of this compound?

A5: Yes, researchers commonly use human hepatocyte-derived cells (e.g., HepG2) and human uterine fibroid cells (e.g., UtLM) to study the off-target effects of this compound.[1][5][6] These cell lines express both the progesterone receptor and the glucocorticoid receptor, providing a relevant system to investigate both on-target and off-target activities.

Troubleshooting Guides

Issue 1: Inconsistent results in gene expression analysis of GR target genes.
Potential Cause Troubleshooting Step
Cellular Health and Confluency: Ensure cells are healthy and in a logarithmic growth phase. Over-confluent or stressed cells may exhibit altered GR signaling. Maintain consistent seeding densities across experiments.
Reagent Quality and Concentration: Verify the potency of the glucocorticoid agonist (e.g., dexamethasone) and the purity of the this compound. Prepare fresh dilutions for each experiment. Confirm the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1%.
RNA Integrity: Assess RNA quality and integrity (e.g., using an Agilent Bioanalyzer or equivalent) before proceeding to reverse transcription. Degraded RNA will lead to unreliable qPCR results.
Primer Efficiency: Validate the efficiency of your qPCR primers for the target genes (PER1, FKBP5, GILZ) and the reference gene(s). Poor primer efficiency can lead to inaccurate quantification.
Issue 2: Difficulty in detecting inhibition of GR nuclear translocation.
Potential Cause Troubleshooting Step
Suboptimal Antibody Performance: Validate the primary antibody against the glucocorticoid receptor for immunofluorescence. Test different antibody concentrations and incubation times to optimize the signal-to-noise ratio. Include a negative control (no primary antibody) to check for non-specific binding of the secondary antibody.
Fixation and Permeabilization Artifacts: Optimize the fixation and permeabilization steps. Over-fixation can mask the epitope, while insufficient permeabilization can prevent antibody access to the nucleus. Test different fixation agents (e.g., paraformaldehyde, methanol) and permeabilization buffers (e.g., Triton X-100, saponin).
Timing of Observation: GR nuclear translocation is a dynamic process. Perform a time-course experiment to determine the optimal time point to observe maximal translocation in response to the glucocorticoid agonist and its inhibition by this compound.
Imaging and Analysis Parameters: Ensure consistent imaging settings (e.g., laser power, exposure time) across all samples. Use a standardized and unbiased method for quantifying nuclear versus cytoplasmic fluorescence intensity.
Issue 3: Unexpected or contradictory results in cell viability or proliferation assays.
Potential Cause Troubleshooting Step
Off-Target GR Effects: The observed effects may be a combination of on-target PR modulation and off-target GR antagonism. To dissect these effects, use a GR-specific antagonist (e.g., RU-486) as a control. Additionally, consider using cell lines with varying levels of PR and GR expression.
Cell Line-Specific Responses: Different cell lines can have varying sensitivities to this compound. Characterize the expression levels of PR and GR in your chosen cell line. Results from one cell line may not be directly translatable to another.
Assay Interference: Ensure that the components of your viability/proliferation assay (e.g., MTT, resazurin) do not interact with this compound or the vehicle. Run appropriate controls to test for assay interference.

Quantitative Data Summary

Table 1: Dose-Dependent Inhibition of Dexamethasone-Induced Gene Expression by this compound in HepG2 Cells

This compound ConcentrationDexamethasone (100 nM)Percent Inhibition of GILZ Expression (relative to Dexamethasone alone)
0 nM+0%
100 nM+~40-60%
1000 nM (1 µM)+~90-100%

Note: The values in this table are approximate and synthesized from descriptive reports in the literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Glucocorticoid Receptor Target Gene Expression via qRT-PCR

1. Cell Culture and Treatment:

  • Plate HepG2 or UtLM cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • The following day, replace the medium with a serum-free or charcoal-stripped serum medium for at least 4 hours to reduce basal signaling.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.

  • Following pre-treatment, add a glucocorticoid agonist (e.g., 100 nM dexamethasone) to the appropriate wells. Include a vehicle control group that receives neither UPA nor dexamethasone.

  • Incubate the cells for 6 hours at 37°C and 5% CO2.

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Quantify the RNA and assess its purity (A260/A280 ratio).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for the target genes (PER1, FKBP5, GILZ) and a stable housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • Run the qRT-PCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 2: Analysis of Glucocorticoid Receptor Nuclear Translocation by Immunofluorescence

1. Cell Culture and Treatment:

  • Seed HepG2 or UtLM cells on glass coverslips in a 24-well plate.

  • Once the cells have reached 50-60% confluency, serum-starve them as described in Protocol 1.

  • Pre-treat with this compound (e.g., 1 µM) or vehicle for 1 hour.

  • Stimulate with a glucocorticoid agonist (e.g., 100 nM dexamethasone) for 30-60 minutes.

2. Immunofluorescence Staining:

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against the glucocorticoid receptor overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

3. Imaging and Analysis:

  • Acquire images using a fluorescence or confocal microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of the glucocorticoid receptor in a sufficient number of cells for each treatment group.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

Visualizations

UPA_Off_Target_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA This compound GR Glucocorticoid Receptor (GR) UPA->GR Antagonism (Blocks Activation) Glucocorticoid Glucocorticoid GR_HSP GR-HSP90 Complex Glucocorticoid->GR_HSP Activation GR->GR_HSP Binding HSP HSP90 HSP->GR_HSP GR_active Active GR GR_HSP->GR_active Dissociation pGR Phosphorylated GR GR_active->pGR Phosphorylation pGR_n Nuclear pGR pGR->pGR_n Nuclear Translocation pGR_n->pGR Nuclear Export GRE Glucocorticoid Response Element (GRE) pGR_n->GRE Binding Transcription Gene Transcription (e.g., PER1, FKBP5, GILZ) GRE->Transcription Initiation

Caption: Off-target signaling pathway of this compound via glucocorticoid receptor antagonism.

Experimental_Workflow start Start: Hypothesis UPA has off-target GR effects cell_culture 1. Cell Culture (HepG2 or UtLM) start->cell_culture treatment 2. Treatment Groups - Vehicle - Glucocorticoid - UPA + Glucocorticoid cell_culture->treatment endpoint 3. Endpoint Analysis treatment->endpoint qRT_PCR A. Gene Expression (qRT-PCR) Target: PER1, FKBP5, GILZ endpoint->qRT_PCR mRNA levels IF B. GR Nuclear Translocation (IF) endpoint->IF Protein localization WB C. GR Phosphorylation (Western Blot) endpoint->WB Protein modification analysis 4. Data Analysis qRT_PCR->analysis IF->analysis WB->analysis conclusion Conclusion Confirm dose-dependent GR antagonism by UPA analysis->conclusion

Caption: Experimental workflow for assessing this compound's off-target effects.

References

Technical Support Center: Troubleshooting Variability in Ulipristal Acetate In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with Ulipristal (B1683391) Acetate (B1210297) (UPA).

Frequently Asked Questions (FAQs)

Q1: What is Ulipristal Acetate and what is its primary mechanism of action in vitro?

A1: this compound (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM).[1] In vitro, it exhibits both partial agonist and antagonist effects on the progesterone receptor (PR), depending on the cell type and experimental context.[2][3] Its primary action involves binding to progesterone receptors, which can lead to the inhibition or delay of ovulation-related processes and antiproliferative effects on cells like those in uterine fibroids.[2]

Q2: I'm observing high variability in my IC50 values for UPA across different experiments. What are the common causes?

A2: Inconsistent IC50 values are a frequent issue in cell-based assays and can be attributed to several factors. These include variations in cell health and passage number, inconsistencies in compound preparation and storage, and the specific cell viability assay used.[4][5] Even minor fluctuations in incubation times or cell seeding density can lead to significant differences in IC50 values.[6]

Q3: Can the choice of solvent for this compound affect my experimental results?

A3: Yes, the choice of solvent and its final concentration in the culture medium can impact results. UPA is often dissolved in DMSO for in vitro studies. High concentrations of DMSO can be toxic to cells and may influence their metabolic activity, potentially confounding the results of your experiment. It is crucial to use a consistent, low concentration of the solvent across all treatments and include a vehicle control (medium with the same amount of solvent) in your experimental design.

Q4: Does this compound have off-target effects that could influence my in vitro experiments?

A4: Yes, besides its primary activity on the progesterone receptor, UPA has been shown to bind to the glucocorticoid receptor (GR), where it can act as an antagonist.[7][8][9] This can be a significant factor in cells that express GR, as it may lead to unexpected effects on gene expression and cellular behavior. When designing experiments, it is important to consider the potential for GR-mediated effects.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Culture Medium

Question: I'm having trouble dissolving this compound, and I sometimes see precipitation in my culture wells. How can I improve its solubility?

Answer:

  • Stock Solution Preparation: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Working Dilutions: Prepare fresh serial dilutions of the UPA stock solution in your cell culture medium for each experiment. Avoid storing diluted UPA solutions for extended periods.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Gentle Mixing: When adding the UPA solution to the culture medium, mix gently to ensure even distribution and prevent localized high concentrations that could lead to precipitation.

  • Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound to check for any signs of precipitation.

Issue 2: Inconsistent Results in Cell Proliferation/Viability Assays (e.g., MTT, XTT)

Question: My cell viability results with this compound are not consistent. What could be the problem?

Answer:

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.

  • Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Over-confluent or sparsely seeded cells can respond differently to treatment.

  • Incubation Time: The duration of UPA exposure can significantly impact the outcome. Ensure that the incubation time is precisely controlled and consistent across all experiments.

  • Assay-Specific Interference: Be aware that UPA could potentially interfere with the assay itself. For example, in metabolic assays like MTT, UPA might alter cellular metabolism without directly causing cell death. Consider using a complementary assay that measures a different endpoint, such as cell number (e.g., crystal violet staining) or membrane integrity (e.g., trypan blue exclusion).

  • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this "edge effect," consider not using the outermost wells for experimental data or filling them with sterile PBS to maintain humidity.

Issue 3: Variable Gene Expression Results (qPCR)

Question: My qPCR data for target genes after this compound treatment shows high variability. How can I improve this?

Answer:

  • RNA Quality: Ensure high-quality, intact RNA is extracted from your cells. Use a spectrophotometer (e.g., NanoDrop) to assess RNA purity (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer or similar to check for RNA integrity (RIN value).

  • Consistent Treatment and Harvest Times: Treat and harvest all cell samples at the same time points to minimize variations due to circadian rhythms or other time-dependent cellular processes.

  • Primer/Probe Efficiency: Validate your qPCR primers to ensure they have high efficiency (90-110%) and specificity for your target gene.

  • Reference Gene Stability: Select and validate stable reference (housekeeping) genes for your specific cell line and experimental conditions. The expression of some common reference genes can be affected by experimental treatments.

  • Technical Replicates: Run all qPCR reactions in triplicate to minimize pipetting errors and identify outliers.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Cell Viability and Proliferation

Cell LineCell TypeAssayConcentration (µM)Incubation TimeObserved EffectReference
IshikawaHuman Endometrial AdenocarcinomaCell Viability10, 40Not SpecifiedDecreased cell viability and growth[10]
MES-SAUterine SarcomaMTTDose-dependentNot SpecifiedInhibited cell growth[11]
SK-UT-1Uterine LeiomyosarcomaMTTDose-dependentNot SpecifiedInhibited cell growth[11]
SK-LMS-1Uterine LeiomyosarcomaMTTDose-dependentNot SpecifiedInhibited cell growth[11]
HEC-6Endometrial CancerCytotoxicity0.516 hoursReduced cell viability to 30%[12]

Table 2: this compound's Effect on Apoptosis In Vitro

Cell Line/TissueCell TypeAssayConcentration (µM)Incubation TimeObserved EffectReference
IshikawaHuman Endometrial AdenocarcinomaWestern Blot, Caspase 3/7, TUNEL, Flow Cytometry10, 40Not SpecifiedInduction of apoptosis[10]
MES-SA, SK-UT-1, SK-LMS-1Uterine SarcomaCaspase-3 ActivityDose-dependentNot SpecifiedIncreased apoptosis[11]
Leiomyoma TissueUterine FibroidTUNEL5 mg/day (in vivo treatment)3 monthsSignificantly higher apoptotic index in responding group[13]
HEC-6Endometrial CancerApoptosis Assay0.516 hoursIncreased late apoptotic cells[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • DMSO

  • Cell culture medium appropriate for your cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Count the cells and determine viability (e.g., using trypan blue).

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of UPA in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UPA or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Validated primers for target and reference genes

  • qPCR instrument

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

    • Wash cells with PBS and lyse them directly in the wells according to the RNA extraction kit protocol.

  • RNA Extraction and Quantification:

    • Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.

Protocol 3: Protein Expression Analysis by Western Blotting

This protocol describes the analysis of protein levels following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described for qPCR.

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_troubleshooting Troubleshooting Inconsistent IC50 Values cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent IC50 Values Cell_Variability Cell-Related Variability (Passage #, Health, Density) Problem->Cell_Variability can be caused by Compound_Issues Compound-Related Issues (Solubility, Stability, Purity) Problem->Compound_Issues can be caused by Assay_Execution Assay Execution Variability (Pipetting, Incubation Time) Problem->Assay_Execution can be caused by Assay_Choice Choice of Assay (e.g., Metabolic vs. Cytotoxic) Problem->Assay_Choice can be caused by Standardize_Cells Standardize Cell Culture (Consistent Passage, Seeding) Cell_Variability->Standardize_Cells address with Proper_Compound_Handling Proper Compound Handling (Fresh Dilutions, Vehicle Control) Compound_Issues->Proper_Compound_Handling address with Consistent_Protocol Strict Adherence to Protocol (Calibrated Pipettes, Timers) Assay_Execution->Consistent_Protocol address with Orthogonal_Assay Use Orthogonal Assays (e.g., MTT and Crystal Violet) Assay_Choice->Orthogonal_Assay address with G cluster_workflow General In Vitro Experimental Workflow Start Start Experiment Cell_Culture 1. Cell Culture (Maintain healthy, low passage cells) Start->Cell_Culture Seeding 2. Cell Seeding (Optimize and standardize density) Cell_Culture->Seeding Treatment 3. UPA Treatment (Prepare fresh dilutions, include controls) Seeding->Treatment Incubation 4. Incubation (Consistent duration) Treatment->Incubation Assay 5. Endpoint Assay (e.g., Viability, qPCR, Western Blot) Incubation->Assay Data_Acquisition 6. Data Acquisition (Plate reader, qPCR instrument, Imager) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Normalization, Statistical tests) Data_Acquisition->Data_Analysis End End Data_Analysis->End G cluster_pathway Simplified Signaling of this compound cluster_receptors Receptors cluster_effects Cellular Effects UPA This compound PR Progesterone Receptor (PR) UPA->PR Modulates (Agonist/Antagonist) GR Glucocorticoid Receptor (GR) UPA->GR Antagonizes Gene_Expression Altered Gene Expression PR->Gene_Expression GR->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Proliferation Decreased Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

References

Addressing potential hepatotoxicity of Ulipristal Acetate in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity associated with long-term Ulipristal (B1683391) Acetate (B1210297) (UPA) administration. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established risk of hepatotoxicity associated with long-term Ulipristal Acetate (5mg) treatment?

A1: Post-marketing surveillance has revealed a risk of rare but serious drug-induced liver injury (DILI) with long-term use of 5mg this compound for uterine fibroids.[1][2] While initial clinical trials did not indicate significant liver safety concerns, subsequent reports included cases of severe liver injury, with some requiring liver transplantation.[3][4][5] Regulatory bodies like the European Medicines Agency (EMA) concluded that the benefits of UPA for this indication did not outweigh the risks, leading to the suspension and eventual recommendation for withdrawal of its marketing authorization in the EU.[1][4][6] It is crucial to note that these concerns are not associated with the single-dose 30mg UPA formulation used for emergency contraception.[1][4]

Q2: What is the reported incidence of severe liver injury with long-term UPA use?

A2: The estimated incidence of severe DILI with UPA is low. A reassessment of the data suggests a risk of approximately 13.5 cases per 100,000 users.[7][8] The incidence of liver failure requiring transplantation is even rarer, estimated at 1 in 200,000 users.[7][8] Out of over 900,000 patients treated with UPA for fibroids by 2020, there were five reported cases that led to liver transplantation.[1]

Q3: What are the proposed mechanisms for this compound-induced liver injury?

A3: The precise mechanism of UPA-induced hepatotoxicity is not fully elucidated, but several contributing factors have been identified through pharmacological assessment.[3][9] These include:

  • Physicochemical Properties: UPA has high lipophilicity, which may facilitate its accumulation in liver cells.[3][9]

  • Pharmacokinetic Profile: The drug undergoes extensive hepatic metabolism, has a long half-life along with its active metabolite, and has been shown to inhibit liver transporters. This combination can lead to drug accumulation and hepatotoxicity with long-term treatment.[3][4][9]

  • Reactive Metabolite Formation: The metabolic pathways of UPA may lead to the formation of reactive metabolites that can cause cellular damage.[3][9]

  • Autoimmune-like Hepatitis: Some of the reported cases of severe liver injury presented with features of autoimmune hepatitis.[3][10]

Q4: What clinical signs of hepatotoxicity should be monitored in long-term UPA studies?

A4: Researchers should monitor for both clinical symptoms and biochemical markers of liver injury. Patients should be monitored for symptoms such as tiredness, loss of appetite, abdominal pain, nausea, vomiting, yellowing of the skin (jaundice), and darkening of the urine.[1] Biochemical monitoring is critical and should be a core part of any experimental protocol.

Troubleshooting Guides

Issue 1: Designing a preclinical study to assess the hepatotoxic potential of a UPA analog.

  • Problem: Difficulty in establishing a relevant in vivo model that recapitulates the idiosyncratic nature of UPA-induced liver injury seen in humans.

  • Troubleshooting Steps:

    • Model Selection: Consider using humanized liver mouse models or co-culture systems with primary human hepatocytes and immune cells to better mimic the human liver microenvironment.

    • Dosing Regimen: Design long-term studies (e.g., several weeks to months) to reflect the chronic exposure that led to liver injury in clinical use. The dosing should be selected to achieve relevant clinical exposure levels.

    • Endpoint Analysis: Incorporate a comprehensive panel of endpoints including standard liver function tests (ALT, AST, ALP, Bilirubin), liver histology, and exploratory biomarkers for oxidative stress, mitochondrial dysfunction, and immune activation (e.g., cytokine profiling).

Issue 2: Elevated liver enzymes are observed in an animal study with a UPA derivative, but the pathological significance is unclear.

  • Problem: Distinguishing between adaptive, transient liver enzyme elevations and early signs of significant drug-induced liver injury.

  • Troubleshooting Steps:

    • Apply Hy's Law Criteria: Assess if the observed liver enzyme elevations meet the criteria for Hy's Law (ALT or AST > 3x the upper limit of normal (ULN) and total bilirubin (B190676) > 2x ULN, without significant alkaline phosphatase elevation), which is a strong predictor of severe DILI.[11]

    • Histopathological Examination: Conduct a thorough histopathological evaluation of liver tissue by a board-certified veterinary pathologist to identify signs of hepatocellular necrosis, apoptosis, inflammation, cholestasis, or steatosis.

    • Dechallenge and Rechallenge: If ethically and scientifically justifiable within the study protocol, include dechallenge (drug withdrawal) and rechallenge arms to determine if the liver enzyme elevations are drug-dependent.

Quantitative Data Summary

Table 1: Incidence of Severe Liver Injury with this compound (5mg)

Adverse EventEstimated Incidence per 100,000 UsersSource
Severe Drug-Induced Liver Injury (DILI)13.5[7][8]
Liver Transplantation0.5[7][8]

Table 2: Disproportionality Analysis of Hepatic Adverse Events Reported for this compound

Data from a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database.

Hepatic Designated Medical EventReporting Odds Ratio (ROR) [LL95% CI]Source
Autoimmune Hepatitis16.8[10][12]
Drug-Induced Liver Injury (DILI)5.9[10][12]
Acute Hepatic Failure9.3[10][12]

A lower limit of the 95% confidence interval (LL95% CI) > 1 is considered a significant signal.

Experimental Protocols

Protocol 1: Standard Liver Function Monitoring in Clinical Studies

This protocol is based on the risk mitigation measures recommended by the EMA's Pharmacovigilance Risk Assessment Committee (PRAC) prior to the withdrawal of UPA 5mg.[2][4]

  • Baseline Assessment: Perform liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin, before initiating treatment. Treatment should not be started in patients with liver enzyme levels more than twice the upper limit of normal.[3]

  • During Treatment: Conduct LFTs monthly for the duration of the treatment course.

  • Post-Treatment: Perform a final LFT assessment 2-4 weeks after stopping treatment.[3][9]

  • Action Points: If at any point a patient's ALT or AST levels rise to more than three times the upper limit of normal, treatment should be stopped immediately, and the patient monitored closely.

Visualizations

G cluster_properties Pharmacological Properties of UPA cluster_outcomes Potential Hepatotoxic Outcomes UPA This compound Lipophilicity High Lipophilicity UPA->Lipophilicity Metabolism Extensive Hepatic Metabolism UPA->Metabolism HalfLife Long Half-Life (UPA & Active Metabolite) UPA->HalfLife Transporter Inhibition of Liver Transporters UPA->Transporter Accumulation Drug Accumulation in Hepatocytes Lipophilicity->Accumulation ReactiveMetabolites Reactive Metabolite Formation Metabolism->ReactiveMetabolites HalfLife->Accumulation Transporter->Accumulation CellularStress Hepatocellular Stress & Injury Accumulation->CellularStress ReactiveMetabolites->CellularStress DILI Drug-Induced Liver Injury (DILI) CellularStress->DILI Autoimmune Autoimmune-like Hepatitis CellularStress->Autoimmune

Caption: Proposed signaling pathway for UPA-induced hepatotoxicity.

G cluster_screening Pre-Treatment Screening cluster_monitoring On-Treatment Monitoring cluster_post Post-Treatment Follow-up start Patient Cohort for Long-Term UPA Study baseline_lft Baseline Liver Function Tests (ALT, AST, ALP, Bili) start->baseline_lft check_baseline ALT/AST > 2x ULN? baseline_lft->check_baseline exclude Exclude from Study check_baseline->exclude Yes include Initiate Treatment check_baseline->include No monthly_lft Monthly LFTs include->monthly_lft check_monthly ALT/AST > 3x ULN? monthly_lft->check_monthly stop_treatment Stop Treatment Immediately & Monitor Closely check_monthly->stop_treatment Yes continue_treatment Continue Treatment check_monthly->continue_treatment No final_lft Final LFTs (2-4 weeks post-treatment) stop_treatment->final_lft continue_treatment->monthly_lft Next Month end_of_treatment End of Treatment Course continue_treatment->end_of_treatment end_of_treatment->final_lft complete Study Complete final_lft->complete

Caption: Experimental workflow for liver safety monitoring.

References

Technical Support Center: Refinement of Animal Models for Ulipristal Acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in Ulipristal (B1683391) Acetate (B1210297) (UPA) studies. Our goal is to help refine methodologies for more accurate and translatable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ulipristal Acetate (UPA) that should be considered when selecting an animal model?

A1: this compound is a selective progesterone (B1679170) receptor modulator (SPRM) with both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1][2][3] Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[2][4][5] Additionally, UPA can have direct effects on the endometrium, altering its receptivity, and has been studied for its therapeutic effects on uterine fibroids by inhibiting cell proliferation and inducing apoptosis.[1][6][7] The choice of animal model should, therefore, depend on which of these effects is the primary focus of the study.

Q2: Which animal models are most commonly used for UPA studies, and what are their main advantages and limitations?

A2: Rodent models (mice and rats) and non-human primates (cynomolgus and rhesus monkeys) are the most frequently used.

Animal ModelAdvantagesLimitations
Mouse/Rat - Cost-effective- Short reproductive cycle- Well-established protocols for ovulation induction[4]- Availability of transgenic strains[8]- Significant differences in reproductive physiology compared to humans- Differences in uterine and endometrial responses[9]- Extrapolation of dose and effects to humans can be challenging[8]
Non-Human Primate - Closer resemblance to human reproductive anatomy and physiology[10]- Menstrual cycle is more comparable to humans- High cost and ethical considerations- Longer study durations- Limited availability

Q3: What are some refined animal models that can improve the translatability of UPA research?

A3: "Humanized" mouse models are a promising refinement. These are genetically engineered mice that express human-specific genes or receptors.[11][12] For UPA studies, a mouse model with a humanized progesterone receptor could provide more accurate insights into drug-receptor interactions and downstream effects. Additionally, transgenic mouse models can be used to study specific aspects of reproductive toxicology.[13]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Ovulation Inhibition in Rodent Models
Possible Cause Troubleshooting Step
Timing of UPA Administration: The efficacy of UPA in blocking ovulation is highly dependent on the timing of administration relative to the LH/hCG surge. In mice, UPA is a potent blocker of ovulation when administered within 6 hours of hCG treatment, but its effectiveness declines significantly when given 8 hours post-hCG.[4]Refined Protocol: Administer UPA at various time points before and after the induced LH/hCG surge to establish a "critical window" of effectiveness in your specific model and experimental setup.
Dosage: The dose of UPA required to inhibit ovulation can vary between species and even strains.Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for ovulation inhibition in your chosen rodent model.
Vehicle for UPA: The solubility and bioavailability of UPA can be affected by the vehicle used for administration.Vehicle Optimization: Ensure UPA is fully dissolved in a suitable vehicle, such as sesame oil, and consider the route of administration (e.g., intraperitoneal vs. oral gavage) and its impact on absorption.[4]
Issue 2: Difficulty in Assessing Endometrial Receptivity
Possible Cause Troubleshooting Step
Inappropriate Timing of Tissue Collection: Endometrial receptivity is a transient state.Timed Mating and Tissue Collection: For in vivo studies, use timed mating protocols and collect uterine tissue at specific time points post-coitum corresponding to the window of implantation for that species.
Lack of Specific Markers: Morphological changes alone may not be sufficient to determine receptivity.Molecular Marker Analysis: Utilize a panel of molecular markers for endometrial receptivity. This can include the analysis of gene expression (e.g., via RT-qPCR) for markers such as HOXA10, LIF, and integrins, or immunohistochemical analysis of their protein products.
In Vitro Model Limitations: Primary endometrial cell cultures may not fully recapitulate the complex in vivo environment.Co-culture Systems: Consider using co-culture systems of endometrial epithelial and stromal cells to better mimic the in vivo cellular interactions. For in vitro studies of implantation, trophoblast spheroids can be used to assess attachment to the endometrial cell layer.[14]

Experimental Protocols

Protocol 1: Superovulation and Assessment of Ovulation Inhibition in Mice
  • Animal Model: Immature female mice (e.g., CD-1 strain, 24-28 days old).

  • Superovulation Induction:

    • Administer an intraperitoneal (i.p.) injection of 5 IU of Pregnant Mare Serum Gonadotropin (PMSG) to stimulate follicular development.[4]

    • 48 hours after PMSG injection, administer an i.p. injection of 5 IU of human Chorionic Gonadotropin (hCG) to induce ovulation.[4] Ovulation typically occurs 11-12 hours after hCG administration.[4]

  • UPA Administration:

    • Dissolve UPA in a suitable vehicle (e.g., sesame oil).

    • Administer the desired dose of UPA (e.g., 40 mg/kg body weight) via i.p. injection at specific time points before or after the hCG injection.[4]

  • Assessment of Ovulation:

    • 18 hours after hCG administration, euthanize the mice.

    • Collect the oviducts and place them in a petri dish with saline.

    • Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.

    • Count the number of oocytes to determine the ovulatory response. A significant reduction in the number of oocytes in the UPA-treated group compared to the vehicle control group indicates ovulation inhibition.

Protocol 2: Histological Analysis of Uterine Tissue
  • Tissue Collection:

    • Euthanize the animal at the desired time point.

    • Excise the uterus and remove any adhering fat and connective tissue.

  • Fixation:

    • Fix the uterine horns in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding:

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin (B1166041) wax.

  • Sectioning:

    • Cut 4-5 micron thick sections using a microtome.

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to evaluate endometrial morphology, including glandular and stromal changes.

Quantitative Data Summary

Table 1: Dose-Dependent Effect of this compound on Follicle Dynamics in Rats (28-day treatment)

UPA Dose (mg/kg)Change in Primordial FolliclesChange in Primary and Antral Follicles
4IncreasedTendency to increase
20IncreasedTendency to increase
100Increased (less than 4mg/kg group)Tendency to increase
Data adapted from studies on the long-term effects of UPA on rat ovarian tissue.[15]

Table 2: Efficacy of this compound in Inhibiting Ovulation in Mice

Time of UPA Administration (relative to hCG injection)Ovulation Inhibition Efficacy
2 hours afterComplete blockage
4 hours after>90%
6 hours after>90%
8 hours afterSharp decline in efficacy
Data based on a study investigating the critical time window for UPA's antiovulatory effect in a mouse model.[4]

Visualizations

UPA_Mechanism_of_Action cluster_0 This compound (UPA) cluster_1 Target Tissue cluster_2 Cellular Response cluster_3 Physiological Outcome UPA This compound PR Progesterone Receptor (PR) UPA->PR Binds to Gene_Expression Altered Gene Expression PR->Gene_Expression Modulates Apoptosis Induction of Apoptosis (e.g., in fibroid cells) Gene_Expression->Apoptosis Proliferation Inhibition of Cell Proliferation Gene_Expression->Proliferation Ovulation Inhibition/Delay of Ovulation Gene_Expression->Ovulation Endometrium Altered Endometrial Receptivity Gene_Expression->Endometrium Fibroid Reduction in Uterine Fibroid Size Apoptosis->Fibroid Proliferation->Fibroid Experimental_Workflow_Ovulation_Inhibition start Start: Immature Female Mice pmsg Administer PMSG (5 IU, i.p.) start->pmsg wait1 Wait 48 hours pmsg->wait1 hCG Administer hCG (5 IU, i.p.) wait1->hCG upa_admin Administer UPA or Vehicle (at specific time points relative to hCG) hCG->upa_admin wait2 Wait 18 hours post-hCG upa_admin->wait2 euthanize Euthanize and Collect Oviducts wait2->euthanize count Count Oocytes euthanize->count end End: Assess Ovulation Inhibition count->end

References

Navigating the Translational Gap: A Technical Guide to Uliprismal Acetate Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the complexities of translating in vitro findings on Ulipristal (B1683391) Acetate (B1210297) (UPA) to in vivo models. Discrepancies between cell culture results and animal or human studies can pose significant challenges, and this resource aims to provide clarity and practical solutions.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments, offering potential explanations and solutions to bridge the in vitro-in vivo gap.

Problem ID Issue Encountered Potential Causes Suggested Troubleshooting Steps
UPA-T-01 Discrepancy in Endometrial Receptivity Markers: In vitro studies using endometrial cell lines or 3D cultures show minimal or conflicting effects of UPA on implantation markers, while in vivo studies in animal models or human biopsies indicate significant alterations in the endometrial gene expression profile, suggesting a non-receptive state.[1][2][3][4][5]1. Model System Limitations: In vitro models may lack the complete cellular and signaling complexity of the in vivo uterine environment, including immune cell interactions and systemic hormonal influences.[5] 2. Dose and Exposure Mismatch: The UPA concentration and duration of exposure in in vitro systems may not accurately reflect the pharmacokinetic and pharmacodynamic profile in vivo. 3. Species-Specific Differences: Animal models may not perfectly recapitulate the human endometrial response to UPA.1. Refine In Vitro Model: Utilize more complex co-culture systems incorporating stromal, epithelial, and immune cells. Consider using primary human endometrial cells instead of immortalized cell lines. 2. Optimize Dosing: Conduct dose-response studies in vitro and correlate concentrations with in vivo plasma and tissue levels of UPA and its active metabolites.[6][7][8] 3. Cross-Species Validation: Compare findings from different animal models and, where possible, with human ex vivo tissue cultures.
UPA-T-02 Contradictory Effects on Embryo Implantation: Some in vitro studies report no significant effect of UPA on embryo attachment to endometrial cells, while in vivo evidence in some animal models suggests a potential for post-fertilization effects that impair implantation.[1][5][9]1. Primary Mechanism of Action: The primary in vivo contraceptive effect of UPA is the inhibition or delay of ovulation, which is not modeled in post-fertilization in vitro assays.[10][11][12] 2. Indirect Systemic Effects: UPA's in vivo impact on the endometrium may be mediated by systemic hormonal changes not present in in vitro cultures. 3. Limitations of Attachment Assays: In vitro embryo attachment assays may not fully capture the complex process of implantation, which involves invasion and decidualization.1. Integrate Ovulation Inhibition: When interpreting in vitro data, acknowledge that the primary in vivo mechanism is being bypassed. 2. Measure Systemic Factors: In in vivo studies, correlate endometrial changes with systemic hormone levels. 3. Advanced In Vitro Models: Employ more sophisticated in vitro models that allow for the study of embryo invasion and decidualization in response to UPA.
UPA-T-03 Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation: Difficulty in establishing a clear correlation between in vitro effective concentrations and in vivo plasma concentrations leading to the desired therapeutic effect.1. Metabolic Differences: In vitro systems may lack the full complement of metabolic enzymes (e.g., CYP3A4) present in the liver, leading to different metabolite profiles and concentrations compared to in vivo.[13] 2. Protein Binding: The high plasma protein binding of UPA in vivo is often not replicated in in vitro culture media, affecting the free drug concentration. 3. Tissue Distribution: UPA may accumulate in target tissues in vivo, resulting in higher local concentrations than predicted from plasma levels.1. Incorporate Metabolism: Use liver microsomes or hepatocytes in conjunction with target cell cultures to better mimic in vivo metabolism. 2. Adjust for Protein Binding: Measure and adjust for protein binding in in vitro media to better reflect the bioavailable drug concentration. 3. Tissue-Specific PK/PD: In animal studies, measure UPA concentrations in uterine tissue and correlate these with local pharmacodynamic effects.

Frequently Asked Questions (FAQs)

Q1: Why do my in vitro results on UPA's effect on endometrial cells differ so much from published in vivo data?

A1: This is a common challenge. In vivo, UPA's primary mechanism for emergency contraception is delaying or inhibiting ovulation.[10][12] In vitro studies on endometrial cells bypass this and focus on direct post-ovulatory effects. Furthermore, the in vivo environment is a complex interplay of hormones, immune cells, and other signaling molecules that are difficult to fully replicate in cell culture.[5] Your in vitro system, while useful for studying direct cellular mechanisms, may not capture the full systemic and local effects of UPA in a living organism.

Q2: What is the most appropriate in vitro model to study UPA's effect on the endometrium?

A2: While no in vitro model is perfect, 3D co-culture systems of endometrial epithelial and stromal cells are considered more physiologically relevant than 2D monocultures.[1] These models can better mimic the tissue architecture and cell-cell interactions of the endometrium. For studying implantation, co-cultures that include a model of the blastocyst (e.g., spheroids) can provide further insights.[9]

Q3: How can I translate UPA concentrations used in my in vitro experiments to a clinically relevant dose?

A3: This requires careful consideration of UPA's pharmacokinetics. After a single oral 30 mg dose, peak plasma concentrations are approximately 176 ng/mL.[14] However, you must also consider protein binding (UPA is highly protein-bound) and the concentration of active metabolites. It is recommended to perform a dose-response curve in your in vitro system and correlate the effective concentrations with the known free plasma and tissue concentrations of UPA and its metabolites in vivo.[6][7][8]

Q4: Are there significant differences in UPA metabolism between in vitro and in vivo systems?

A4: Yes. UPA is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[13] Standard in vitro cell cultures often lack this metabolic activity. This can lead to an overestimation of the parent drug's effect and an underestimation of the role of its metabolites, some of which are also active. To address this, you can supplement your in vitro experiments with liver microsomes or use more complex models that include hepatocytes.

Q5: What are the key signaling pathways affected by UPA in the endometrium that I should investigate?

A5: UPA is a selective progesterone (B1679170) receptor modulator (SPRM) and its effects are primarily mediated through the progesterone receptor (PR).[10][15] In the endometrium, this can influence a wide range of downstream targets. Key pathways to investigate include those involved in cell proliferation, apoptosis, and the expression of genes critical for endometrial receptivity and implantation.[2][3][4]

Experimental Protocols

Protocol 1: 3D In Vitro Endometrial Co-Culture for UPA Treatment

This protocol is adapted from studies investigating the effect of UPA on embryo attachment and endometrial cell gene expression.[1][5]

Materials:

  • Primary human endometrial epithelial and stromal cells

  • Bovine collagen, Type I

  • Cell culture inserts

  • Basement membrane extract

  • Culture medium supplemented with progesterone

  • Ulipristal Acetate (UPA) stock solution

  • Human blastocyst models (e.g., spheroids) (optional)

Procedure:

  • Isolate epithelial and stromal cells from endometrial biopsies.

  • Prepare a 3D collagen gel mixed with stromal cells and cast it into cell culture inserts.

  • Coat the stromal gel with a thin layer of basement membrane extract.

  • Seed epithelial cells on top of the coated gel and culture until a confluent monolayer is formed.

  • Treat the 3D co-culture with the desired concentration of UPA or vehicle control for a specified period.

  • For implantation studies, add blastocyst models to the culture and assess attachment after a defined incubation time.

  • Harvest the 3D constructs for downstream analysis, such as RNA extraction for gene expression profiling or immunohistochemistry.

Protocol 2: In Vivo Endometrial Biopsy and Gene Expression Analysis

This protocol outlines the general steps for obtaining and analyzing endometrial tissue from in vivo studies.[2][3][4]

Materials:

  • Animal models (e.g., mice, rats) or human volunteers

  • This compound for oral administration

  • Tools for endometrial biopsy

  • RNA stabilization solution

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Administer a single oral dose of UPA or placebo to the subjects at a specific time point in the menstrual/estrous cycle.

  • At a predetermined time post-treatment (e.g., corresponding to the window of implantation), obtain an endometrial biopsy.

  • Immediately place the biopsy sample in an RNA stabilization solution to preserve RNA integrity.

  • Extract total RNA from the tissue sample using a commercial kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of target genes related to endometrial receptivity using quantitative real-time PCR (qRT-PCR).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (Single 30 mg Oral Dose in Humans)
Parameter Value
Cmax (Peak Plasma Concentration)176 ± 89 ng/mL
Tmax (Time to Peak Concentration)~1 hour (0.5-2.0 h)
AUC0-inf (Area Under the Curve)556 ± 260 ng.h/mL
Terminal Half-life (t1/2)32.4 ± 6.3 hours
Data sourced from[14]
Table 2: Comparison of UPA Effects on Endometrial Receptivity Markers
Marker/Gene In Vitro Findings (Human 3D Co-culture) [1]In Vivo Findings (Human Endometrial Biopsy) [2][3][4]
Embryo Attachment No significant difference in attachment rate between UPA-treated and control groups.Studies suggest UPA creates a non-receptive endometrial phenotype.
Gene Expression Significant up-regulation of HBEGF and IL6; down-regulation of HAND2, OPN, CALCR, and FGF2.General trend of down-regulation of genes associated with endometrial receptivity.

Visualizations

in_vitro_vs_in_vivo_challenges cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_challenges Translational Challenges invitro_upa UPA Application (Direct to Cells) cell_culture Endometrial Cell Culture (e.g., 2D, 3D) invitro_upa->cell_culture invitro_outcome Outcome: Direct Cellular Effects (e.g., Gene Expression, Attachment) cell_culture->invitro_outcome challenge3 Model Complexity cell_culture->challenge3 Simplified Environment challenge1 Metabolism Discrepancy invitro_outcome->challenge1 Lacks Hepatic Metabolism challenge2 Systemic vs. Local Effects invitro_outcome->challenge2 Isolates Local Effects invivo_upa UPA Administration (Oral) pk_pd Pharmacokinetics & Metabolism (Liver, Plasma Binding) invivo_upa->pk_pd systemic_effects Systemic Effects (Ovulation Inhibition, Hormonal Changes) pk_pd->systemic_effects local_effects Local Tissue Effects (Endometrium) pk_pd->local_effects pk_pd->challenge1 Extensive Hepatic Metabolism systemic_effects->local_effects invivo_outcome Outcome: Integrated Physiological Response systemic_effects->invivo_outcome systemic_effects->challenge2 Includes Systemic Factors local_effects->invivo_outcome local_effects->challenge3 Complex Tissue Microenvironment

Caption: Challenges in translating UPA findings from in vitro to in vivo models.

upa_troubleshooting_workflow start Discrepant In Vitro vs. In Vivo Results Observed q1 Is the primary in vivo mechanism of action (ovulation inhibition) accounted for? start->q1 a1_yes Acknowledge in Interpretation q1->a1_yes No q2 Are in vitro concentrations physiologically relevant? q1->q2 Yes a1_yes->q2 a2_no Conduct Dose-Response Studies & Correlate with In Vivo PK Data q2->a2_no No q3 Does the in vitro model reflect in vivo complexity? q2->q3 Yes a2_no->q3 a3_no Refine Model: - Use 3D Co-cultures - Incorporate Immune Cells - Use Primary Cells q3->a3_no No q4 Are metabolic differences considered? q3->q4 Yes a3_no->q4 a4_no Incorporate Metabolic Systems: - Liver Microsomes - Hepatocyte Co-culture q4->a4_no No end Improved Correlation and Translatability of Findings q4->end Yes a4_no->end

Caption: Troubleshooting workflow for UPA in vitro to in vivo discrepancies.

upa_signaling_pathway cluster_effects Downstream Effects in Endometrium upa This compound (UPA) pr Progesterone Receptor (PR) upa->pr pr_complex UPA-PR Complex pr->pr_complex nucleus Nucleus pr_complex->nucleus pre Progesterone Response Element (PRE) pr_complex->pre transcription Modulation of Gene Transcription pre->transcription cellular_response Cellular Response transcription->cellular_response proliferation Altered Cell Proliferation cellular_response->proliferation apoptosis Induction of Apoptosis cellular_response->apoptosis receptivity_genes Modified Expression of Receptivity Genes cellular_response->receptivity_genes

Caption: Simplified signaling pathway of this compound in endometrial cells.

References

Technical Support Center: Optimizing Ulipristal Acetate Treatment Duration in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ulipristal (B1683391) Acetate (B1210297) (UPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Ulipristal Acetate in the context of uterine fibroids?

A1: this compound is a selective progesterone (B1679170) receptor modulator (SPRM).[1][2] In the treatment of uterine fibroids, which are progesterone-dependent tumors, UPA exerts its effects by binding to progesterone receptors.[1] This binding action inhibits cell proliferation and promotes apoptosis (programmed cell death) within the fibroid cells, leading to a reduction in their size.[1]

Q2: What are the expected outcomes for amenorrhea and fibroid volume reduction with intermittent UPA treatment?

A2: Multiple clinical trials have demonstrated the efficacy of repeated 12-week courses of UPA. Amenorrhea is typically achieved rapidly, often within the first week of treatment.[3][4] Fibroid volume reduction is progressive with successive treatment courses. For detailed quantitative outcomes from key clinical studies, please refer to the data tables below.

Q3: Are there any notable differences in efficacy between a 5 mg and 10 mg daily dose of this compound?

A3: Clinical studies have shown that both 5 mg and 10 mg daily doses of UPA are effective in controlling bleeding and reducing fibroid volume.[3][5] While some studies reported slightly higher rates of amenorrhea with the 10 mg dose, both dosages have been shown to be superior to placebo.[6][7] The choice of dose may depend on the specific patient population and treatment goals.

Q4: What is the typical timeframe for the return of menstruation after ceasing a course of UPA treatment?

A4: Menstruation generally resumes after each treatment course.[5] One study reported a median time of 25-27 days for the return of menstruation after treatment cessation.[8]

Troubleshooting Guide

Problem 1: Slower than expected onset of amenorrhea in study participants.

  • Possible Cause: Individual patient variability in response to UPA.

  • Troubleshooting Steps:

    • Verify patient adherence to the daily dosing schedule.

    • Review baseline characteristics of the patient to identify any potential confounding factors.

    • Continue to monitor the patient, as the median time to amenorrhea can have a range. The PEARL III study, for instance, noted a median onset of 4 days with an interquartile range of 2-6 days after the first course.[9][10]

Problem 2: Inconsistent fibroid volume reduction observed across imaging time points.

  • Possible Cause: Variability in imaging measurement techniques or the presence of adenomyosis, which may not respond to UPA in the same manner as fibroids.

  • Troubleshooting Steps:

    • Ensure standardized imaging protocols and centralized reading of scans to minimize inter-observer variability.

    • Review baseline imaging to confirm the absence of significant adenomyosis.

    • Consider the median reduction rates observed in large clinical trials as a benchmark, but expect a range of individual responses. For example, the PEARL IV study showed median reductions of 54% and 58% for 5 mg and 10 mg doses, respectively, after the second treatment course.[5]

Problem 3: Participants report adverse events such as headaches or hot flushes.

  • Possible Cause: These are known side effects of UPA, although they are generally mild to moderate in severity.[7][8]

  • Troubleshooting Steps:

    • Record all adverse events systematically in the case report forms.

    • Assess the severity and impact on the participant's quality of life.

    • In most cases, these side effects are transient and do not necessitate treatment discontinuation. Less than 5% of patients in the PEARL IV study discontinued (B1498344) treatment due to adverse events.[5]

Data Presentation

Table 1: Amenorrhea Rates in Key this compound Clinical Trials

Clinical TrialTreatment GroupTreatment DurationAmenorrhea Rate
PEARL I [3]5 mg UPA13 weeks91%
10 mg UPA13 weeks92%
Placebo13 weeks19%
PEARL II [3]5 mg UPA13 weeks90%
10 mg UPA13 weeks98%
PEARL III [9][10]10 mg UPA (Course 1)3 months79%
10 mg UPA (Course 2)3 months89%
10 mg UPA (Course 3)3 months88%
10 mg UPA (Course 4)3 months90%
PEARL IV [5]5 mg UPA (during both courses)Two 12-week courses62%
10 mg UPA (during both courses)Two 12-week courses73%
VENUS-I [11]5 mg UPA12 weeks47%
10 mg UPA12 weeks58%
Placebo12 weeks2%

Table 2: Fibroid Volume Reduction in Key this compound Clinical Trials

Clinical TrialTreatment GroupTreatment DurationMedian Fibroid Volume Reduction from Baseline
PEARL II [3]5 mg UPA13 weeks-36%
10 mg UPA13 weeks-42%
PEARL III Extension [9][10][12]10 mg UPA (after Course 1)3 months-45%
10 mg UPA (after Course 2)3 months-63%
10 mg UPA (after Course 3)3 months-67%
10 mg UPA (after Course 4)3 months-72%
PEARL IV [5]5 mg UPA (after Course 2)Two 12-week courses-54%
10 mg UPA (after Course 2)Two 12-week courses-58%
Japanese Phase III [8]10 mg UPA (after Course 1)12 weeks-21.5%
10 mg UPA (after Course 2)12 weeks-31.4%
10 mg UPA (after Course 3)12 weeks-35.0%

Experimental Protocols

PEARL III and Extension Study Protocol [9][10]

  • Objective: To assess the efficacy and safety of long-term, intermittent UPA treatment for symptomatic uterine fibroids.

  • Design: Repeated intermittent open-label UPA courses. Each 3-month course was followed by a 10-day double-blind treatment with either norethisterone acetate (NETA) or a placebo.

  • Participants: 209 women with symptomatic fibroids, including heavy menstrual bleeding.

  • Intervention: Patients received up to four 3-month courses of 10 mg of UPA daily.

  • Main Outcome Measures:

    • Amenorrhea

    • Fibroid volume

    • Endometrial histology

PEARL IV Study Protocol [5][13]

  • Objective: To evaluate the efficacy and safety of repeated 12-week courses of 5 mg or 10 mg of UPA daily for the intermittent treatment of symptomatic uterine fibroids.

  • Design: A double-blind, randomized administration of two 12-week courses of UPA.

  • Participants: 451 individuals with symptomatic uterine fibroids and heavy menstrual bleeding.

  • Intervention: Two repeated 12-week treatment courses of either 5 mg or 10 mg of UPA daily.

  • Main Outcome Measures:

    • Amenorrhea

    • Controlled bleeding

    • Fibroid volume

    • Quality of Life (QoL)

    • Pain

Visualizations

UPA_Signaling_Pathway cluster_cell Uterine Fibroid Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR_complex UPA-PR Complex PRE Progesterone Response Element (PRE) on DNA UPA_PR_complex->PRE Translocates to nucleus and binds DNA Gene_Expression Altered Gene Expression PRE->Gene_Expression Modulates Cell_Effects Inhibition of Proliferation & Induction of Apoptosis Gene_Expression->Cell_Effects Leads to

Caption: this compound Signaling Pathway in Uterine Fibroid Cells.

Experimental_Workflow_PEARL_III start Screening & Enrollment of Patients (Symptomatic Fibroids) course1 Course 1: 10mg UPA Daily (3 Months) start->course1 followup1 10-day Double-Blind Treatment: NETA or Placebo course1->followup1 Assess Amenorrhea, Fibroid Volume, Endometrial Histology course2 Course 2: 10mg UPA Daily (3 Months) followup1->course2 followup2 10-day Double-Blind Treatment: NETA or Placebo course2->followup2 Assess Amenorrhea, Fibroid Volume, Endometrial Histology course3 Course 3: 10mg UPA Daily (3 Months) followup2->course3 followup3 10-day Double-Blind Treatment: NETA or Placebo course3->followup3 Assess Amenorrhea, Fibroid Volume, Endometrial Histology course4 Course 4: 10mg UPA Daily (3 Months) followup3->course4 followup4 10-day Double-Blind Treatment: NETA or Placebo course4->followup4 Assess Amenorrhea, Fibroid Volume, Endometrial Histology end End of Study Assessments followup4->end

Caption: PEARL III and Extension Study Experimental Workflow.

Logical_Relationship_Dose_Response cluster_input Input Variables cluster_outcomes Clinical Outcomes Dose UPA Daily Dose Amenorrhea Amenorrhea Rate Dose->Amenorrhea Directly influences Volume_Reduction Fibroid Volume Reduction Dose->Volume_Reduction Directly influences Adverse_Events Adverse Events Dose->Adverse_Events May influence

Caption: Logical Relationship between UPA Dose and Clinical Outcomes.

References

Technical Support Center: Ulipristal Acetate Drug-Drug Interaction Considerations in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulipristal (B1683391) Acetate (B1210297) (UPA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Ulipristal Acetate and why is it important for drug-drug interaction (DDI) studies?

A1: this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2][3][4] This is a critical consideration in clinical research because co-administration of UPA with drugs that are potent inducers or inhibitors of CYP3A4 can significantly alter its plasma concentration, potentially impacting both efficacy and safety.[5][6] Therefore, a thorough evaluation of concomitant medications that affect the CYP3A4 pathway is essential when designing and conducting clinical trials with UPA.

Q2: What are the expected effects of co-administering a CYP3A4 inducer with this compound?

A2: Co-administration of a strong CYP3A4 inducer, such as rifampin, with this compound leads to a significant decrease in UPA plasma concentrations (both Cmax and AUC).[7][8][9] This reduction in exposure can decrease the therapeutic efficacy of UPA. Therefore, concomitant use of strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) with UPA is generally not recommended in clinical practice and should be a key consideration in clinical trial design and patient eligibility.[1][6]

Q3: What are the expected effects of co-administering a CYP3A4 inhibitor with this compound?

A3: The co-administration of a strong CYP3A4 inhibitor, such as ketoconazole (B1673606), with this compound results in a substantial increase in UPA plasma concentrations (both Cmax and AUC).[5][8][9] This increased exposure could potentially lead to a higher incidence or severity of adverse events. While studies have shown that this increase in exposure did not negatively impact the safety and tolerability of UPA, it is recommended to avoid concomitant use with strong or moderate CYP3A4 inhibitors.[2]

Q4: How do drugs that alter gastric pH affect the pharmacokinetics of this compound?

A4: this compound is a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility at neutral pH.[10][11] Co-administration with drugs that increase gastric pH, such as proton pump inhibitors (e.g., esomeprazole), can lead to a significant decrease in the maximum plasma concentration (Cmax) of UPA and a delay in the time to reach Cmax (tmax).[10][11][12] While the overall exposure (AUC) may not be significantly altered in the context of chronic administration, this modified absorption rate is an important factor to consider in clinical studies, especially those focusing on single-dose efficacy.[10][11][12]

Q5: Does this compound interact with P-glycoprotein (P-gp)?

A5: In vitro studies have suggested that this compound may be an inhibitor of the P-glycoprotein (P-gp) transporter at clinically relevant concentrations.[5][9] However, a clinical drug-drug interaction study involving the co-administration of UPA with fexofenadine, a known P-gp substrate, did not show any significant increase in the Cmax or AUC of fexofenadine.[8][9] This suggests that while there is potential for P-gp inhibition in vitro, it may not translate to clinically significant interactions in vivo.

Q6: Can this compound be co-administered with hormonal contraceptives in a clinical trial setting?

A6: Co-administration of this compound with hormonal contraceptives (both combined and progestin-only) is generally not recommended. UPA and progestins both bind to the progesterone (B1679170) receptor, and their concurrent use could lead to reduced efficacy for both compounds.[13] Clinical study protocols should include a washout period and the use of a reliable barrier method of contraception following UPA administration.[1][13]

Data Presentation: Quantitative Effects of Drug-Drug Interactions on this compound Pharmacokinetics

The following tables summarize the quantitative data from clinical drug-drug interaction studies with this compound.

Table 1: Effect of CYP3A4 Inducers on this compound Pharmacokinetics

Co-administered Drug (Inducer)UPA DoseInducer Dose and DurationChange in UPA CmaxChange in UPA AUCActive Metabolite (PGL4002) Cmax ChangeActive Metabolite (PGL4002) AUC ChangeReference(s)
Rifampin30 mg single dose600 mg once daily for 9 days↓ 90%↓ 93%↓ 84%↓ 90%[7][8][9]

Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics

Co-administered Drug (Inhibitor)UPA DoseInhibitor Dose and DurationChange in UPA CmaxChange in UPA AUCActive Metabolite (PGL4002) Cmax ChangeActive Metabolite (PGL4002) AUC ChangeReference(s)
Ketoconazole10 mg single dose400 mg once daily for 7 days↑ 2-fold↑ 5.9-fold↓ 47%↑ 2.4-fold[5][8][9]
Erythromycin20 mg once daily500 mg twice daily for 9 days↑ 24%↑ 224% (AUC0-t)Not reportedNot reported[10]

Table 3: Effect of Gastric pH Modifiers on this compound Pharmacokinetics

Co-administered DrugUPA DoseModifier Dose and DurationChange in UPA CmaxChange in UPA AUCChange in UPA tmaxReference(s)
Esomeprazole (B1671258)10 mg single dose20 mg once daily for 6 days↓ 65%↑ 15% (AUC0-t)Delayed from 0.75 to 1.00 h[10][11][12]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound (this compound) and positive control inhibitor (e.g., ketoconazole)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well plates

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compound, positive control, and CYP3A4 substrate in an appropriate solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[14]

  • Incubation Setup: In a 96-well plate, add the incubation buffer, HLM, and varying concentrations of the test compound or positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.

  • Initiate Reaction: Add the CYP3A4 substrate to each well to start the metabolic reaction.

  • Start Metabolism: Add the NADPH regenerating system to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-inhibition data to a suitable model (e.g., a four-parameter logistic model).

Protocol 2: Clinical Drug-Drug Interaction Study - Open-Label, Two-Period, Fixed-Sequence Design (Example: UPA and a CYP3A4 Inhibitor)

This protocol describes a typical design for a clinical study to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound.

Study Design:

  • Open-label, two-period, fixed-sequence study in healthy female volunteers.

Inclusion Criteria:

  • Healthy, non-pregnant, non-lactating female subjects of reproductive age.

  • Willing to use a non-hormonal method of contraception.

Exclusion Criteria:

  • Use of any medications known to be strong inducers or inhibitors of CYP3A4 within a specified period before the study.

  • Clinically significant abnormalities in laboratory tests, ECG, or physical examination.

Procedure:

  • Period 1 (Reference):

    • Administer a single oral dose of this compound (e.g., 10 mg or 30 mg) to subjects under fasting conditions.

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 or 96 hours post-dose) for pharmacokinetic analysis of UPA and its active metabolite.

  • Washout Period: A suitable washout period between the two treatment periods.

  • Period 2 (Test):

    • Administer the CYP3A4 inhibitor (e.g., ketoconazole 400 mg) once daily for a sufficient duration to achieve steady-state inhibition (e.g., 7 days).

    • On the last day of inhibitor administration, co-administer a single oral dose of this compound.

    • Collect serial blood samples for pharmacokinetic analysis as in Period 1.

Pharmacokinetic Analysis:

  • Plasma concentrations of UPA and its active metabolite will be determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) will be calculated using non-compartmental analysis.

  • The geometric mean ratios and 90% confidence intervals for Cmax and AUC of UPA with and without the inhibitor will be calculated to assess the magnitude of the interaction.

Safety Monitoring:

  • Monitor subjects for adverse events throughout the study.

  • Perform clinical laboratory tests, vital sign measurements, and ECGs at regular intervals.

Visualizations

UPA_Metabolism UPA This compound (Oral Administration) Absorption GI Absorption UPA->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Liver Liver Systemic_Circulation->Liver CYP3A4 CYP3A4 Liver->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Induces (Decreases UPA levels) Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibits (Increases UPA levels)

Caption: Metabolic pathway of this compound and points of drug-drug interactions.

DDI_Workflow start Start: New Concomitant Medication Proposed check_cyp3a4 Is the new drug a known CYP3A4 inducer or inhibitor? start->check_cyp3a4 check_ph Does the new drug affect gastric pH? check_cyp3a4->check_ph No assess_risk_cyp Assess Risk: Potential for significant alteration of UPA exposure check_cyp3a4->assess_risk_cyp Yes check_hormonal Is the new drug a hormonal contraceptive? check_ph->check_hormonal No assess_risk_ph Assess Risk: Potential for altered UPA absorption check_ph->assess_risk_ph Yes assess_risk_hormonal Assess Risk: Potential for reduced efficacy of both drugs check_hormonal->assess_risk_hormonal Yes no_interaction Low risk of clinically significant DDI check_hormonal->no_interaction No implement_measures Implement Mitigation Strategies: - Dose adjustment - Increased monitoring - Exclusion from trial assess_risk_cyp->implement_measures assess_risk_ph->implement_measures assess_risk_hormonal->implement_measures end End: Decision on Co-administration no_interaction->end implement_measures->end

Caption: Decision workflow for assessing potential drug-drug interactions with UPA.

Troubleshooting Guide

Issue 1: High inter-subject variability in this compound pharmacokinetic (PK) parameters.

  • Possible Causes:

    • Genetic Polymorphisms: Variations in CYP3A4 or other metabolizing enzyme genes can lead to differences in drug metabolism.

    • Concomitant Medications: Undisclosed use of over-the-counter medications or herbal supplements (e.g., St. John's Wort) that induce or inhibit CYP3A4.

    • Hormonal Fluctuations: The menstrual cycle can influence the activity of drug-metabolizing enzymes and transporters, potentially affecting UPA pharmacokinetics.[15]

    • Patient Compliance: Inconsistent adherence to dosing schedules in multiple-dose studies.

    • Sample Handling: Inconsistencies in blood sample collection, processing, or storage can introduce variability.

  • Troubleshooting Steps:

    • Thorough Medication Review: Obtain a detailed history of all medications, including supplements, taken by study participants.

    • Standardize Procedures: Ensure strict adherence to protocols for sample collection, handling, and storage across all sites.

    • Pharmacogenetic Analysis: Consider incorporating pharmacogenetic testing for relevant genes (e.g., CYP3A4, CYP3A5) to stratify subjects and explain variability.

    • Monitor Compliance: Implement measures to monitor and encourage patient adherence to the dosing regimen.

    • Consider Menstrual Cycle Phase: If feasible and relevant to the study design, record and consider the menstrual cycle phase of participants during PK sampling.

Issue 2: Unexpectedly low or high plasma concentrations of this compound.

  • Possible Causes:

    • Drug-Drug Interactions: As detailed in the FAQs, interactions with CYP3A4 modulators or drugs affecting gastric pH can significantly alter UPA concentrations.

    • Food Effects: While UPA can be taken with or without food, a high-fat meal can delay its absorption and lower Cmax.

    • Vomiting: Vomiting within three hours of administration can lead to incomplete absorption.[1]

    • Bioanalytical Issues: Problems with the analytical method, such as matrix effects or issues with sample stability, can lead to inaccurate quantification.

  • Troubleshooting Steps:

    • Review Concomitant Medications: Carefully review all concomitant medications for potential interactions.

    • Standardize Food Intake: For PK studies, standardize food intake around the time of UPA administration.

    • Document Vomiting Episodes: Ensure any instances of vomiting are recorded and consider re-dosing if it occurs within three hours of administration.

    • Validate Bioanalytical Method: Thoroughly validate the bioanalytical method for accuracy, precision, and stability. Conduct matrix effect evaluations.

Issue 3: Discrepancy between in vitro and in vivo DDI results.

  • Possible Causes:

    • Complexity of in vivo systems: In vivo drug disposition is influenced by multiple factors (e.g., transporters, multiple metabolic pathways) that may not be fully captured in a simplified in vitro system.

    • Concentration Differences: The concentrations of the drug used in in vitro assays may not be representative of the unbound concentrations at the site of interaction in vivo.

    • Metabolite Effects: Metabolites of the interacting drug may also have inhibitory or inducing effects that are not accounted for in simple in vitro models.

  • Troubleshooting Steps:

    • Refine in vitro models: Use more complex in vitro systems, such as human hepatocytes, to better mimic the in vivo environment.

    • Physiologically Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to integrate in vitro data with physiological information to better predict in vivo DDIs.

    • Careful Interpretation: Interpret in vitro DDI data with caution and consider it as a screening tool to prioritize which clinical DDI studies are necessary.

References

Validation & Comparative

Ulipristal Acetate vs. Mifepristone: A Comparative Analysis in Uterine Fibroid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Uterine fibroids, the most common benign tumors in women of reproductive age, present a significant clinical challenge due to symptoms such as heavy menstrual bleeding, pain, and pressure. This guide provides a comparative analysis of two selective progesterone (B1679170) receptor modulators (SPRMs), Ulipristal Acetate (B1210297) (UPA) and Mifepristone (B1683876), for the treatment of uterine fibroids. Both drugs have shown efficacy in reducing fibroid size and controlling symptoms, offering a non-surgical alternative for many women. This analysis is based on a review of published clinical trial data.

Mechanism of Action

Both Ulipristal Acetate and Mifepristone exert their therapeutic effects by modulating the progesterone receptor (PR). Progesterone is a key hormone implicated in the growth of uterine fibroids. By binding to the PR, these drugs inhibit the downstream signaling pathways that promote fibroid cell proliferation and survival.

This compound acts as a selective progesterone receptor modulator with partial antagonist and agonist effects.[1] In the context of uterine fibroids, its primary action is antagonistic, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in fibroid cells.[1] This results in a reduction in fibroid volume. UPA also has a direct effect on the endometrium, leading to the control of uterine bleeding.

Mifepristone is a potent progesterone receptor antagonist.[2] It competitively blocks the progesterone receptor, thereby inhibiting the growth-promoting effects of progesterone on uterine fibroids.[3] This leads to a decrease in fibroid size and a reduction in associated symptoms like heavy menstrual bleeding.[2] At higher doses, mifepristone also exhibits anti-glucocorticoid activity.[4]

Signaling Pathway Overview

The following diagram illustrates the generalized signaling pathway affected by this compound and Mifepristone in uterine fibroid cells.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone PR Progesterone Receptor Progesterone->PR Binds to Gene_Transcription Gene Transcription PR->Gene_Transcription Activates UPA_Mife This compound / Mifepristone UPA_Mife->PR Blocks Proliferation Cell Proliferation (Growth Factors) Gene_Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis (Bcl-2) Gene_Transcription->Apoptosis_Inhibition Angiogenesis Angiogenesis (VEGF) Gene_Transcription->Angiogenesis

Simplified Signaling Pathway of SPRMs in Uterine Fibroids.

Comparative Efficacy: A Summary of Clinical Trial Data

The following tables summarize the quantitative data from various comparative studies on the efficacy of this compound and Mifepristone in treating uterine fibroids.

Table 1: Reduction in Fibroid Volume

Study (Year)Drug & DosageTreatment DurationMean Reduction in Fibroid Volume
Prasad S, Sethi S (2019)[5]This compound 5mg/day3 monthsSize reduction observed (specific % not provided)
Mifepristone 25mg/day3 monthsGreater size reduction than UPA
A comparative prospective observational study (2022)[6]This compound 5mg/day3 monthsSignificant reduction
Mifepristone 25mg/day3 monthsInsignificant reduction
Kale AR, et al. (2018)[7]This compound 10mg/day3 monthsMore effective for fibroids 3-5 cm (reduction % not specified)
Mifepristone 25mg/day3 months40% reduction for fibroids <3 cm
A study on the effect of mifepristone on uterine fibroids (2023)[8]Mifepristone 25mg/day3 months37.5%
Donnez J, et al. (PEARL III Extension) (2014)[9]This compound 10mg/day4 courses of 3 months-63% after course 2, -67% after course 3, -72% after course 4

Table 2: Control of Uterine Bleeding and Improvement in Hemoglobin

Study (Year)Drug & DosageTreatment DurationControl of Bleeding (Amenorrhea Rate)Mean Increase in Hemoglobin (g/dL)
PEARL I[1]This compound 5mg/day13 weeks91% (73% amenorrhea)Significant increase (specific value not provided)
This compound 10mg/day13 weeks92% (82% amenorrhea)Significant increase (specific value not provided)
A comparative prospective observational study (2022)[6]This compound 5mg/day3 monthsEffective in reducing menorrhagiaSignificant improvement
Mifepristone 25mg/day3 monthsEffective in reducing menorrhagiaSignificant improvement
A study on the effect of mifepristone on uterine fibroids (2023)[8]Mifepristone 25mg/day3 monthsMean PBAC score reduced from 90.6 to 8.9From 9.37 to 11.05
Donnez J, et al. (PEARL III Extension) (2014)[9]This compound 10mg/day4 courses of 3 months89% amenorrhea after course 2Not specified

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the clinical trials comparing this compound and Mifepristone.

Patient Selection and Randomization
  • Inclusion Criteria: Premenopausal women aged 18-50 years with symptomatic uterine fibroids confirmed by ultrasound.[10][11] Symptoms typically include heavy menstrual bleeding (defined as a Pictorial Blood Loss Assessment Chart [PBAC] score >100), and at least one fibroid of a specified size (e.g., ≥2.5 cm).[1][10]

  • Exclusion Criteria: Pregnancy or desire for pregnancy, current or recent hormonal therapy, suspected malignancy, and contraindications to the study drugs.[11]

  • Randomization: Patients are typically randomized in a double-blind, placebo-controlled, or active-comparator-controlled manner to receive either this compound or Mifepristone at specified daily doses for a defined treatment period (commonly 3 months).[1][12]

Assessment of Uterine and Fibroid Volume
  • Method: Transvaginal ultrasound is the primary imaging modality used to measure uterine and fibroid volume.

  • Procedure:

    • The longitudinal (L), anteroposterior (AP), and transverse (W) diameters of the uterus and each fibroid are measured.

    • The volume (V) is calculated using the prolate ellipsoid formula: V = 0.52 × L × W × AP.

    • Measurements are taken at baseline and at the end of the treatment period to assess the percentage change in volume.

  • For higher accuracy: 3D ultrasound or Magnetic Resonance Imaging (MRI) may be employed.

Assessment of Uterine Bleeding
  • Method: The Pictorial Blood Loss Assessment Chart (PBAC) is a validated, semi-quantitative tool used to assess menstrual blood loss.[2][4]

  • Procedure:

    • Patients are provided with the PBAC and instructed to record the number of sanitary products used and the degree of soiling for each day of their menstrual cycle.[13]

    • Scores are assigned based on the level of saturation of pads and tampons, as well as the presence and size of blood clots.[4]

    • A total score is calculated for the menstrual cycle. A score of ≥100 is generally considered indicative of heavy menstrual bleeding.[13]

    • PBAC scores are recorded at baseline and during the treatment period to evaluate the reduction in menstrual blood loss.

Endometrial Biopsy and Histopathological Analysis
  • Purpose: To assess the effect of the study drugs on the endometrium and to rule out endometrial hyperplasia or malignancy.[11]

  • Procedure:

    • An endometrial biopsy is performed at baseline and at the end of the treatment period.[11]

    • A small sample of endometrial tissue is obtained using a thin suction tube inserted through the cervix into the uterus.[14]

    • The tissue sample is fixed, processed, and embedded in paraffin.

    • Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A pathologist examines the slides under a microscope to evaluate the endometrial histology, noting features such as glandular and stromal changes, and the presence or absence of hyperplasia or atypia.

Assessment of Quality of Life
  • Method: The Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire is a validated, self-reported instrument used to assess symptom severity and health-related quality of life in women with uterine fibroids.[6][15]

  • Procedure:

    • The questionnaire, which includes a symptom severity scale and a health-related quality of life scale, is administered to patients at baseline and at the end of the treatment period.[15]

    • Scores are calculated for each domain, with higher scores on the symptom severity scale indicating more severe symptoms and higher scores on the quality of life scale indicating better quality of life.[15]

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial comparing this compound and Mifepristone for the treatment of uterine fibroids.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment - Transvaginal Ultrasound - PBAC - Endometrial Biopsy - UFS-QoL - Hemoglobin Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization UPA_Arm This compound Treatment Arm Randomization->UPA_Arm Mife_Arm Mifepristone Treatment Arm Randomization->Mife_Arm Treatment_Period Treatment Period (e.g., 3 months) UPA_Arm->Treatment_Period End_of_Treatment_Assessment End of Treatment Assessment - Transvaginal Ultrasound - PBAC - Endometrial Biopsy - UFS-QoL - Hemoglobin UPA_Arm->End_of_Treatment_Assessment Follow-up Mife_Arm->Treatment_Period Mife_Arm->End_of_Treatment_Assessment Follow-up Data_Analysis Data Analysis and Comparison End_of_Treatment_Assessment->Data_Analysis

Typical Clinical Trial Workflow.

Safety and Tolerability

Both this compound and Mifepristone are generally well-tolerated. Common side effects for both drugs can include headache, nausea, and abdominal pain.[10] Menstrual irregularities, including amenorrhea, are common and are an expected effect of the treatment.[6]

A key safety concern with this compound has been the risk of rare but serious liver injury, which has led to restrictions on its use in some regions. Liver function monitoring is recommended before, during, and after treatment with UPA.

Conclusion

Both this compound and Mifepristone are effective medical treatments for uterine fibroids, offering significant improvements in symptoms and quality of life. The choice between these two agents may depend on factors such as the size of the fibroids, the patient's primary symptoms, and the regulatory status and safety profile of each drug. Further long-term comparative studies are needed to fully elucidate the relative benefits and risks of these two important therapeutic options.

References

A Comparative Analysis of Ulipristal Acetate and Other Selective Progesterone Receptor Modulators on Endometrial Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the endometrial effects of Ulipristal (B1683391) Acetate (B1210297) (UPA) and other prominent Selective Progesterone (B1679170) Receptor Modulators (SPRMs), including Vilaprisan (B611686), Asoprisnil (B1665293), Telapristone, and Mifepristone (B1683876). The information presented herein is curated from a wide range of clinical trials and preclinical studies to facilitate an objective evaluation of these compounds for research and drug development purposes.

Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic compounds that exhibit tissue-selective agonist or antagonist activity at the progesterone receptor (PR).[1][2] This dual functionality allows for targeted therapeutic effects, particularly in gynecological conditions such as uterine fibroids and endometriosis, by modulating the proliferative and secretory activities of the endometrium.[3][4] A characteristic class effect of SPRMs is the induction of benign, reversible histological changes in the endometrium, termed Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC).[3][5] These changes are distinct from endometrial hyperplasia and typically resolve after cessation of treatment.[4][5]

Quantitative Comparison of Endometrial Effects

The following tables summarize key quantitative data from clinical studies on the endometrial effects of various SPRMs.

SPRM Dosage Treatment Duration Incidence of PAEC (%) Key Findings References
Ulipristal Acetate (UPA) 5 mg/day12 weeks (PEARL I)5 mg: Not specifiedNo endometrial hyperplasia or adenocarcinoma reported at the end of treatment.
10 mg/day12 weeks (PEARL I)10 mg: Not specified[5]
5 mg/day12 weeks (PEARL II)5 mg: Not specifiedOne case of simple, non-atypical hyperplasia in the 5 mg group.[5]
10 mg/day12 weeks (PEARL II)10 mg: Not specified[5]
10 mg/day4 x 12-week courses (PEARL III Extension)After course 4: 10.3%No cases of endometrial hyperplasia or adenocarcinoma reported.[4]
5 or 10 mg/day12 weeks (PEARL IV)After course 2: 16.3% (5mg), 19.2% (10mg); After course 4: 16.2% (5mg), 10.3% (10mg)Non-physiological endometrial changes increased after treatment but were independent of dose and number of courses.[4][6]
Vilaprisan 2 mg/day12 weeks (ASTEROID 2)Not specifiedNo safety concerns regarding endometrial safety were identified by biopsy.[7]
0.5, 1.0, 2.0, 4.0 mg/day12 weeks (ASTEROID 1)Not specifiedNo safety concerns identified in endometrial safety by biopsy.[2][8]
Asoprisnil 10 mg/day12 monthsNot specifiedMean endometrial thickness increased by ~2 mm compared to placebo.[9]
25 mg/day12 monthsNot specifiedAssociated with cystic changes in the endometrium.[9]
10 or 25 mg/day3 monthsNot specifiedDecreased endometrial thickness and low mitotic activity in endometrial glands and stroma.[10][11]
Telapristone 12.5, 25, or 50 mg/day3 or 6 monthsNot specifiedInduces novel histologic changes that can be misinterpreted as disordered proliferative or hyperplastic endometrium.[3][12]
Mifepristone 2 or 5 mg/day120 daysNot specifiedInactive proliferative or cystic changes with dense stroma; significant decrease in Ki67 staining.[13]
2.5, 5, or 10 mg/day6 months2.5mg: 16.7%, 5mg: 9.1%Low incidence of PAECs.[14]
400 mg/day6 months (2 courses)Not specifiedDeveloped massive simple endometrial hyperplasia.[15]

PAEC: Progesterone Receptor Modulator-Associated Endometrial Changes

SPRM Dosage Treatment Duration Effect on Endometrial Thickness Key Findings References
This compound (UPA) 5 or 10 mg/dayLong-term intermittentTransient increases in <10% of patients after each course.Reversible upon treatment cessation.[16]
Asoprisnil 10 mg/day12 monthsMean increase of ~2 mm vs. placebo.Progressive, dose-dependent increase.[1][9][17]
25 mg/day12 monthsMean increase of ~2 mm vs. placebo.[1][9][17]
Mifepristone 2 or 5 mg/day120 daysIncreased in one cohort, decreased in another, depending on the timing of treatment initiation.[13]

Experimental Protocols

Endometrial Biopsy and Histological Assessment

Endometrial biopsies are typically performed at baseline and at the end of the treatment period. In long-term studies, biopsies may be taken at repeated intervals.[4][5] The specimens are fixed in formalin and embedded in paraffin (B1166041) for histological examination.

Histological Scoring of PAEC: A standardized morphologic scheme is used to assess endometrial changes. Key features of PAEC include:

  • Cystically dilated glands

  • Inactive or weakly secretory glandular epithelium

  • Low mitotic activity in both glands and stroma

  • Apoptosis

  • Absence of significant nuclear atypia

  • Stromal compaction without decidualization

  • Abnormal, thick-walled stromal vessels[5][10][11]

Pathologists blinded to the treatment allocation independently evaluate the biopsies.

Immunohistochemistry (IHC) for Cell Proliferation (Ki67)
  • Tissue Preparation: 4-5 µm thick sections are cut from paraffin-embedded endometrial tissue blocks and mounted on positively charged slides.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or a high pH buffer (pH 9.0) in a pressure cooker or water bath.[18][19][20]

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block or normal serum.[18][20][21]

  • Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody against Ki-67 (e.g., MIB-1 clone) at an appropriate dilution (e.g., 1:100) overnight at 4°C or for 1 hour at room temperature.[18][19]

  • Detection System: A secondary antibody and an enzyme conjugate (e.g., horseradish peroxidase) are applied, followed by a chromogen (e.g., DAB) to visualize the antigen-antibody complex.[18][21]

  • Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.[18][21]

  • Scoring: The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of glandular and stromal cells in representative high-power fields.[18]

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from endometrial tissue or cultured cells using a suitable method, such as TRIzol reagent.[22][23][24]

  • RNA Quality and Quantity Assessment: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.[22]

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[22][23][24]

  • qPCR: The relative expression of target genes is quantified using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[23][25][26]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a stable housekeeping gene (e.g., GAPDH, 18S) used for normalization.[23][26]

Signaling Pathways and Molecular Mechanisms

The endometrial effects of SPRMs are mediated through their interaction with the progesterone receptor, leading to the modulation of various downstream signaling pathways.

SPRM_Signaling_Pathway UPA This compound PR Progesterone Receptor (PR-A / PR-B) UPA->PR Modulates Vilaprisan Vilaprisan Vilaprisan->PR Modulates Asoprisnil Asoprisnil Asoprisnil->PR Modulates Telapristone Telapristone Telapristone->PR Modulates Mifepristone Mifepristone Mifepristone->PR Antagonist HAND2 HAND2 PR->HAND2 Induces Wnt_beta_catenin Wnt/β-catenin Pathway PR->Wnt_beta_catenin Modulates PAEC PAEC PR->PAEC Induces FGF18 FGF18 HAND2->FGF18 Represses Cell_Proliferation Epithelial Cell Proliferation FGF18->Cell_Proliferation Promotes Wnt_beta_catenin->Cell_Proliferation Promotes

Caption: SPRM Signaling Pathways in the Endometrium.

A key differential mechanism involves the regulation of the transcription factor HAND2 . Progesterone, acting through its receptor, induces HAND2 expression in the endometrial stroma.[27] HAND2, in turn, represses the expression of fibroblast growth factor 18 (FGF18), a potent mitogen for epithelial cells.[28][29][30] Studies have shown that while long-term exposure to This compound does not suppress HAND2 expression, Mifepristone leads to its downregulation. This differential effect on the HAND2-FGF18 signaling axis may contribute to the varying degrees of endometrial proliferation observed with different SPRMs.

Furthermore, progesterone receptor signaling interacts with other crucial pathways, such as the Wnt/β-catenin pathway, which is also implicated in endometrial cell proliferation.[31] The modulation of these pathways by different SPRMs likely underlies their distinct endometrial effects. All SPRMs, through their interaction with the progesterone receptor, induce the characteristic histological features of PAEC.[3]

Experimental Workflow

Experimental_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis Patient_Recruitment Patient Recruitment (e.g., with uterine fibroids) Baseline_Assessment Baseline Assessment - Endometrial Biopsy - Transvaginal Ultrasound Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment SPRM Treatment (e.g., UPA, Vilaprisan, etc.) Randomization->Treatment Placebo Placebo Randomization->Placebo End_of_Treatment_Assessment End-of-Treatment Assessment - Endometrial Biopsy - Transvaginal Ultrasound Treatment->End_of_Treatment_Assessment Placebo->End_of_Treatment_Assessment Histology Histological Analysis (PAEC Scoring) End_of_Treatment_Assessment->Histology IHC Immunohistochemistry (e.g., Ki67) End_of_Treatment_Assessment->IHC qPCR qRT-PCR (Gene Expression) End_of_Treatment_Assessment->qPCR Data_Analysis Comparative Data Analysis Histology->Data_Analysis IHC->Data_Analysis qPCR->Data_Analysis

Caption: General Experimental Workflow for Comparative Studies.

Conclusion

This compound and other SPRMs exert significant and distinct effects on the endometrium. While all induce the characteristic, benign, and reversible PAEC, the incidence and specific histological features can vary. Quantitative differences in endometrial thickness and cell proliferation are also observed. These differences are likely attributable to the unique molecular interactions of each SPRM with the progesterone receptor and the subsequent differential modulation of downstream signaling pathways, such as the HAND2-FGF18 axis. For researchers and drug development professionals, a thorough understanding of these comparative effects is crucial for the design of future studies and the development of novel therapeutics with optimized efficacy and safety profiles. The provided data and experimental outlines serve as a foundational resource for these endeavors.

References

Ulipristal Acetate vs. Levonorgestrel for Emergency Contraception: A Mechanistic and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ulipristal (B1683391) acetate (B1210297) (UPA) and levonorgestrel (B1675169) (LNG), the two primary oral options for emergency contraception (EC). We will delve into their distinct mechanisms of action, supported by quantitative data from clinical and preclinical studies, and detail the experimental protocols used to generate this evidence.

Core Mechanistic Differences: Progesterone (B1679170) Receptor Modulation

The fundamental difference between ulipristal acetate and levonorgestrel lies in their interaction with the progesterone receptor (PR), which is crucial for regulating the menstrual cycle and ovulation.

  • This compound (UPA): UPA is a selective progesterone receptor modulator (SPRM).[1][2][3] This means it can exert both antagonistic (blocking) and partial agonistic (partially activating) effects on the progesterone receptor, depending on the target tissue.[2][3] Its primary mechanism in emergency contraception is the inhibition or delay of ovulation by antagonizing the effects of progesterone.[3][4][5][6] A key advantage of UPA is its ability to delay follicular rupture even when administered shortly before or after the luteinizing hormone (LH) surge has begun, a time when LNG is no longer effective.[1][2][7][8]

  • Levonorgestrel (LNG): LNG is a synthetic progestin that acts as a progesterone receptor agonist, meaning it mimics the effects of natural progesterone.[3][9] For emergency contraception, a high dose of LNG is thought to work primarily by inhibiting or delaying the pre-ovulatory LH surge when administered before the surge begins.[1][2][5] This action prevents or postpones ovulation, allowing time for sperm in the female reproductive tract to become non-viable.[10] However, if the LH surge has already started, LNG is unable to prevent follicular rupture and ovulation.[1][2][7]

Signaling Pathways in Ovulation Control

The following diagram illustrates the hormonal cascade of the normal ovulatory cycle and the distinct intervention points of LNG and UPA.

Caption: Comparative Signaling Pathways of LNG and UPA in Ovulation Inhibition.

Quantitative Data Comparison

The following tables summarize key quantitative differences between UPA and LNG based on clinical trial data.

Table 1: Comparative Efficacy by Time of Administration

Time After Unprotected Intercourse This compound (UPA) Pregnancy Rate Levonorgestrel (LNG) Pregnancy Rate Notes
Within 24 hours 0.9% - 1.4% 0.6% - 2.2% UPA may be more effective, reducing pregnancy risk by up to 65% compared to LNG in some analyses.[7][11]
Within 72 hours 1.8% 2.6% In a head-to-head trial, UPA was non-inferior to LNG. A meta-analysis showed a significantly lower pregnancy risk with UPA.[4][12][13]

| 72 to 120 hours | 1.3% - 2.1% | 3.1% (less effective) | UPA maintains efficacy up to 120 hours, whereas LNG's effectiveness significantly decreases after 72 hours.[4][5][9][14] |

Table 2: Pharmacological and Clinical Characteristics

Feature This compound (UPA) Levonorgestrel (LNG) Citations
Drug Class Selective Progesterone Receptor Modulator (SPRM) Synthetic Progestin (Agonist) [3]
Receptor Binding High affinity for Progesterone Receptor (PR). Lower affinity for glucocorticoid and androgen receptors. Binds to Progesterone and Androgen Receptors. [4][5][15]
Window of Efficacy Up to 120 hours (5 days) Up to 72 hours (3 days), with declining efficacy [4][10][16]
Effect on Follicular Rupture (when given pre-ovulation) Delays rupture in ~59% of cases when dominant follicle is >18mm. Less effective when dominant follicle is >14-16mm; ineffective after LH surge starts. [5][9][17]
Effect on Menstrual Cycle Menses may be delayed by a mean of 2.1 days. Menses may occur earlier by a mean of 1.2 days. [4][7]

| Efficacy in High BMI | May be more effective than LNG in women with BMI ≥30 kg/m ². | Efficacy may be reduced in women with BMI ≥25 kg/m ². |[7][18][19] |

Post-Ovulatory Mechanisms: Endometrium and Sperm Function

While the primary mechanism for both drugs is delaying ovulation, research has explored potential post-ovulatory effects.

  • Endometrial Effects: UPA, due to its anti-progestogenic properties, has been suggested to potentially alter the endometrium, possibly decreasing its receptivity to implantation.[4][5][20] However, the primary contraceptive effect is attributed to its impact on ovulation. For LNG, most studies indicate it has no significant effect on endometrial development or implantation when used for emergency contraception.[5][21]

  • Sperm Function: The bulk of evidence suggests that neither UPA nor LNG at clinically relevant concentrations significantly affects sperm function, including motility, viability, or the acrosome reaction.[5][22][23] Therefore, interference with sperm function is not considered a primary mechanism of action for either drug.

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies designed to assess contraceptive efficacy and mechanism.

Protocol 1: Ovulation Inhibition Assessment

  • Objective: To determine the effect of a single dose of UPA or LNG on follicular development and ovulation.

  • Methodology:

    • Participant Recruitment: Healthy, ovulatory women with regular menstrual cycles are recruited.[24] A baseline screening cycle is often used to confirm ovulation via serum progesterone levels (≥3 ng/mL) in the luteal phase.[24]

    • Cycle Monitoring: Starting from a specific day of the menstrual cycle, participants undergo daily transvaginal ultrasonography to measure the diameter of the dominant ovarian follicle.[9]

    • Hormone Analysis: Daily blood samples are collected to measure serum levels of LH, estradiol, and progesterone.[25]

    • Drug Administration: The EC drug (e.g., 30 mg UPA or 1.5 mg LNG) is administered when the dominant follicle reaches a predetermined size (e.g., >15 mm or >18 mm).[5][9]

    • Primary Endpoint Assessment: The primary outcome is the incidence of follicular rupture (ovulation) within 5-6 days of drug administration. Follicular rupture is confirmed by ultrasound evidence of follicle collapse and subsequent increases in serum progesterone.[5] The delay in ovulation is calculated compared to a placebo or control cycle.

Protocol 2: Endometrial Receptivity Analysis

  • Objective: To assess the impact of UPA or LNG on the endometrium's readiness for embryo implantation.

  • Methodology:

    • Mock Cycle Preparation: Participants undergo a "mock" hormone replacement cycle to mimic the conditions of an embryo transfer cycle. This involves controlled administration of estrogen to build the uterine lining, followed by progesterone.[26]

    • Endometrial Biopsy: An endometrial biopsy is performed at a specific time point during the mid-luteal phase (e.g., 7 days after the LH surge or after 5 days of progesterone administration).[27]

    • Histological Evaluation: The biopsy tissue is histologically dated to assess for normal luteal phase development.

    • Molecular Analysis (Endometrial Receptivity Array - ERA): The biopsy sample undergoes gene expression analysis. The ERA test analyzes the expression of over 200 genes involved in endometrial receptivity to determine if the endometrium is "Receptive," "Pre-receptive," or "Post-receptive."[27][28] This allows for a molecular assessment of the window of implantation.

Protocol 3: In Vitro Sperm Function Assay

  • Objective: To evaluate the direct effect of UPA or LNG on human sperm function.

  • Methodology:

    • Semen Sample Processing: Semen samples from fertile donors are processed using a density gradient centrifugation (e.g., Percoll gradient) to select for motile, viable spermatozoa.[29]

    • Sperm Capacitation: A portion of the spermatozoa is incubated in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin) to mimic the physiological changes sperm undergo in the female reproductive tract.[29]

    • Drug Exposure: Capacitated and non-capacitated sperm are exposed to various concentrations of LNG or UPA, typically reflecting the physiological serum levels achieved after oral administration (e.g., 1, 10, and 100 ng/mL).[29]

    • Functional Assessment:

      • Motility: Sperm motility is assessed using computer-assisted sperm analysis (CASA).

      • Acrosome Reaction (AR): The percentage of sperm that have undergone the acrosome reaction is quantified using a fluorescent staining technique (e.g., fluorescein (B123965) isothiocyanate-pisum sativum agglutinin, FITC-PSA) and microscopy.[29]

      • Viability: Sperm viability is assessed using vital stains (e.g., Hoescht 33258).[29]

    • Data Analysis: Functional parameters are compared between drug-exposed sperm and control groups (sperm incubated in medium alone).[29]

Conclusion

This compound and levonorgestrel are both effective emergency contraceptives that primarily act by inhibiting or delaying ovulation. The key mechanistic difference is UPA's ability, as a selective progesterone receptor modulator, to delay follicular rupture even when administered close to the time of ovulation, after the LH surge has begun.[1][7] This provides a wider window of efficacy and contributes to its higher effectiveness compared to LNG, particularly when taken closer to ovulation or between 72 and 120 hours after unprotected intercourse.[9][15] While post-ovulatory effects on the endometrium or sperm have been investigated, the primary, clinically significant mechanism for both drugs remains the disruption of ovulation. This detailed comparison provides researchers and drug development professionals with a comprehensive overview of the mechanistic distinctions and the experimental basis for the clinical use of these two important emergency contraceptives.

References

Intermittent Ulipristal Acetate Therapy: A Long-Term Safety and Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of intermittent Ulipristal (B1683391) Acetate (B1210297) (UPA) therapy for the treatment of uterine fibroids against other therapeutic alternatives. The information is supported by experimental data from key clinical trials to aid in research and development decision-making.

Executive Summary

Intermittent therapy with Ulipristal Acetate, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated significant efficacy in the long-term management of symptomatic uterine fibroids. Clinical data, primarily from the PEARL series of studies, show that repeated courses of UPA effectively control bleeding, reduce fibroid volume, and improve quality of life. However, its use has been associated with a risk of rare but serious liver injury, leading to restrictions on its clinical application. This guide presents a comparative analysis of UPA against other medical and procedural interventions, highlighting its performance based on available clinical trial data.

Comparative Efficacy

Intermittent UPA therapy has shown a strong and sustained impact on the primary symptoms of uterine fibroids. The following tables summarize the key efficacy outcomes from the PEARL clinical trial program and compare them with other treatment modalities.

Table 1: Efficacy of Long-Term Intermittent this compound Therapy (PEARL III & IV Studies)

Efficacy EndpointPEARL III (up to 4 courses of 10 mg UPA)PEARL IV (up to 4 courses of 5 mg & 10 mg UPA)
Amenorrhea Rate 79% after course 1; 88-90% in subsequent courses.[1]62% (5mg) and 73% (10mg) achieved amenorrhea in both of the first two courses.[2]
Median Time to Amenorrhea 4 days for course 1; 2-3 days for subsequent courses.[1]Not explicitly stated for all four courses.
Median Fibroid Volume Reduction -45% after course 1; -63% after course 2; -67% after course 3; -72% after course 4.[1]After 2 courses: -54% (5mg), -58% (10mg).[3] After 4 courses: Clinically significant reduction (≥25%) in 78.1% (5mg) and 80.5% (10mg).[4]
Improvement in Quality of Life Significant improvements observed and largely maintained during off-treatment intervals.[5]Significant improvements in both treatment groups.[2]
Pain Reduction Significant improvements from the fifth week of the first course, maintained throughout treatment.Significant improvements in both treatment groups.

Table 2: Comparative Efficacy of this compound vs. Leuprolide Acetate (PEARL II Study - 3 months)

Efficacy EndpointThis compound (5 mg)This compound (10 mg)Leuprolide Acetate (GnRH agonist)
Controlled Bleeding 90%98%89%
Median Time to Amenorrhea 7 days5 days21 days
Median Fibroid Volume Reduction -36%-42%-53%
Moderate to Severe Hot Flashes 11%10%40%

Table 3: Comparative Efficacy of this compound vs. Procedural Interventions

Efficacy EndpointIntermittent this compoundUterine Artery Embolization (UAE)Myomectomy
Symptom Control High rates of bleeding control and pain reduction.High rates of symptom resolution.[6]High rates of symptom resolution.
Fibroid Volume Reduction Significant reduction (up to 72% after 4 courses).[1]Significant reduction, comparable to UPA at 3 months.[7]Removal of fibroids.
Long-Term Recurrence/Re-intervention Fibroid regrowth can occur after treatment cessation.Re-intervention rate of 24% at 4 years.[8]Recurrence rates of 15-33%, with 10-21% requiring hysterectomy within 5-10 years.[8]
Fertility Outcomes Pregnancies have been reported post-treatment.[9][10]Pregnancy rates of 40-69% reported in women desiring pregnancy post-UAE.[3]Generally considered the standard of care for fertility preservation.

Long-Term Safety Profile

The long-term safety of intermittent UPA therapy has been a primary focus of clinical investigation, with particular attention to endometrial changes and hepatic function.

Endometrial Safety

Long-term intermittent UPA treatment is associated with benign, reversible endometrial changes known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC).[11][12][13]

  • Histological Features of PAEC : These changes are characterized by cystically dilated glands, inactive-appearing epithelium with low mitotic activity, and a compact, non-decidualized stroma.[11][14] These features are distinct from endometrial hyperplasia.[11]

  • Incidence and Reversibility : In clinical trials, PAEC was observed in up to approximately 60% of patients after a 3-month treatment course.[15] These changes were shown to be reversible upon treatment cessation.[11][16] Importantly, no cases of endometrial hyperplasia or carcinoma were reported in the long-term PEARL III extension study.[5]

Hepatic Safety

A significant safety concern with UPA is the risk of rare but serious liver injury, which has led to restrictions on its use by regulatory agencies like the European Medicines Agency (EMA).

  • Risk of Liver Injury : Post-marketing surveillance has identified cases of severe liver injury, with some requiring liver transplantation.[17][18]

  • Regulatory Recommendations : The EMA has recommended strict liver function monitoring for patients receiving UPA.[17][18][19] This includes baseline liver function tests before initiating each treatment course, monthly monitoring during the first two courses, and testing 2-4 weeks after treatment cessation.[19][20] Treatment should not be initiated in patients with elevated transaminases and should be stopped if significant elevations occur during therapy.[17][19][20]

Experimental Protocols

PEARL III & IV Clinical Trial Design

The long-term safety and efficacy data for intermittent UPA therapy are primarily derived from the PEARL III and IV studies.

  • Study Design : These were multicenter, open-label (PEARL III) and double-blind, randomized (PEARL IV) trials.[4][21]

  • Patient Population : Premenopausal women aged 18-48 with symptomatic uterine fibroids, including heavy menstrual bleeding, and at least one fibroid of a specified size.[21]

  • Intervention : Patients received repeated 3-month courses of oral UPA (10 mg daily in PEARL III, 5 mg or 10 mg daily in PEARL IV), with each treatment course followed by a drug-free interval.[4][21]

  • Key Assessments : Efficacy was assessed through measures of bleeding (Pictorial Blood Loss Assessment Chart - PBAC), fibroid volume (via ultrasound or MRI), pain scores, and quality of life questionnaires. Safety was monitored through adverse event reporting, laboratory tests, and endometrial biopsies.[16]

Endometrial Biopsy Protocol

Endometrial biopsies were a key component of the safety assessment in the PEARL trials.

  • Sample Collection : Endometrial biopsies were obtained at screening, at the end of treatment courses (e.g., after courses 2 and 4 in PEARL IV), and at follow-up visits after treatment cessation.[16]

  • Histopathological Evaluation : Biopsies were evaluated by multiple independent, blinded gynecologic pathologists.[15][16] The assessment used a standardized rating scale based on conventional descriptors of endometrial histology, as well as specific criteria for identifying PAEC.[15] The key distinguishing features of PAEC from hyperplasia included low mitotic activity, the presence of apoptosis, and the absence of stromal breakdown and glandular crowding.[11]

Liver Function Monitoring Protocol

Following post-marketing reports of liver injury, a strict liver function monitoring protocol was recommended by regulatory authorities.

  • Baseline Assessment : Liver function tests (including ALT, AST, and bilirubin) must be performed before initiating treatment with UPA. Treatment is contraindicated in patients with baseline transaminase levels exceeding 2 times the upper limit of normal (ULN).[17][20]

  • During Treatment : For the first two treatment courses, liver function tests should be performed monthly. For subsequent courses, testing is required before each new course begins and as clinically indicated.[17][20]

  • Post-Treatment : Liver function should be re-assessed 2-4 weeks after stopping treatment.[19][20]

  • Actionable Thresholds : Treatment must be stopped if transaminase levels rise to more than 3 times the ULN.[19] Patients should also be advised to report any symptoms of liver injury immediately.[18]

Mechanism of Action & Signaling Pathways

This compound is a selective progesterone receptor modulator (SPRM) with a mixed agonist/antagonist profile. In uterine fibroid cells, it primarily acts as a progesterone antagonist.

UPA Signaling Pathway in Uterine Fibroid Cells

UPA_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR_Complex UPA-PR Complex PR->UPA_PR_Complex Forms p21_p27 p21 & p27 (CDK Inhibitors) UPA_PR_Complex->p21_p27 Upregulates CyclinE_CDK2 Cyclin E / CDK2 UPA_PR_Complex->CyclinE_CDK2 Downregulates Bcl2 Bcl-2 (Anti-apoptotic) UPA_PR_Complex->Bcl2 Downregulates Caspases Caspases UPA_PR_Complex->Caspases Upregulates MMPs MMPs (e.g., MMP-2) UPA_PR_Complex->MMPs Upregulates STAT3_CCL2 STAT3/CCL2 Pathway UPA_PR_Complex->STAT3_CCL2 Inhibits CellCycleArrest Cell Cycle Arrest (G1 Phase) p21_p27->CellCycleArrest Induces Proliferation_Inhibition Inhibition of Proliferation CyclinE_CDK2->Proliferation_Inhibition Leads to Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis Induces ECM_Remodeling ECM Remodeling MMPs->ECM_Remodeling Induces STAT3_CCL2->Proliferation_Inhibition Contributes to

Caption: UPA's mechanism of action in uterine fibroid cells.

The binding of UPA to the progesterone receptor in uterine fibroid cells initiates a cascade of molecular events that collectively inhibit fibroid growth. This includes:

  • Inhibition of Cell Proliferation : UPA upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27, while downregulating cyclin E and CDK2.[7][22] This leads to cell cycle arrest, primarily in the G1 phase.[22]

  • Induction of Apoptosis : UPA promotes programmed cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating caspases.[23]

  • Extracellular Matrix (ECM) Remodeling : UPA has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are involved in the degradation of the ECM that contributes to fibroid bulk.[22]

  • Inhibition of Pro-survival Signaling : Studies have also indicated that UPA can inhibit the STAT3/CCL2 signaling pathway, which is implicated in the survival and growth of uterine sarcoma cells and may play a role in fibroid pathophysiology.[4][24]

Experimental Workflow for Assessing UPA Efficacy and Safety

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Intermittent Treatment Phase cluster_monitoring Monitoring & Assessment cluster_followup Post-Treatment Follow-up Patient_Recruitment Patient Recruitment (Symptomatic Fibroids) Baseline_Assessment Baseline Assessment - Fibroid Volume (MRI/US) - Bleeding (PBAC) - Endometrial Biopsy - Liver Function Tests Patient_Recruitment->Baseline_Assessment Treatment_Course_1 UPA Treatment Course 1 (3 months) Baseline_Assessment->Treatment_Course_1 Drug_Free_1 Drug-Free Interval Treatment_Course_1->Drug_Free_1 Efficacy_Monitoring Efficacy Monitoring - Bleeding Diary (PBAC) - QoL & Pain Scores Treatment_Course_1->Efficacy_Monitoring Safety_Monitoring Safety Monitoring - Monthly LFTs (Courses 1 & 2) - Adverse Event Reporting Treatment_Course_1->Safety_Monitoring Imaging Fibroid Volume Assessment (End of each course) Treatment_Course_1->Imaging Treatment_Course_N UPA Treatment Course 2-N (3 months each) Drug_Free_1->Treatment_Course_N Drug_Free_N Drug-Free Interval Treatment_Course_N->Drug_Free_N Treatment_Course_N->Efficacy_Monitoring Treatment_Course_N->Safety_Monitoring Treatment_Course_N->Imaging Biopsy Endometrial Biopsy (End of specified courses) Treatment_Course_N->Biopsy Final_Assessment Final Follow-up Visit (e.g., 3 months post-treatment) Drug_Free_N->Final_Assessment Long_Term_Outcomes Long-Term Outcomes - Symptom Recurrence - Fertility - Need for Surgery Final_Assessment->Long_Term_Outcomes

Caption: Generalized workflow for long-term intermittent UPA clinical trials.

Conclusion

Intermittent this compound therapy offers a highly effective medical management option for the long-term treatment of symptomatic uterine fibroids, providing a valuable alternative to surgical intervention for many patients. Its ability to rapidly control bleeding and progressively reduce fibroid volume over multiple treatment courses is well-documented. The primary safety concerns are the development of benign, reversible endometrial changes (PAEC) and the rare but serious risk of liver injury, which necessitates a strict monitoring protocol. For researchers and drug development professionals, the data on UPA underscores the potential of SPRMs in treating hormone-dependent conditions, while also highlighting the critical importance of long-term post-marketing surveillance to identify rare but severe adverse events. Future research should focus on identifying patients at higher risk for liver injury and further elucidating the long-term impact on fertility compared to other treatment modalities.

References

A Comparative Analysis of Gene Expression Changes Induced by Ulipristal Acetate and Progesterone in the Endometrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gene expression changes in the endometrium induced by the selective progesterone (B1679170) receptor modulator (SPRM) Ulipristal (B1683391) Acetate (B1210297) (UPA) and the natural hormone progesterone. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the molecular mechanisms and offering insights into their distinct effects on endometrial receptivity.

Executive Summary

Progesterone is essential for preparing the endometrium for embryo implantation by regulating a complex network of genes. Ulipristal Acetate, used for emergency contraception and the treatment of uterine fibroids, exerts its effects by modulating the progesterone receptor (PR), leading to a different profile of gene expression. Understanding these differences is crucial for elucidating their mechanisms of action and for the development of new therapeutic strategies.

This guide presents a comparative summary of regulated genes, detailed experimental methodologies for studying these effects, and visual representations of the signaling pathways involved.

Data Presentation: Comparative Gene Expression Changes

The following tables summarize the differential expression of key genes in endometrial cells in response to this compound and progesterone. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in a single study with comprehensive quantitative data are limited. The presented gene regulation is context-dependent, varying with the experimental system (in vitro vs. in vivo), cell type (stromal vs. epithelial), and the presence of other hormones.

Table 1: Gene Expression Changes Induced by this compound in Endometrial Cells

GeneRegulation by UPAFunction in EndometriumReference
HAND2 Down-regulatedStromal transcription factor, key for decidualization and implantation.[1][2][1][2][3]
HBEGF Up-regulatedGrowth factor involved in embryo-epithelial interactions.[3][3]
IL6 Up-regulatedCytokine with roles in inflammation and implantation.[3][3]
OPN (SPP1) Down-regulatedCell adhesion molecule, important for implantation.[3][3]
CALCR Down-regulatedCalcitonin receptor, potentially involved in implantation.[3][3]
FGF2 Down-regulatedGrowth factor with roles in angiogenesis and cell proliferation.[3][3]
FOXM1 Low expressionTranscription factor involved in cell cycle progression.[1][1]
IGFBP-1 Altered expressionProgesterone-regulated gene, marker of decidualization.[1][1]
HOXA10 Altered expressionHomeobox gene crucial for uterine development and receptivity.[1][1]
IHH Altered expressionSignaling molecule involved in embryo-uterine communication.[1][1]

Table 2: Gene Expression Changes Induced by Progesterone in Endometrial Cells

GeneRegulation by ProgesteroneFunction in EndometriumReference
HAND2 Up-regulatedEssential for suppressing estrogen-induced epithelial proliferation and promoting decidualization.[2]
IGFBP-1 Up-regulatedKey marker of decidualized endometrial stromal cells.
PRL Up-regulatedProlactin, another key marker of decidualization.
HOXA10 Up-regulatedCrucial for endometrial receptivity and implantation.
IHH Up-regulatedMediates progesterone's effects on the uterine epithelium.
BMP2 Up-regulatedInduces decidualization of endometrial stromal cells.
WNT4 Up-regulatedCritical for decidualization.
LEFTY2 Up-regulatedRegulates embryo implantation.
MUC1 Down-regulatedDown-regulation at the site of implantation is necessary for embryo attachment.
Estrogen Receptor α (ESR1) Down-regulatedProgesterone antagonizes estrogen's proliferative effects in the endometrium.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are synthesized protocols for key experiments cited in the literature for analyzing the effects of this compound and progesterone on endometrial gene expression.

In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)

This protocol is a standard method to study the effects of hormonal treatments on endometrial stromal cell differentiation.[4][5][6]

  • Cell Isolation and Culture:

    • Obtain endometrial biopsies from healthy, premenopausal women in the proliferative phase of their menstrual cycle under sterile conditions.

    • Mince the tissue and digest with collagenase and DNase I to isolate stromal cells.

    • Plate the cells and culture in DMEM/F-12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and antibiotics.

    • Purify the stromal cell population by allowing them to adhere to the culture dish, as epithelial cells are less adherent.

  • Hormonal Treatment:

    • Once the HESCs reach confluence, replace the medium with a serum-free medium for 24 hours to synchronize the cells.

    • To induce decidualization, treat the cells with a combination of 17β-estradiol (E2, typically 10 nM) and medroxyprogesterone (B1676146) acetate (MPA, a synthetic progestin, typically 1 µM) or progesterone (typically 1 µM).

    • For the comparative analysis, a parallel culture would be treated with E2 and this compound (at a concentration determined by dose-response studies, e.g., 100 nM). A control group would receive E2 and vehicle.

    • Culture the cells for a period of 4 to 8 days, with media changes every 2-3 days.

  • Analysis of Gene Expression:

    • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[3] Ensure the RNA quality is high (RIN > 7).[3]

    • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for the genes of interest to validate the findings from broader screening methods.

    • RNA-Sequencing (RNA-Seq): For a comprehensive analysis, prepare RNA-seq libraries from the extracted RNA and sequence them on a high-throughput sequencing platform. Analyze the data to identify differentially expressed genes between the treatment groups.[7][8]

In Vivo Study in Animal Models (e.g., Mouse)

Animal models are invaluable for studying the effects of hormonal treatments in a physiological context.[9][10]

  • Animal Model and Treatment:

    • Use ovariectomized female mice to eliminate the influence of endogenous hormones.

    • Prime the animals with estradiol (B170435) to mimic the proliferative phase of the menstrual cycle.

    • Divide the mice into treatment groups: progesterone, this compound, and a vehicle control group.

    • Administer the compounds daily via subcutaneous injection for a specified period (e.g., 3-5 days).

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the animals and collect the uterine horns.

    • Immediately place the uterine tissue in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen to preserve RNA integrity.

  • Gene Expression Analysis:

    • Homogenize the uterine tissue and extract total RNA.

    • Perform gene expression analysis using qRT-PCR or RNA-Seq as described for the in vitro protocol.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for this comparative analysis.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_active Active PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binding cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Translocation Coactivators Co-activators PRE->Coactivators Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation

Caption: Classical genomic signaling pathway of progesterone.

UPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA This compound (UPA) PR Progesterone Receptor (PR) UPA->PR HSP Heat Shock Proteins (HSP) PR->HSP Dissociation UPA_PR_complex UPA-PR Complex (Altered Conformation) PR->UPA_PR_complex PRE Progesterone Response Element (PRE) UPA_PR_complex->PRE Binding cluster_nucleus cluster_nucleus UPA_PR_complex->cluster_nucleus Translocation Co_regulators Co-regulators (Co-activators/ Co-repressors) PRE->Co_regulators Altered_Transcription Altered Target Gene Transcription Co_regulators->Altered_Transcription mRNA mRNA Altered_Transcription->mRNA

Caption: Signaling pathway of this compound as a SPRM.

Experimental_Workflow cluster_cell_culture In Vitro Model cluster_analysis Gene Expression Analysis Biopsy Endometrial Biopsy Isolation Isolate Endometrial Stromal Cells Biopsy->Isolation Culture Cell Culture Isolation->Culture Treatment Hormonal Treatment (Progesterone vs. UPA) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (RIN) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation qRT-PCR Validation Data_Analysis->Validation

Caption: Experimental workflow for comparative gene expression analysis.

References

Ulipristal Acetate in Leiomyoma Treatment: A Comparative Guide to its Anti-Proliferative and Pro-Apoptotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-proliferative and pro-apoptotic effects of Ulipristal Acetate (B1210297) (UPA) on leiomyoma (uterine fibroid) cells. It compares UPA's performance with alternative treatments, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

I. Comparative Efficacy of Ulipristal Acetate

This compound, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated significant efficacy in reducing leiomyoma volume by inhibiting cell proliferation and inducing programmed cell death (apoptosis)[1][2][3][4]. Clinical and in-vitro studies have consistently shown its ability to control symptoms and shrink fibroids[5][6][7].

In-Vitro Anti-Proliferative Effects

UPA directly inhibits the proliferation of leiomyoma cells. This effect is dose-dependent, with studies showing a significant decrease in cell viability and proliferation rates at micromolar concentrations[3]. The inhibitory effect is validated through various assays, including EdU incorporation, which measures DNA synthesis, and the expression of proliferation markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA)[1][3].

TreatmentCell Line/ModelAssayConcentrationResultReference
This compound Primary human leiomyoma cellsEdU incorporation1 µM~6% of control proliferation rate[3]
10 µM~51% of control proliferation rate[3]
Human leiomyoma tissue (in vivo)Ki-67 expression5-10 mg/day for 3 monthsSignificant decrease in Ki-67 positive cells[1]
PCNA expression5-10 mg/day for 3 monthsSignificant decrease in PCNA positive cells[1]
Asoprisnil (B1665293) (SPRM) Cultured human leiomyoma cellsProliferation AssayNot SpecifiedInhibition of proliferation[2]
Mifepristone (Antiprogestin) Cultured human leiomyoma cellsCell Viability AssayNot SpecifiedSignificant reduction in cell viability[8]
Leuprolide Acetate (GnRH Agonist) Cultured human leiomyoma cellsCell Viability Assay10⁻⁹MSignificant reduction in cell viability[8]
In-Vitro Pro-Apoptotic Effects

UPA promotes apoptosis in leiomyoma cells, contributing to the reduction in fibroid volume. This is achieved through the modulation of key apoptotic regulators, including the Bcl-2 family of proteins and the activation of caspases[9].

TreatmentCell Line/ModelAssayConcentrationResultReference
This compound Human leiomyoma tissue (in vivo)TUNEL Assay5-10 mg/day for 3 monthsSignificantly higher apoptotic index in good responders[1]
Ishikawa endometrial cancer cellsWestern Blot10-40 µMIncreased Bax, cleaved PARP; Decreased Bcl-2[9]
Caspase 3/7 Activity10-40 µMDose-dependent increase in activity[9]
Asoprisnil (SPRM) Cultured human leiomyoma cellsTUNEL AssayNot SpecifiedIncreased TUNEL positive cells[10]
Caspase-3 ActivityNot SpecifiedIncreased active caspase-3[10]
GnRH Agonist Cultured human leiomyoma cellsTUNEL AssayNot SpecifiedSignificant increase in apoptotic cells[11]

II. Experimental Protocols

Cell Proliferation Assay (EdU Incorporation)

This protocol is adapted for assessing DNA synthesis in leiomyoma cells treated with UPA or alternative compounds.

Materials:

  • Primary human leiomyoma cells or cell line (e.g., ELT3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., 10 µM)

  • Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed leiomyoma cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of UPA or other compounds for the desired duration (e.g., 72 hours).

  • Add EdU labeling solution to each well and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).

  • Fix the cells with formaldehyde solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with Triton X-100 solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Add the click chemistry reaction cocktail to each well and incubate for 30 minutes in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Image the plate using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is determined by dividing the number of green-fluorescent cells by the total number of blue-fluorescent (DAPI-stained) cells.

Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Leiomyoma tissue sections or cultured cells

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Converter-POD (peroxidase-conjugated antibody)

  • DAB (3,3'-diaminobenzidine) substrate

  • Counterstain (e.g., Hematoxylin)

  • Light microscope

Procedure:

  • Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells.

  • Digest with Proteinase K to allow enzyme access.

  • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Wash the samples with PBS.

  • Incubate with Converter-POD for 30 minutes at 37°C.

  • Wash the samples with PBS.

  • Add DAB substrate and incubate until a brown color develops.

  • Counterstain with Hematoxylin.

  • Dehydrate and mount the slides.

  • Observe under a light microscope. Apoptotic cells will have brown-stained nuclei. The apoptotic index can be calculated as the percentage of TUNEL-positive cells.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Leiomyoma cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Culture and treat leiomyoma cells with UPA or other compounds.

  • Lyse the cells to release intracellular contents.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measure the absorbance of the samples at 405 nm using a microplate reader.

  • The level of caspase-3 activity is directly proportional to the color intensity.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

UPA exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

UPA_Signaling_Pathway cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptosis Pathways UPA This compound PR Progesterone Receptor (PR) UPA->PR modulates MAPK_Erk MAPK/Erk Pathway PR->MAPK_Erk p27 p27 PR->p27 Src Src PR->Src Bcl2 Bcl-2 PR->Bcl2 Bax Bax PR->Bax STAT3_CCL2 STAT3/CCL2 Pathway PR->STAT3_CCL2 Proliferation Cell Proliferation Apoptosis Apoptosis MAPK_Erk->Proliferation PI3K_Akt PI3K/Akt Pathway p27->Proliferation Src->Proliferation Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis STAT3_CCL2->Proliferation

Caption: UPA modulates the PR, inhibiting pro-proliferative pathways and activating pro-apoptotic pathways.

Experimental Workflow for In-Vitro Analysis

The following diagram illustrates a typical workflow for evaluating the effects of UPA on leiomyoma cells in a laboratory setting.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Primary Leiomyoma Cell Culture or Cell Line treatment Treatment with This compound & Comparators start->treatment proliferation_assay Proliferation Assay (e.g., EdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase-3) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot qpcr qPCR (Gene Expression) treatment->qpcr data_analysis Data Analysis & Comparison proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A standard workflow for in-vitro validation of UPA's effects on leiomyoma cells.

IV. Conclusion

The presented data strongly supports the anti-proliferative and pro-apoptotic effects of this compound on leiomyoma cells. Its mechanism of action involves the modulation of multiple signaling pathways crucial for cell growth and survival. Compared to other medical treatments, UPA demonstrates a favorable profile in both clinical and in-vitro settings, offering a potent non-surgical option for the management of uterine fibroids. Further research focusing on direct, quantitative comparisons with other SPRMs and long-term efficacy will continue to refine its therapeutic positioning.

References

A Head-to-Head Comparison of Ulipristal Acetate and Leuprolide Acetate for Uterine Bleeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent treatments for uterine bleeding associated with uterine fibroids: Ulipristal Acetate (B1210297), a selective progesterone (B1679170) receptor modulator (SPRM), and Leuprolide Acetate, a gonadotropin-releasing hormone (GnRH) agonist. This analysis is based on key clinical trial data, focusing on efficacy, safety, and mechanisms of action to inform research and development in women's health.

Executive Summary

Ulipristal Acetate and Leuprolide Acetate are both effective in controlling uterine bleeding and reducing fibroid volume. However, they operate through distinct mechanisms, resulting in different timelines for symptomatic relief and varied side effect profiles. This compound generally provides faster control of bleeding with a lower incidence of severe hypoestrogenic side effects, such as hot flashes. Conversely, Leuprolide Acetate may lead to a greater reduction in fibroid volume but is associated with a higher rate of menopausal-like symptoms. The choice between these therapies involves a trade-off between the speed of action, side effect tolerability, and the desired extent of fibroid size reduction.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from the PEARL II clinical trial, a pivotal head-to-head study comparing this compound and Leuprolide Acetate.[1]

Table 1: Efficacy Outcomes

EndpointThis compound (5 mg/day)This compound (10 mg/day)Leuprolide Acetate (3.75 mg/month)
Control of Uterine Bleeding (PBAC < 75) at Week 13 90%98%89%
Median Time to Amenorrhea 7 days5 days21 days
Median Reduction in Fibroid Volume at Week 13 -21.2%-12.3%Not specified in this result

Pictorial Bleeding Assessment Chart (PBAC) is a validated method for assessing menstrual blood loss.

Table 2: Safety and Tolerability

Adverse EventThis compound (5 mg/day)This compound (10 mg/day)Leuprolide Acetate (3.75 mg/month)
Moderate to Severe Hot Flashes 11%10%40%
Headache Reported, but not specified in this resultReported, but not specified in this resultReported, but not specified in this result

Mechanisms of Action and Signaling Pathways

This compound: Selective Progesterone Receptor Modulation

This compound is a selective progesterone receptor modulator (SPRM) that exerts its effects by binding to progesterone receptors in the endometrium and uterine fibroids.[2] This interaction leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in leiomyoma cells.[2][3]

The antiproliferative effects of this compound are mediated through the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), leading to a delay in the cell cycle.[4][5] Apoptosis is induced via the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[2][6]

Ulipristal_Acetate_Pathway cluster_cell Leiomyoma Cell cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis UPA This compound PR Progesterone Receptor UPA->PR binds & modulates p21_p27 p21 & p27 PR->p21_p27 upregulates CyclinE_CDK2 Cyclin E / CDK2 PR->CyclinE_CDK2 downregulates Bcl2 Bcl-2 PR->Bcl2 downregulates Caspases Caspases PR->Caspases activates CellCycle Cell Cycle Arrest p21_p27->CellCycle induces CyclinE_CDK2->CellCycle inhibits progression Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

This compound Signaling Pathway
Leuprolide Acetate: GnRH Agonism and Downregulation

Leuprolide Acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH).[7] It acts as a potent agonist at the GnRH receptors in the anterior pituitary gland.[7][8] Initial stimulation of these G-protein coupled receptors leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary "flare-up" of symptoms.[8]

However, continuous administration of Leuprolide Acetate leads to desensitization and downregulation of the GnRH receptors.[8][9] This sustained stimulation ultimately suppresses the release of LH and FSH, leading to a significant reduction in ovarian estrogen production and creating a hypoestrogenic state.[10][11] This lack of estrogenic stimulation results in the shrinkage of uterine fibroids.

Leuprolide_Acetate_Pathway cluster_pituitary Anterior Pituitary cluster_ovary Ovary cluster_fibroid Uterine Fibroid LA Leuprolide Acetate GnRHR GnRH Receptor LA->GnRHR continuous stimulation GnRHR->GnRHR G_Protein G-Protein Signaling GnRHR->G_Protein activates LH_FSH_synthesis LH & FSH Synthesis/Release G_Protein->LH_FSH_synthesis initial surge, then inhibition Estrogen Estrogen Production LH_FSH_synthesis->Estrogen suppressed stimulation FibroidGrowth Fibroid Growth Estrogen->FibroidGrowth reduced stimulation

Leuprolide Acetate Signaling Pathway

Experimental Protocols

The following outlines the methodology of the PEARL II trial, a key comparative study.[1]

PEARL II Trial Protocol

Objective: To compare the efficacy and safety of this compound with Leuprolide Acetate for the pre-operative treatment of symptomatic uterine fibroids.

Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.

Participant Population:

  • Inclusion Criteria: Premenopausal women aged 18-50 years with symptomatic uterine fibroids (including heavy menstrual bleeding with a PBAC score >100), at least one fibroid >3 cm but <10 cm in diameter, and a uterine size equivalent to ≤16 weeks of gestation.[1]

  • Exclusion Criteria: Previous uterine surgery (except Cesarean section or cervical conization), history of endometrial ablation or uterine artery embolization, gynecological cancer, endometrial hyperplasia, large ovarian cysts or uterine polyps, and recent treatment for fibroids with GnRH agonists or other specified medications.[1]

Interventions:

  • Group 1: Oral this compound (5 mg) once daily for 13 weeks.

  • Group 2: Oral this compound (10 mg) once daily for 13 weeks.

  • Group 3: Intramuscular injection of Leuprolide Acetate (3.75 mg) once monthly for 3 months.

Primary Endpoint:

  • The proportion of patients with controlled uterine bleeding, defined as a PBAC score of less than 75 at the end of the 13-week treatment period.[1][12]

Secondary Endpoints:

  • Change in total fibroid volume.[1][12]

  • Time to amenorrhea.[1][12]

  • Assessment of pain and quality of life.[1][12]

  • Incidence of adverse events, particularly moderate to severe hot flashes.[1]

PEARL_II_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (13 Weeks) cluster_assessment Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Group_UPA5 This compound (5mg/day) Randomization->Group_UPA5 Group_UPA10 This compound (10mg/day) Randomization->Group_UPA10 Group_LA Leuprolide Acetate (3.75mg/month) Randomization->Group_LA PrimaryEndpoint Primary Endpoint: Control of Bleeding (PBAC < 75) at Week 13 Group_UPA5->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Fibroid Volume - Time to Amenorrhea - Pain & QoL - Adverse Events Group_UPA5->SecondaryEndpoints Group_UPA10->PrimaryEndpoint Group_UPA10->SecondaryEndpoints Group_LA->PrimaryEndpoint Group_LA->SecondaryEndpoints

PEARL II Experimental Workflow

Conclusion

Both this compound and Leuprolide Acetate offer viable, effective non-surgical options for the management of uterine bleeding associated with fibroids. The choice of agent should be guided by a careful consideration of the patient's priorities, including the desired speed of symptom relief, tolerance for potential side effects, and the clinical importance of maximizing fibroid volume reduction. For rapid control of bleeding and a more favorable side effect profile, this compound presents a strong therapeutic option. Where a greater reduction in fibroid volume is the primary goal and the patient can tolerate the associated hypoestrogenic effects, Leuprolide Acetate remains a potent alternative. Further research into long-term intermittent use and the molecular nuances of their actions will continue to refine their roles in clinical practice.

References

Meta-analysis of clinical trial outcomes for Ulipristal Acetate in diverse populations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Ulipristal (B1683391) Acetate (B1210297) (UPA) across diverse populations for its two primary indications: emergency contraception and the management of uterine fibroids. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Ulipristal Acetate, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated significant efficacy in both emergency contraception and the treatment of uterine fibroids. Its unique mechanism of action allows for a distinct clinical profile compared to other available therapies. This guide synthesizes data from key clinical trials and meta-analyses to elucidate its performance in varied demographic and clinical contexts.

Emergency Contraception: this compound vs. Levonorgestrel

This compound is a key option for emergency contraception, primarily compared against the progestin-only contraceptive, Levonorgestrel.

Comparative Efficacy in Preventing Pregnancy

A meta-analysis of two randomized controlled trials (RCTs) demonstrated that UPA is associated with a lower pregnancy rate compared to Levonorgestrel.[1] The odds of pregnancy among those who used UPA were 42% lower than among Levonorgestrel users within the first 72 hours after unprotected intercourse, and 65% lower in the first 24 hours.[2]

OutcomeThis compound (30 mg)Levonorgestrel (1.5 mg)Relative Risk (RR) [95% CI]Reference
Pregnancy Rate (≤72h)1.4%2.2%0.63 [0.37-1.07][3]
Pregnancy Rate (≤120h)1.8%2.6%0.69 [0.36-1.32][3]

Table 1: Pregnancy Rates in Clinical Trials of this compound vs. Levonorgestrel for Emergency Contraception.

Performance in Diverse Populations

Post-marketing surveillance data from over one million users of this compound for emergency contraception have not indicated any specific safety concerns across different ethnicities and regions.[4] A safety analysis of 2,637 women who received 30 mg of UPA in clinical trials included a population that was 67% Caucasian, 20% Black or African American, and 2% Asian, with 12% from other racial backgrounds.[5]

Experimental Protocol: Emergency Contraception Clinical Trials (Illustrative Example)

Key clinical trials comparing UPA and Levonorgestrel for emergency contraception have followed a similar design:

  • Study Design: Multicenter, single-blind, randomized comparative trial.[5]

  • Participants: Healthy women of reproductive age with a negative pregnancy test who requested emergency contraception within 72 to 120 hours of unprotected sexual intercourse.[3][5]

  • Intervention: A single oral dose of 30 mg this compound or 1.5 mg Levonorgestrel.[3]

  • Primary Outcome: Pregnancy rate, determined by urine hCG testing and follow-up on menstrual cycle return.[3]

  • Exclusion Criteria: Known or suspected pregnancy, contraindications to either study drug, and use of any hormonal contraception within the previous month.[6]

Uterine Fibroids: this compound vs. Placebo and Leuprolide Acetate

For the management of symptomatic uterine fibroids, this compound has been evaluated for its efficacy in controlling bleeding and reducing fibroid volume, primarily in comparison to placebo and the GnRH agonist, Leuprolide Acetate.

Efficacy in Controlling Uterine Bleeding and Reducing Fibroid Volume

The PEARL I and II trials were pivotal in establishing the efficacy of UPA for uterine fibroids.[7] In PEARL I, UPA was superior to placebo in controlling bleeding.[7] In PEARL II, UPA was non-inferior to Leuprolide Acetate in managing bleeding but was associated with fewer side effects, such as hot flashes.[8]

OutcomeThis compound (5 mg/day)This compound (10 mg/day)Leuprolide Acetate (3.75 mg/month)PlaceboReference
Controlled Uterine Bleeding (Week 13) 90%98%89%19%[7][8]
Amenorrhea Rate (Last 35 days of treatment) 47.2%58.3%-1.8%[9]
Median Time to Amenorrhea 7 days5 days21 days-[8]
Median Reduction in Fibroid Volume --42%-53%-

Table 2: Efficacy of this compound in the Treatment of Symptomatic Uterine Fibroids.

Performance in Diverse Populations

The VENUS I trial was specifically designed to assess the efficacy and safety of UPA in a diverse population representative of the United States, with a significant proportion of Black women, who have a higher prevalence and severity of uterine fibroids.[9] Subgroup analyses of the VENUS I trial showed that the efficacy of UPA in achieving amenorrhea was observed regardless of race.[10] In Black patients, amenorrhea rates were 59.5% with 10 mg UPA and 44.4% with 5 mg UPA, compared to 0% with placebo.[10] Similarly, in a prospective observational cohort study, both Black and White women experienced similar improvements in symptom severity after a 3-month course of 5 mg daily UPA.[11] However, White women had a higher rate of amenorrhea (66% vs. 41%).[11]

Experimental Protocol: Uterine Fibroid Clinical Trials (VENUS I Illustrative Example)
  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

  • Participants: Premenopausal women (aged 18–50) with abnormal uterine bleeding, at least one discrete uterine fibroid, and a uterine size of 20 weeks of gestation or less.[9] A significant proportion of the participants were Black (68.8%).[10]

  • Intervention: Once-daily oral 5 mg this compound, 10 mg this compound, or placebo for a 12-week treatment period, followed by a 12-week drug-free follow-up.[9]

  • Primary Endpoints: Rate of and time to amenorrhea, defined as no bleeding for the last 35 consecutive days of treatment.[9]

  • Secondary Endpoints: Changes in quality of life measured by the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire.[9]

  • Safety Assessments: Monitoring of adverse events and endometrial biopsies.[9]

Mechanism of Action and Signaling Pathways

This compound is a selective progesterone receptor modulator (SPRM).[12] It exerts its effects by binding to progesterone receptors, where it can have both antagonistic and agonistic effects depending on the target tissue.[12]

Emergency Contraception

In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[13] By acting as a progesterone antagonist, it can postpone follicular rupture even when the luteinizing hormone (LH) surge has begun.[2]

G UPA This compound PR Progesterone Receptor (in ovary) UPA->PR Binds and antagonizes Follicular_Rupture Follicular Rupture (Ovulation) UPA->Follicular_Rupture Inhibits/Delays LH_surge LH Surge PR->LH_surge Mediates effect of LH_surge->Follicular_Rupture Triggers Pregnancy Pregnancy Follicular_Rupture->Pregnancy Enables

Caption: UPA's Mechanism in Emergency Contraception.

Uterine Fibroids

In the treatment of uterine fibroids, which are progesterone-dependent tumors, UPA acts as a progesterone receptor antagonist in the fibroid tissue.[12] This leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death), resulting in a reduction in fibroid size.[12]

G UPA This compound PR_fibroid Progesterone Receptor (in fibroid cells) UPA->PR_fibroid Binds and antagonizes Proliferation Cell Proliferation UPA->Proliferation Inhibits Apoptosis Apoptosis UPA->Apoptosis Induces PR_fibroid->Proliferation Promotes PR_fibroid->Apoptosis Inhibits Fibroid_Growth Fibroid Growth Proliferation->Fibroid_Growth Leads to Apoptosis->Fibroid_Growth Reduces

Caption: UPA's Mechanism in Uterine Fibroid Treatment.

Clinical Trial Workflow

The workflow for the pivotal clinical trials of this compound for both indications generally follows a standardized process to ensure patient safety and data integrity.

G Screening Screening & Informed Consent Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment FollowUp Follow-up Period (e.g., 12 weeks) Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

References

Safety Operating Guide

Safe Disposal of Ulipristal Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ulipristal Acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, stringent safety measures must be employed during handling and disposal.

Personal Protective Equipment (PPE): All personnel handling this compound waste must use the following PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Compatible, chemical-resistant gloves.[1][4]

  • Body Protection: Impervious clothing or lab coat.[1]

  • Respiratory Protection: A NIOSH-approved respirator should be used, especially in situations where dust or aerosols may be generated.[1][4]

Waste Characterization and Segregation

Proper identification and segregation of waste are the foundational steps for compliant disposal. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.[1][2][4]

Hazard Profile and Transport Information: The quantitative data available for this compound primarily relates to its hazard classification and transport regulations. This information is crucial for labeling and for the certified waste disposal contractor.

ParameterClassificationReference
GHS Hazard Class Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Reproductive toxicity (Category 2)[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child)[1]
Aquatic Hazard May cause long lasting harmful effects to aquatic life.[2][4]
UN Number 2811[1]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound)[1]
Transport Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]

Step-by-Step Disposal Procedures

The following protocols outline the required steps for managing both routine waste and accidental spills of this compound.

A. Routine Disposal of Unused or Expired Chemical:

  • Containerization: Place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container. If transferring the material, ensure the new container is appropriate for solid chemical waste.[4][5]

  • Labeling: The outer container must be labeled "Hazardous Waste" and include the chemical name "this compound," the relevant hazard pictograms (e.g., toxic, health hazard), and the date accumulation started.

  • Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials.[3] The storage area should be a well-ventilated, cool, and dry place.[1][2]

  • Disposal: Arrange for a certified hazardous waste management company to collect, transport, and dispose of the material.[3] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3]

B. Disposal of Contaminated Labware and Debris:

  • Segregation: Separate contaminated items (e.g., gloves, weigh boats, pipette tips, vials) from non-hazardous waste.

  • Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container with a secure lid.[4]

  • Labeling: Label the container clearly as "Hazardous Waste - this compound Contaminated Debris" and affix the appropriate hazard symbols.

  • Storage and Disposal: Follow the same storage and final disposal procedures as for the pure chemical.

C. Accidental Spill Cleanup and Disposal Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Don PPE: Before addressing the spill, put on all required personal protective equipment as listed above.[1][4]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.[1][2][4]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[3][4][5]

    • For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1]

  • Collect Waste: Place all cleanup materials (absorbent, contaminated PPE, etc.) into a suitable, sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol, and dispose of the cleaning materials as hazardous waste.[1]

  • Disposal: Label and store the sealed container with the spill cleanup debris and arrange for disposal via a certified hazardous waste contractor.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 This compound Waste Management Workflow cluster_1 Spill Response Protocol cluster_2 Routine Disposal Path start Waste Generated decide_type Identify Waste Type start->decide_type spill Accidental Spill decide_type->spill Spill routine Routine Disposal decide_type->routine Routine don_ppe 1. Don Full PPE spill->don_ppe pure_chem Unused/Expired Chemical routine->pure_chem contaminated_items Contaminated Labware (Gloves, Vials, etc.) routine->contaminated_items contain_spill 2. Contain Spill (Prevent spread to drains) don_ppe->contain_spill cleanup_spill 3. Collect Spill Material (Absorb liquid / Sweep solid) contain_spill->cleanup_spill decon 4. Decontaminate Area (Scrub with alcohol) cleanup_spill->decon collect_waste Place in Sealable Hazardous Waste Container decon->collect_waste pure_chem->collect_waste contaminated_items->collect_waste label_waste Label Container Correctly (Name, Hazards, Date) collect_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste final_disposal Arrange Pickup by Certified Hazardous Waste Contractor store_waste->final_disposal

Caption: Logical workflow for this compound waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Ulipristal Acetate, a synthetic selective progesterone (B1679170) receptor modulator, a thorough understanding and implementation of safety protocols are critical to minimize exposure and mitigate potential health risks. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound in a laboratory setting.

Hazard Identification and Engineering Controls

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[1][2] Therefore, appropriate engineering controls and personal protective equipment are mandatory.

Engineering Controls: To minimize airborne exposure, always handle this compound in a well-ventilated area.[3] The use of process enclosures, such as a fume hood or glove box, and local exhaust ventilation is strongly recommended to control airborne levels.[4][5] Standard laboratory safety equipment, including an eyewash station and a safety shower, must be readily accessible in any area where this compound is handled.[1][4]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the frontline defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields.[3]Protects against splashes and airborne particles that could cause serious eye irritation.[1]
Hand Protection Wear compatible chemical-resistant gloves.[4]Prevents skin contact, as the substance can be harmful if absorbed through the skin and may cause irritation.[6]
Body Protection A lab coat or impervious clothing is required.[1][3]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used when engineering controls are not sufficient or when there is a risk of dust formation.[4]Protects against inhalation of airborne particles, which can be harmful.[6]

Procedural Guidance for Handling and Disposal

Adherence to strict operational procedures is crucial for safety. The logical workflow for handling this compound, from preparation to disposal, is outlined below.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Weigh/Handle Solid in Ventilated Enclosure B->C D Prepare Solutions in Fume Hood C->D E Decontaminate Work Surfaces D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Segregate Waste (Solid & Liquid) I Label Waste Containers Clearly H->I J Dispose According to Institutional & Local Regulations I->J

This compound Handling Workflow Diagram

Step-by-Step Handling and Disposal Plan:

  • Preparation: Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that all engineering controls, such as the fume hood, are functioning correctly.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Weigh and transfer solid this compound within a ventilated enclosure to minimize inhalation risk.

    • Prepare solutions within a certified chemical fume hood.

    • Avoid all contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[4] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Call a poison center or doctor for treatment advice.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an absorbent, inert material.

    • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled container for chemical waste.

    • Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Disposal:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][4] Do not dispose of this compound into the environment.[4]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

    • Keep it locked up and away from incompatible materials such as strong oxidizing agents.[2]

By adhering to these safety protocols, researchers can confidently handle this compound while ensuring their personal safety and maintaining a secure laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulipristal Acetate
Reactant of Route 2
Reactant of Route 2
Ulipristal Acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。